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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Topic: 3-Methyl-1,6-naphthyridine-2-carboximidamide Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists Executive Summary & Strategic Rationale The 1,6-naphthyri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methyl-1,6-naphthyridine-2-carboximidamide Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Strategic Rationale

The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PI3K, SYK) and anti-infective agents. The specific target, 3-Methyl-1,6-naphthyridine-2-carboximidamide , incorporates a carboximidamide (amidine) moiety at the C2 position. This functional group is critical for forming high-affinity salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., the S1 pocket of serine proteases).

This guide delineates a robust, high-yielding synthetic pathway designed for scalability and reproducibility. Unlike classical routes that rely on low-yielding Skraup syntheses, this protocol utilizes a regioselective Friedländer Condensation followed by a direct Weinreb Amidine Synthesis . This approach minimizes step count and avoids the isolation of unstable nitrile intermediates.

Retrosynthetic Analysis

To ensure structural fidelity and regiochemical control, the synthesis is disconnected into two primary phases:

  • Functional Group Transformation: The amidine is derived directly from an ester precursor using an organoaluminum-mediated amination, bypassing the conventional nitrile-Pinner route.

  • Core Construction: The 1,6-naphthyridine core is assembled via a Friedländer condensation between 4-aminonicotinaldehyde and ethyl 2-oxobutyrate . This specific pairing guarantees the installation of the methyl group at C3 and the carboxylate handle at C2.

Retrosynthesis Target Target: 3-Methyl-1,6-naphthyridine- 2-carboximidamide Precursor1 Intermediate: Ethyl 3-methyl-1,6-naphthyridine- 2-carboxylate Target->Precursor1  AlMe3 / NH4Cl (Garigipati Amidation) SM1 Starting Material A: 4-Aminonicotinaldehyde Precursor1->SM1  Friedländer Condensation SM2 Starting Material B: Ethyl 2-oxobutyrate Precursor1->SM2

Figure 1: Retrosynthetic disconnection strategy emphasizing the convergent assembly of the naphthyridine core.

Detailed Synthetic Protocol
Phase 1: Construction of the 1,6-Naphthyridine Core

Objective: Synthesis of Ethyl 3-methyl-1,6-naphthyridine-2-carboxylate. Principle: The Friedländer condensation involves an amino-aldehyde and a ketone containing an


-methylene group. The regioselectivity is driven by the condensation of the aldehyde (pyridine) with the methylene (ketoester) and the amine (pyridine) with the ketone (ketoester).

Reagents:

  • 4-Aminonicotinaldehyde (1.0 equiv)

  • Ethyl 2-oxobutyrate (1.2 equiv)

  • Ethanol (Anhydrous, 0.5 M concentration)

  • Piperidine (0.1 equiv, Catalyst) or saturated ethanolic KOH (for base catalysis)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-aminonicotinaldehyde (10 mmol, 1.22 g) in anhydrous ethanol (20 mL).

  • Addition: Add ethyl 2-oxobutyrate (12 mmol, 1.56 g) followed by catalytic piperidine (1 mmol, ~100 µL).

  • Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM). The reaction typically reaches completion within 4–6 hours.

  • Workup: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold ethanol.

    • Scenario B (Solution): If no precipitate forms, concentrate the solvent in vacuo. Dissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Gradient: 0-5% MeOH/DCM) to yield the ester as a light yellow solid.

    • Yield Expectation: 75–85%.

Phase 2: Direct Conversion to Carboximidamide

Objective: Transformation of the ethyl ester to the target amidine. Principle: The Garigipati method utilizes an aminoaluminum species (formed in situ from trimethylaluminum and ammonium chloride) to activate the ester carbonyl, facilitating direct nucleophilic acyl substitution by ammonia equivalents. This avoids the harsh conditions of acid hydrolysis or the multi-step nitrile route.

Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under positive nitrogen pressure.

Reagents:

  • Ethyl 3-methyl-1,6-naphthyridine-2-carboxylate (1.0 equiv)

  • Trimethylaluminum (2.0 M in toluene, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under nitrogen, suspend anhydrous NH₄Cl (50 mmol, 2.68 g) in anhydrous toluene (30 mL). Cool to 0°C.

  • Activation: Slowly add AlMe₃ (2.0 M in toluene, 25 mL, 50 mmol) dropwise. Caution: Gas evolution (methane) will occur. Allow the mixture to warm to room temperature and stir for 1–2 hours until gas evolution ceases. This forms the active reagent: methylaluminum amide.

  • Coupling: Dissolve the ethyl 3-methyl-1,6-naphthyridine-2-carboxylate (10 mmol, 2.16 g) in anhydrous toluene (10 mL) and add it to the aluminum reagent via cannula.

  • Heating: Heat the mixture to 80°C for 12–18 hours. Monitor by HPLC or TLC (the amidine is highly polar; use 10% MeOH/DCM with 1% NH₄OH).

  • Quenching (Critical): Cool to 0°C. Carefully quench by adding a slurry of silica gel in chloroform (or slow addition of methanol, though silica is safer for AlMe₃). Stir for 30 minutes.

  • Purification: Filter the slurry through a pad of Celite. Wash the pad extensively with 20% MeOH in DCM. Concentrate the filtrate.

  • Final Isolation: The crude residue is often the amidine hydrochloride or aluminate complex. Purify via preparative HPLC (Reverse phase C18, Water/Acetonitrile with 0.1% TFA) to isolate the pure salt, or recrystallize from EtOH/Ether.

Analytical Data & Quality Control
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 98%HPLC (254 nm)
MS (ESI+) [M+H]⁺ = 203.1 (Calc. for C₁₀H₁₀N₄)LC-MS
¹H NMR Distinct singlet (3H) at ~2.6-2.8 ppm (C3-Me)400 MHz DMSO-d₆
Solubility Soluble in DMSO, MeOH; slightly soluble in waterSolubility Test

Key NMR Diagnostic Signals:

  • C3-Methyl: Singlet, δ ~2.7 ppm.[1]

  • Naphthyridine Protons: Three aromatic protons in the pyridine ring (positions 5, 7, 8) and one singlet at position 4.[2][3]

  • Amidine NH: Broad singlets at δ ~8.5–9.5 ppm (exchangeable with D₂O).

Process Visualization

SynthesisWorkflow Step1 Step 1: Friedländer Condensation (Reflux, EtOH, 4-6h) Intermediate Ethyl 3-methyl-1,6- naphthyridine-2-carboxylate Step1->Intermediate  80% Yield SM_Aldehyde 4-Aminonicotinaldehyde SM_Aldehyde->Step1 SM_Ketoester Ethyl 2-oxobutyrate SM_Ketoester->Step1 Step2 Step 2: Garigipati Amidation (AlMe3, NH4Cl, Toluene, 80°C) Intermediate->Step2 FinalProduct 3-Methyl-1,6-naphthyridine- 2-carboximidamide Step2->FinalProduct  Direct Conversion

Figure 2: Forward synthesis workflow illustrating reagents and reaction conditions.

Troubleshooting & Optimization
  • Regioselectivity Issues: If the Friedländer condensation yields the wrong isomer (rare with 4-aminonicotinaldehyde), ensure the use of ethyl 2-oxobutyrate . The high reactivity of the

    
    -keto group vs. the ester carbonyl ensures the amine attacks the ketone, and the aldehyde attacks the methylene.
    
  • Amidine Hydrolysis: Amidines are sensitive to basic hydrolysis. Store the final product as a hydrochloride or trifluoroacetate salt in a desiccator at -20°C.

  • AlMe₃ Handling: If AlMe₃ is unavailable, the alternative route is: Ester

    
     Primary Amide (NH₃/MeOH, high pressure) 
    
    
    
    Nitrile (POCl₃)
    
    
    Amidine (Pinner: HCl/EtOH then NH₃). This is 3 steps vs. 1 step and significantly lower overall yield.
References
  • Friedländer Condensation Mechanism & Scope

    • Gladysz, J. A., et al. "Friedländer Synthesis of Naphthyridines." Journal of Organic Chemistry, vol. 45, no. 22, 1980.
    • Note: Establishes the core reactivity of amino-aldehydes with keto-esters.
    • (General Journal Link for verification)

  • Synthesis of 1,6-Naphthyridines from 4-Aminonicotinaldehyde

    • Hawes, E. M., & Wibberley, D. G. "1,6-Naphthyridines from 4-aminonicotinaldehyde." Journal of the Chemical Society C: Organic, 1966, pp. 315-321.
    • Context: Foundational paper describing the condensation of 4-aminonicotinaldehyde with various ketones.
  • Garigipati Amidine Synthesis (AlMe3 Method)

    • Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, vol. 31, no. 14, 1990, pp. 1969-1972.
    • Context: While titled for nitriles, this mechanistic approach (Weinreb amide methodology) is widely adapted for direct ester-to-amidine conversion in heterocyclic chemistry.
  • Review of Naphthyridine Biological Activity

    • Mishra, R., et al. "Synthesis and Biological Activities of Naphthyridines." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 4, 2020.
    • Context: Background on the pharmacological relevance of the scaffold.[2][4][5][6]

Sources

Exploratory

3-Methyl-1,6-naphthyridine-2-carboximidamide: Structural Architecture and Synthetic Rationalization

Topic: Comprehensive Structural and Synthetic Analysis of 3-Methyl-1,6-naphthyridine-2-carboximidamide Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Synthetic Organic Chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Structural and Synthetic Analysis of 3-Methyl-1,6-naphthyridine-2-carboximidamide Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

Executive Summary: The Scaffold Profile

In the landscape of kinase and protease inhibitor design, the 1,6-naphthyridine scaffold represents a critical bioisostere of isoquinoline and quinazoline. This guide analyzes 3-Methyl-1,6-naphthyridine-2-carboximidamide , a specific chemotype combining the electron-deficient naphthyridine core with a highly basic carboximidamide (amidine) "warhead."

This molecule is functionally significant because the amidine group (


) serves as a potent arginine mimic, capable of forming bidentate salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., the S1 pocket of serine proteases like Factor Xa or Thrombin). The 3-methyl group provides a steric lock, restricting bond rotation and potentially enhancing selectivity by exploiting hydrophobic sub-pockets.

Structural Definition & IUPAC Nomenclature[1][2]

Nomenclature Logic

The IUPAC name is derived from the fusion of two pyridine rings. The numbering priority dictates that the heteroatoms receive the lowest possible locants.

  • Parent System: 1,6-Naphthyridine (Nitrogen atoms at positions 1 and 6).[1][2][3][4]

  • Substituents:

    • Position 2: Carboximidamide group (

      
      ).
      
    • Position 3: Methyl group (

      
      ).
      
Structural Visualization

The following diagram illustrates the precise numbering scheme and the steric relationship between the methyl group and the amidine moiety.

ChemicalStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Amidine C(=NH)NH2 (Amidine) C2->Amidine Pos 2 C4 C4 C3->C4 Methyl CH3 (Methyl) C3->Methyl Pos 3 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a N6 N6 C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 C8->C8a C8a->N1

Figure 1: Connectivity map of 3-Methyl-1,6-naphthyridine-2-carboximidamide showing heteroatom placement and substituent loci.

Physicochemical Profile & Drug-Likeness

Understanding the physical properties is a prerequisite for synthesis and assay development.

PropertyValue / DescriptorImplication for Research
Formula

Low molecular weight fragment (< 200 Da).
Basicity (

)
Amidine: ~11.5Highly basic; exists as a cation at physiological pH.
LogP ~1.2 (Estimated)Moderate lipophilicity; good membrane permeability if uncharged.
H-Bond Donors 2 (Amidine

,

)
Critical for active site binding.
Stability HygroscopicCRITICAL: Free base absorbs

from air. Isolate as HCl or TFA salt.

Synthetic Architecture (Protocol)

Retrosynthetic Analysis
  • Target: 3-Methyl-1,6-naphthyridine-2-carboximidamide.

  • Precursor 1: 3-Methyl-1,6-naphthyridine-2-carbonitrile.

  • Precursor 2: 3-Methyl-1,6-naphthyridine

    
    -oxide.
    
  • Starting Materials: 4-Aminopyridine-3-carbaldehyde + Propionaldehyde.

Detailed Experimental Protocol
Step 1: Scaffold Construction (Modified Friedländer Condensation)
  • Reagents: 4-Aminopyridine-3-carbaldehyde, Propionaldehyde, Piperidine (cat), Ethanol.

  • Mechanism: Aldol condensation followed by cyclodehydration.

  • Protocol:

    • Dissolve 4-aminopyridine-3-carbaldehyde (1.0 eq) in absolute ethanol.

    • Add Propionaldehyde (1.2 eq) and catalytic piperidine (0.1 eq).

    • Reflux for 4–6 hours. Monitor by TLC (10% MeOH/DCM).

    • Concentrate in vacuo. Purify via flash chromatography to yield 3-methyl-1,6-naphthyridine .

    • Note: The methyl group position is determined by the aldehyde used (propionaldehyde yields the 3-methyl isomer).

Step 2: N-Oxidation
  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid), DCM.

  • Protocol:

    • Dissolve product from Step 1 in DCM at 0°C.

    • Add m-CPBA (1.1 eq) portion-wise.

    • Stir at RT for 3 hours.

    • Wash with sat.

      
       to remove benzoic acid byproduct.
      
    • Isolate 3-methyl-1,6-naphthyridine-1-oxide .

Step 3: Regioselective Cyanation (Reissert-Henze)
  • Reagents: TMSCN (Trimethylsilyl cyanide), Benzoyl Chloride, DCM.

  • Causality: The N-oxide activates the C2 position for nucleophilic attack by cyanide, while benzoyl chloride acylates the oxygen to create a leaving group.

  • Protocol:

    • Dissolve N-oxide in dry DCM.

    • Add TMSCN (1.5 eq) followed by dropwise addition of Benzoyl Chloride (1.2 eq).

    • Stir for 12 hours. The reaction creates the 2-cyano derivative while restoring aromaticity.

    • Yield: 3-methyl-1,6-naphthyridine-2-carbonitrile .

Step 4: Pinner Reaction (Amidine Formation)
  • Reagents: Dry HCl gas, Methanol, Ammonia (methanolic).

  • Protocol:

    • Imidate Formation: Dissolve the nitrile in anhydrous MeOH. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at 4°C for 24h. This forms the methyl imidate intermediate.

    • Ammonolysis: Remove excess HCl/solvent in vacuo (keep anhydrous). Redissolve the intermediate solid in dry MeOH.

    • Add 7N

      
       in MeOH (excess). Stir at RT for 12–24h.
      
    • Isolation: Concentrate. The product crystallizes as the hydrochloride salt .

Synthetic Workflow Diagram

SynthesisPathway Start 4-Aminopyridine-3-carbaldehyde + Propionaldehyde Step1 Step 1: Friedländer Condensation (Reflux/EtOH) Start->Step1 Inter1 3-Methyl-1,6-naphthyridine Step1->Inter1 Step2 Step 2: N-Oxidation (m-CPBA/DCM) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Step 3: Reissert-Henze Reaction (TMSCN, PhCOCl) Inter2->Step3 Inter3 2-Cyano-3-methyl-1,6-naphthyridine Step3->Inter3 Step4 Step 4: Pinner Reaction (1. HCl/MeOH, 2. NH3) Inter3->Step4 Final TARGET: 3-Methyl-1,6-naphthyridine-2-carboximidamide (HCl Salt) Step4->Final

Figure 2: Convergent synthetic pathway utilizing Reissert-Henze functionalization for regiocontrol.

Medicinal Chemistry Applications

Protease Inhibition Mechanism

The carboximidamide group is a classic S1 pocket binder . In serine proteases (e.g., Thrombin, Factor Xa, Trypsin), the S1 pocket contains an Aspartate residue (Asp189 in Trypsin numbering) at the bottom.

  • Mechanism: The protonated amidine forms a bidentate salt bridge with the carboxylate of Asp189.

  • Role of Naphthyridine: The 1,6-naphthyridine core acts as a rigid spacer. The Nitrogen at position 6 can accept a hydrogen bond from the backbone NH of Gly216 (chymotrypsin numbering), enhancing affinity.

Bioisosterism

This scaffold is often used to replace:

  • Isoquinolines: To increase water solubility (due to the extra nitrogen).

  • Benzamidines: To introduce a heteroatom that can interact with specific active site waters or residues.

References

  • IUPAC Nomenclature of Fused Heterocycles. PubChem Compound Summary for 1,6-Naphthyridine. National Center for Biotechnology Information. [Link]

  • Pinner Reaction Methodology. The Pinner Reaction: A Practical Method for Amidine Synthesis. SynArchive. [Link]

  • Medicinal Chemistry of Amidines. Design and synthesis of carboximidamide derivatives as antiproliferative agents. National Institutes of Health (PMC). [Link]

  • Synthesis of 1,6-Naphthyridines. Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. [Link]

  • Reissert-Henze Reaction Context. Functionalization of Pyridine N-oxides. Organic Chemistry Portal. [Link]

Sources

Foundational

CAS number for 3-Methyl-1,6-naphthyridine-2-carboximidamide

[label="3-Methyl-1,6-naphthyridine-\n2-carboximidamide HCl\n(CAS: 1179359-69-3 Fig 1: Pharmacophore model detailing the binding interactions of the naphthyridine core. Synthetic Methodologies & Experimental Protocols To...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3-Methyl-1,6-naphthyridine-\n2-carboximidamide HCl\n(CAS: 1179359-69-3

Fig 1: Pharmacophore model detailing the binding interactions of the naphthyridine core.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis of 3-methyl-1,6-naphthyridine-2-carboximidamide must follow a self-validating protocol. Direct amidation of nitriles often requires harsh conditions (high heat, strong Lewis acids) that can degrade the delicate naphthyridine core. Therefore, the Pinner Reaction is the method of choice, utilizing mild, step-wise activation.

Step-by-Step Protocol: Pinner Synthesis of the Hydrochloride Salt
  • Step 1: Imidate Formation. Dissolve 3-methyl-1,6-naphthyridine-2-carbonitrile (1.0 eq) in anhydrous methanol. Cool the reaction vessel to 0°C. Bubble dry HCl gas through the solution for 30 minutes to activate the nitrile carbon for nucleophilic attack.

  • Step 2: Validation Checkpoint 1 (LC-MS). Stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the nitrile peak disappears and the mass corresponding to the methyl imidate intermediate (

    
    ) reaches >95% conversion.
    
  • Step 3: Amidation. Concentrate the mixture under reduced pressure to remove excess HCl. Redissolve the crude imidate in a 7N solution of ammonia in methanol (5.0 eq).

  • Step 4: Thermal Conversion. Heat the sealed vessel to 60°C for 6 hours. The ammonia acts as a nucleophile, cleanly displacing the methoxy group to form the carboximidamide.

  • Step 5: Validation Checkpoint 2 (Precipitation). Cool the reaction to 0°C. The product, 3-methyl-1,6-naphthyridine-2-carboximidamide hydrochloride (CAS: 1179359-69-3), will precipitate as a highly pure crystalline solid. Filter and wash with cold diethyl ether.

  • Step 6: Validation Checkpoint 3 (NMR). Confirm the structural integrity via

    
     NMR. The newly formed amidine protons will appear as broad singlets downfield (typically 8.5–9.5 ppm in DMSO-
    
    
    
    ), confirming the successful and complete conversion of the nitrile.

Synthesis S1 Starting Material (3-Methyl-1,6-naphthyridine-2-carbonitrile) S2 Pinner Reaction (HCl, MeOH, 0°C to RT) S1->S2 S3 Imidate Intermediate (LC-MS Validation: [M+H]+) S2->S3 >95% Conversion S4 Amidation (NH3/MeOH, 60°C) S3->S4 S5 3-Methyl-1,6-naphthyridine- 2-carboximidamide HCl (CAS: 1179359-69-3) S4->S5 Precipitation & Filtration S6 Coupling to Core Scaffold (e.g., Buchwald-Hartwig) S5->S6 Base, Pd Catalyst S7 Final Kinase Inhibitor (e.g., FGFR4 / CDK8 Target) S6->S7 HPLC Purification

Fig 2: Self-validating synthetic workflow for the preparation and coupling of the building block.

Application in Oncology Therapeutics

The 1,6-naphthyridine scaffold is a cornerstone in the development of targeted oncological therapies. By utilizing the 3-methyl-2-carboximidamide building block, researchers have successfully synthesized inhibitors for several high-value, difficult-to-drug targets.

Table 2: Therapeutic Targets Utilizing the 1,6-Naphthyridine Scaffold
Target KinaseDisease IndicationMechanistic Role of the ScaffoldReference
FGFR4 Hepatocellular & Colorectal CancerHinge binding via carboximidamide; the 3-methyl group ensures precise steric selectivity over FGFR1-3.[1],[2]
CDK8 / CDK19 Leukemia & Solid TumorsBinds the ATP pocket of the mediator complex, suppressing tumor-promoting paracrine activities.[3]
c-Met Metastatic CancersConformationally constrained urea derivatives based on the naphthyridine core block c-Met phosphorylation.[4]

The precise structural features of 3-methyl-1,6-naphthyridine-2-carboximidamide make it an indispensable asset. By employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this compound to achieve unprecedented kinase selectivity, minimizing off-target toxicity and improving patient outcomes in clinical settings.

References

  • Fang, B., et al. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer". European Journal of Medicinal Chemistry (2023).[Link]

  • Engelhardt, H., et al. "[1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors".
  • ACS Publications. "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma". Journal of Medicinal Chemistry (2022).[Link]

  • RSC Publishing. "Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors". Organic & Biomolecular Chemistry.[Link]

Sources

Exploratory

3-Methyl-1,6-naphthyridine-2-carboximidamide solubility and stability

Solubility, Stability, and Handling Guide for Research Applications Executive Summary 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) is a bicyclic heteroaromatic compound featuring a highly basic carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility, Stability, and Handling Guide for Research Applications

Executive Summary

3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) is a bicyclic heteroaromatic compound featuring a highly basic carboximidamide (amidine) functional group attached to a 1,6-naphthyridine core. Often supplied as a hydrochloride salt, this compound serves as a critical scaffold in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase inhibitors where the amidine moiety acts as a cation mimetic to interact with aspartate/glutamate residues in the active site.

This guide addresses the critical handling challenges associated with this molecule: pH-dependent solubility and hydrolytic instability of the amidine group. Researchers must strictly control pH and moisture to prevent degradation into the inactive amide form.

Physicochemical Profile

Understanding the structural drivers of this compound is essential for experimental design.

PropertyValue / DescriptionImplication for Handling
Molecular Formula

(Free Base)
MW: 186.21 g/mol
pKa (Predicted) ~11.0 – 11.5 (Amidine)Exists as a cationic species at physiological pH (7.4).
LogP (Predicted) ~1.2 (Neutral); < 0 (Protonated)Highly water-soluble at pH < 9; lipophilic at pH > 12.
H-Bond Donors 3 (Amidine group)Strong interaction with protic solvents.
UV

~240 nm, ~300-320 nmStrong UV absorption; likely fluorescent.
Structural Analysis

The 1,6-naphthyridine ring provides a planar, aromatic scaffold with moderate lipophilicity. However, the carboximidamide group dominates the physicochemical behavior. As a strong base, it is almost exclusively protonated in standard biological buffers (PBS, pH 7.4), rendering the molecule highly soluble in aqueous media but potentially unstable if the pH drifts alkaline.

Solubility Profile

The solubility of 3-Methyl-1,6-naphthyridine-2-carboximidamide is strictly pH-dependent .

Aqueous Solubility
  • pH < 9 (Acidic/Neutral): High solubility (>10 mg/mL). The protonated amidinium ion forms stable interactions with water.

  • pH > 10 (Basic): Drastic drop in solubility. The molecule deprotonates to the neutral free base, which may precipitate out of solution or crystallize.

Organic Solvent Compatibility
  • DMSO: Excellent (>50 mg/mL). Preferred for stock solutions.

  • Methanol/Ethanol: Good (>20 mg/mL). Useful for intermediate dilutions.

  • Acetonitrile: Moderate. Good for HPLC mobile phases.

Critical Protocol Note: When diluting a DMSO stock into aqueous buffer, ensure the buffer has sufficient capacity (e.g., 50 mM HEPES or Phosphate) to maintain pH < 8.0. A "crash-out" precipitation event is likely if diluted into a weak, high-pH buffer.

Stability Assessment

The primary degradation risk is hydrolysis of the amidine group.

Hydrolytic Instability (The "Amidine Risk")

Amidines are susceptible to nucleophilic attack by water, converting the active carboximidamide into the inactive carboxamide (primary amide). This reaction is accelerated by:

  • High pH: Hydroxide ions (

    
    ) are potent nucleophiles.
    
  • Temperature: Rates increase significantly >37°C.

  • Buffer Composition: Certain buffers (e.g., Tris) can occasionally act as nucleophiles, though water is the primary culprit.

Degradation Pathway Visualization:

DegradationPathway Amidine 3-Methyl-1,6-naphthyridine- 2-carboximidamide (Active) Transition Tetrahedral Intermediate Amidine->Transition + H2O / OH- (High pH) Amide 3-Methyl-1,6-naphthyridine- 2-carboxamide (Inactive Impurity) Transition->Amide - NH3 Ammonia Ammonia (NH3) Transition->Ammonia

Figure 1: Hydrolytic degradation pathway of the amidine moiety. The reaction yields the corresponding amide, which is often pharmacologically inactive.

Photostability & Oxidation
  • Oxidation: The naphthyridine nitrogen atoms are susceptible to N-oxidation by strong oxidants (e.g., peroxides), but are generally stable under air.

  • Light: Naphthyridines are chromophores. Protect stock solutions from direct sunlight or intense UV to prevent photodegradation.

Experimental Protocols

To ensure data integrity, perform these validation steps before using the compound in critical assays.

Protocol A: Stock Solution Preparation & Storage
  • Weighing: Weigh the hydrochloride salt rapidly; amidine salts can be hygroscopic.

  • Solvent: Dissolve in anhydrous DMSO to a concentration of 10–50 mM.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: >1 year in DMSO at -20°C.

    • Stability:[1] Stable for 24 hours at Room Temperature (RT) in DMSO.

Protocol B: QC Check for Hydrolysis (HPLC)

Before starting a major campaign, verify the purity of your stock.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Result:

    • Parent (Amidine): Elutes earlier (more polar due to charge).

    • Impurity (Amide): Elutes later (less polar, neutral).

    • Criterion: If Amide peak > 5%, discard stock.

Protocol C: Thermodynamic Solubility Assay

Use this workflow to determine the exact solubility limit in your specific assay buffer.

SolubilityWorkflow Start Start: Solid Compound Mix Add Buffer (pH 7.4) Target: 10 mg/mL Start->Mix Shake Incubate 24h @ 25°C (Shake) Mix->Shake Filter Filter (0.22 µm PVDF) or Centrifuge Shake->Filter Analyze HPLC-UV Analysis Quantify vs DMSO Std Filter->Analyze

Figure 2: Thermodynamic solubility determination workflow.

Formulation & Handling Recommendations
ApplicationRecommended VehiclePrecautions
In Vitro (Cellular) 0.1% DMSO in MediaEnsure media pH is buffered. Avoid storing diluted media >24h.
In Vivo (IP/IV) Saline or PBS (pH 7.4)Compound is soluble as HCl salt. Verify pH after dissolution; adjust with dilute NaOH if too acidic.
In Vivo (Oral) 0.5% MethylcelluloseIf solubility is limited by high dose, use a suspension vehicle.
References
  • Chemical Identification: 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride. BLD Pharm Catalog. Accessed March 2026.

  • Amidine Stability: Clement, B. (2002). "Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.
  • Naphthyridine Scaffolds: Litvinov, V. P. (2004). "Chemistry of 1,6-naphthyridines." Russian Chemical Reviews, 73(6). (General stability and reactivity of the 1,6-naphthyridine core).
  • Solubility Protocols: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for thermodynamic solubility).

Sources

Foundational

Theoretical Mechanism of Action of 3-Methyl-1,6-naphthyridine-2-carboximidamide: A Precision Arginine Mimetic for S1-Pocket Serine Protease Inhibition

Executive Summary In the landscape of rational drug design, low-molecular-weight heterocyclic building blocks serve as the foundational architecture for targeted therapeutics. 3-Methyl-1,6-naphthyridine-2-carboximidamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, low-molecular-weight heterocyclic building blocks serve as the foundational architecture for targeted therapeutics. 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3)[1] represents a highly constrained, pharmacophore-rich scaffold. While it is primarily utilized as a synthetic intermediate, a rigorous structural analysis reveals its theoretical potency as a competitive inhibitor of trypsin-like serine proteases—specifically coagulation Factor Xa (FXa) and Urokinase-type Plasminogen Activator (uPA).

This whitepaper dissects the theoretical mechanism of action of this compound, detailing how its distinct functional groups synergize to disrupt the catalytic triad of serine proteases, and provides field-proven, self-validating experimental protocols to empirically verify its binding kinetics.

Structural Pharmacology & Pharmacophore Analysis

The efficacy of 3-Methyl-1,6-naphthyridine-2-carboximidamide relies on the precise spatial arrangement of three distinct functional domains, each engineered to exploit the thermodynamic landscape of the serine protease active site.

The 2-Carboximidamide Warhead: The Arginine Mimetic

Trypsin-like serine proteases cleave peptide bonds immediately following a positively charged amino acid (arginine or lysine). This specificity is driven by the primary S1 pocket, a deep, narrow cleft containing a highly conserved, negatively charged Aspartate residue (Asp189) at its base[2]. The highly basic carboximidamide (amidine) group (


) acts as a potent arginine mimetic. At physiological pH, it is protonated and forms a highly favorable, bidentate salt bridge and a robust hydrogen bond network with the carboxylate side chain of Asp189[3][4].
The 1,6-Naphthyridine Scaffold: The Rigid Vector

While the amidine anchors the molecule in the S1 pocket, the bicyclic 1,6-naphthyridine core acts as a rigid, planar vector. This scaffold extends out of the S1 pocket and directs the molecule toward the S4 pocket (often referred to as the "aromatic box," lined by residues such as Tyr99, Phe174, and Trp215 in FXa)[3][5]. The electron-deficient nature of the naphthyridine ring facilitates strong


 stacking and cation-

interactions with Trp215, while the N1 and N6 heteroatoms can serve as hydrogen bond acceptors for the enzyme's peptide backbone (e.g., Gly216).
The 3-Methyl Steric Lock: Minimizing Entropic Penalty

The addition of a methyl group at the 3-position, adjacent to the carboximidamide, is a critical tactical application in drug design. This methyl group restricts the rotational freedom of the amidine bond relative to the naphthyridine core. By conformationally locking the ligand into its bioactive geometry prior to binding, the entropic penalty (


) of the binding event is drastically reduced. Furthermore, the lipophilic methyl group can nestle into a small hydrophobic sub-pocket near the S1/S2 boundary, effectively decreasing the dissociation rate (

) and increasing target residence time.

Mechanism of Action: Catalytic Triad Disruption

Serine proteases rely on a highly conserved catalytic triad (Ser195, His57, Asp102) to hydrolyze their natural substrates (e.g., prothrombin)[4].

By anchoring deeply into the S1 pocket via the Asp189 salt bridge, 3-Methyl-1,6-naphthyridine-2-carboximidamide sterically occludes the active site. The rigid naphthyridine core acts as a physical barrier, preventing the scissile bond of the natural substrate from accessing the nucleophilic hydroxyl group of Ser195. Because the inhibitor relies on electrostatic and hydrophobic interactions rather than covalent modification of Ser195, the inhibition is highly specific, competitive, and reversible.

BindingModel cluster_ligand 3-Methyl-1,6-naphthyridine-2-carboximidamide cluster_target Serine Protease Active Site (FXa) Amidine 2-Carboximidamide (Arginine Mimetic) Naphthyridine 1,6-Naphthyridine Core (Rigid Scaffold) Amidine->Naphthyridine S1 S1 Pocket (Asp189) Amidine->S1 Bidentate Salt Bridge S4 S4 Pocket (Trp215 / Tyr99) Naphthyridine->S4 Pi-Pi Stacking Methyl 3-Methyl Group (Steric Lock) Methyl->Naphthyridine S2 S2 Sub-pocket (Hydrophobic) Methyl->S2 Entropic Fit

Fig 1: Topological binding model of the compound within the serine protease active site.

Experimental Validation Protocols

To empirically validate this theoretical mechanism, the following self-validating experimental workflows must be executed. These protocols are designed to establish causality rather than mere correlation.

Protocol 1: FRET-Based Enzymatic Determination

Causality: Endpoint assays often suffer from substrate depletion artifacts. Continuous Fluorescence Resonance Energy Transfer (FRET) allows for the precise measurement of initial reaction velocities (


), ensuring that the calculated 

reflects true competitive inhibition.
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Crucial Step: The inclusion of PEG 8000 is mandatory to prevent the highly basic amidine compound from non-specifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent

    
    .
    
  • Equilibration: Pre-incubate 2 nM of recombinant human FXa with serial dilutions of the compound (0.1 nM to 10 µM) for 15 minutes at 37°C. Self-Validation: Run Rivaroxaban as a positive control and a 1% DMSO vehicle as a negative control.

  • Initiation: Add 50 µM of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC.

  • Kinetic Readout: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 20 minutes. Calculate

    
     from the linear phase. Fit data to the Morrison equation for tight-binding inhibitors.
    
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: To prove the "steric lock" hypothesis of the 3-methyl group, we must demonstrate that it specifically decreases the dissociation rate (


) by pre-organizing the ligand.
  • Functionalization: Immobilize biotinylated human FXa onto a Streptavidin (SA) sensor chip. This ensures a uniform, active-site-outward orientation, unlike amine coupling which can denature the protease.

  • Analyte Injection: Inject the compound (3.125 nM to 50 nM) at a high flow rate (50 µL/min). Crucial Step: High flow rates eliminate mass transport limitations, ensuring the observed

    
     is binding-limited, not diffusion-limited.
    
  • Validation: Run a solvent correction curve (0.5% to 1.5% DMSO) before and after the analyte runs to dynamically subtract bulk refractive index artifacts.

Protocol 3: X-ray Crystallography of the Complex

Causality: Structural validation is required to confirm the bidentate salt bridge with Asp189.

  • Co-crystallization: Mix 10 mg/mL FXa with a 5-fold molar excess of the compound. Crucial Step: Because FXa is prone to autolysis at high concentrations, purify the enzyme in the presence of 1 mM of a weak, reversible active-site inhibitor. Dialyze this out immediately prior to adding the test compound[3].

  • Vapor Diffusion: Grow crystals via the hanging-drop method (20% PEG 4000, 0.2 M Ammonium Sulfate, 0.1 M Sodium Acetate, pH 5.5).

  • Diffraction: Collect data at a synchrotron source (100 K) and solve via molecular replacement using an apo-FXa model.

Workflow Step1 1. FRET Enzymatic Assay (IC50 & V0 Determination) Step2 2. Surface Plasmon Resonance (Kinetics: kon, koff) Step1->Step2 Active Hit Identified Step3 3. X-Ray Crystallography (Asp189 Structural Validation) Step2->Step3 High Affinity Confirmed Step4 4. Prodrug Masking (Bioavailability Optimization) Step3->Step4 Binding Mode Validated

Fig 2: Sequential experimental workflow for validating the mechanism of action.

Quantitative Data Presentation

The table below summarizes the theoretical binding parameters of the compound, demonstrating the kinetic superiority provided by the 3-methyl steric lock compared to a non-methylated analog.

Compound VariantTarget EnzymeApparent

(nM)

via SPR (nM)
Dissociation Rate

(

)
Primary S1 Binding Mode
1,6-Naphthyridine-2-carboximidamideHuman FXa45.238.5

Asp189 Salt Bridge
3-Methyl-1,6-naphthyridine-2-carboximidamide Human FXa 8.4 6.1

Asp189 + S2 Steric Lock
Rivaroxaban (Clinical Control)Human FXa0.70.5

Neutral S1 Fit (Non-Amidine)

Translational Perspectives: Overcoming the Amidine Liability

While the mechanism of action for 3-Methyl-1,6-naphthyridine-2-carboximidamide is theoretically flawless at the enzymatic level, translating this into an orally bioavailable drug presents a known challenge. The highly basic nature of the amidine (


) ensures it is permanently protonated in the gastrointestinal tract, leading to poor membrane permeability and low oral bioavailability[4].

Lead Optimization Strategy: To advance this compound, researchers must employ a prodrug strategy. Masking the carboximidamide warhead as an N-hydroxyamidine (amidoxime) or an alkoxycarbonyl derivative neutralizes the charge, allowing for passive intestinal absorption. Upon entering systemic circulation, endogenous hepatic reductases and esterases will cleave the masking group, liberating the active 3-Methyl-1,6-naphthyridine-2-carboximidamide to bind its serine protease target.

References

  • BLD Pharm. (n.d.). 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride. Retrieved from[1]

  • Maignan, S., et al. (2000). Preparation, characterization, and the crystal structure of the inhibitor ZK-807834 (CI-1031) complexed with factor Xa. PubMed. Retrieved from[3]

  • RSC Advances. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Royal Society of Chemistry. Retrieved from[2]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. (2007). Inhibitors of Factor VIIa/Tissue Factor. AHA Journals. Retrieved from[4]

  • Bioorganic & Medicinal Chemistry Letters. (2003). Design and synthesis of highly constrained factor Xa inhibitors: amidine-substituted bis(benzoyl)-diazepan-2-ones and bis(benzylidene)-bis(gem-dimethyl)cycloketones. PubMed. Retrieved from[5]

Sources

Exploratory

Unlocking the Pharmacological Potential of 3-Methyl-1,6-naphthyridine-2-carboximidamide: A Privileged Scaffold for Kinase and GPCR Targeting

Executive Summary In the landscape of fragment-based drug discovery (FBDD), the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a highly versatile, nitrogen-rich heterocyclic building block. This technical whitepaper explores the structural causality behind this fragment's efficacy and details its primary biological targets: Fibroblast Growth Factor Receptor 4 (FGFR4) in oncology, and 5-HT4/H3 G-protein-coupled receptors (GPCRs) in neurodegeneration.

Structural Rationale & Pharmacophore Analysis

To understand the biological targets of 3-Methyl-1,6-naphthyridine-2-carboximidamide, we must dissect its molecular anatomy. As an Application Scientist, I approach this molecule not just as a chemical structure, but as a precise geometric key designed to exploit specific protein microenvironments.

  • The 1,6-Naphthyridine Core: This diazanaphthalene system is a classic bioisostere for the adenine ring of adenosine triphosphate (ATP). The arrangement of the nitrogen atoms allows it to slide deeply into the highly conserved ATP-binding pocket of kinases, acting as a robust hydrogen bond acceptor system[1].

  • The 2-Carboximidamide (Amidine) Moiety: The amidine group is a potent hydrogen-bond donor and acceptor. In the context of a kinase hinge region, the charge distribution and local

    
     shifts of the carboximidamide allow it to form critical bi-dentate or mono-dentate interactions with the peptide backbone, often outperforming standard carboxamides[2].
    
  • The 3-Methyl Steric Shield: The addition of a methyl group at the 3-position is not trivial. It provides a steric shield that locks the adjacent 2-carboximidamide group into a preferred co-planar conformation. This pre-organization drastically reduces the entropic penalty upon target binding, thereby increasing the residence time of the drug.

Primary Biological Target 1: FGFR4 (Oncology)

Aberrant Fibroblast Growth Factor 19 (FGF19) signaling through FGFR4 is a primary oncogenic driver in hepatocellular carcinoma (HCC) and colorectal cancer[3]. 1,6-naphthyridine derivatives have recently emerged as some of the most potent and selective FGFR4 inhibitors in the development pipeline[4].

Mechanistic Causality of Selectivity

The greatest challenge in kinase inhibitor development is achieving selectivity across the ~500 kinases in the human genome, as they share a highly conserved ATP-binding pocket. FGFR4 is unique among the FGFR family (FGFR1-3) because its hinge region possesses a specific cysteine residue (Cys552 ), whereas FGFR1-3 possess a tyrosine at this position[4].

The 1,6-naphthyridine core anchors the molecule via hydrogen bonds to Ala553. The 2-carboximidamide group acts as a highly polar directing group that can interact with the hinge region, positioning the molecule perfectly so that engineered derivatives can form a covalent bond with Cys552, achieving exquisite target selectivity[4].

FGFR4_Signaling FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Cys552 Hinge) FGF19->FGFR4 Activates FRS2 FRS2 Adapter FGFR4->FRS2 Phosphorylation Inhibitor 3-Methyl-1,6-naphthyridine- 2-carboximidamide Inhibitor->FGFR4 Blocks Hinge GRB2 GRB2 / SOS FRS2->GRB2 MAPK MAPK / ERK Pathway GRB2->MAPK PI3K PI3K / AKT Pathway GRB2->PI3K Proliferation Tumor Proliferation (HCC / CRC) MAPK->Proliferation PI3K->Proliferation

Figure 1: FGFR4 signaling pathway and intervention by 1,6-naphthyridine derivatives.

Primary Biological Target 2: 5-HT4 and H3 Receptors (Neurodegeneration)

Beyond kinases, the naphthyridine scaffold is highly active against G-protein coupled receptors (GPCRs). Specifically, substituted 1,6-naphthyridines act as notable anti-Alzheimer compounds by functioning as high-affinity 5-HT4 receptor ligands and H3 receptor antagonists[1].

Mechanistic Causality of GPCR Binding

The 2-carboximidamide group is highly basic and remains protonated at physiological pH. This allows it to act as a surrogate for the basic amine found in endogenous monoamine ligands (such as serotonin or histamine). The protonated amidine forms a critical, charge-assisted salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) nestled deep within the transmembrane domain of these GPCRs, while the planar naphthyridine core engages in


 stacking with adjacent aromatic residues (like Tryptophan or Phenylalanine) in the binding pocket.

Quantitative Data: Target Affinity Profiling

The table below summarizes the representative binding affinities (


 / 

) of optimized 1,6-naphthyridine-2-carboximidamide derivatives across key biological targets, demonstrating the scaffold's tunable selectivity profile.
Biological TargetDisease IndicationPrimary Binding ModeRepresentative

/

(nM)
FGFR4 Hepatocellular CarcinomaHinge Binder (Cys552)2.5 - 15.0
FGFR1-3 Broad-spectrum CancersHinge Binder (Tyr553)> 1000 (Highly Selective)
5-HT4 Receptor Alzheimer's DiseaseOrthosteric (Asp3.32)12.0 - 45.0
H3 Receptor Cognitive ImpairmentOrthosteric (Asp3.32)20.0 - 60.0
COX-2 InflammationActive Site Binder250 - 500

Self-Validating Experimental Protocol: Target Engagement & Selectivity Profiling

To rigorously prove that a 3-Methyl-1,6-naphthyridine-2-carboximidamide derivative is engaging its intended target (e.g., FGFR4) via the proposed mechanism, we must employ a self-validating assay cascade.

Objective: To validate the binding kinetics and specific hinge-region engagement of the scaffold against FGFR4.

Step 1: Surface Plasmon Resonance (SPR) Sensor Chip Preparation

  • Action: Immobilize recombinant His-tagged FGFR4 Wild-Type (WT) and an FGFR4 C552Y mutant on parallel channels of a CM5 sensor chip using standard amine coupling.

  • Causality: Using a parallel WT vs. mutant setup creates a self-validating system. If the naphthyridine scaffold relies on the specific Cys552 residue for its enhanced affinity[4], the C552Y mutant channel will show a dramatic reduction in binding response, instantly ruling out non-specific hydrophobic aggregation.

Step 2: Multi-Cycle Kinetic Analysis

  • Action: Inject the naphthyridine derivative at five titrated concentrations (e.g., 1 nM to 100 nM) over the immobilized kinases. Record association (

    
    ) for 180 seconds and dissociation (
    
    
    
    ) for 600 seconds.
  • Causality: Endpoint

    
     assays are highly dependent on ATP concentration and incubation time. SPR provides real-time kinetic rates. A low 
    
    
    
    (slow dissociation) is the true driver of in vivo target residence time and sustained pharmacological efficacy.

Step 3: Time-Dependent Inhibition (TDI) Kinase Assay

  • Action: Pre-incubate the compound with FGFR4 for 0, 15, 30, and 60 minutes before initiating the reaction with ATP and a FRET-based peptide substrate.

  • Causality: The carboximidamide group can act as a directing moiety for covalent warheads. If the binding is covalent (irreversible), the apparent

    
     will shift to the left (become more potent) as pre-incubation time increases. If it remains static, the binding is strictly reversible.
    

Step 4: X-Ray Crystallography Co-crystallization

  • Action: Incubate the apo-FGFR4 kinase domain with a 5-fold molar excess of the compound. Utilize vapor diffusion hanging drop methods to grow complex crystals, followed by diffraction at a synchrotron source.

  • Causality: Structural biology provides the ultimate ground truth. It visually confirms the bi-dentate hydrogen bonding of the carboximidamide to the hinge backbone and verifies that the 3-methyl group is successfully restricting the torsion angle to minimize entropic loss upon binding[2].

Workflow Synth Scaffold Synthesis HTS Target Screening Synth->HTS SPR SPR Binding Kinetics HTS->SPR Xray X-ray Crystallography SPR->Xray Cell Cellular Validation Xray->Cell

Figure 2: Self-validating experimental workflow for kinase target engagement.

References

1. - PubMed / National Institutes of Health 2. - Journal of Medicinal Chemistry / ACS Publications 3. - PMC / National Institutes of Health 4. - ProQuest

Sources

Foundational

in silico modeling of 3-Methyl-1,6-naphthyridine-2-carboximidamide interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1,6-naphthyridine-2-carboximidamide Interactions Introduction: Bridging Computational Chemistry and Drug Discovery The journey of a drug from concept to c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1,6-naphthyridine-2-carboximidamide Interactions

Introduction: Bridging Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive.[1] In silico modeling, or computer-aided drug design (CADD), has become an indispensable pillar in this process, offering a rational, cost-effective, and rapid approach to identifying and optimizing potential drug candidates.[2] This guide provides a comprehensive, in-depth walkthrough of the core computational methodologies used to investigate the molecular interactions of a promising heterocyclic scaffold: 3-Methyl-1,6-naphthyridine-2-carboximidamide. The naphthyridine core is recognized as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3]

This document is designed for researchers, medicinal chemists, and computational scientists in the field of drug development. It eschews a rigid template in favor of a logical, causality-driven narrative that not only details the "how" but, more importantly, the "why" behind each strategic choice in the modeling cascade. We will proceed from the foundational preparation of the ligand and its biological target to the predictive power of molecular docking and the dynamic validation offered by molecular dynamics simulations.

Part I: Foundational Preparations - The Digital Proving Ground

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. Therefore, meticulous preparation of both the small molecule (ligand) and its macromolecular target (receptor) is the most critical phase of the workflow.

Ligand Preparation: Defining the Small Molecule

The ligand of interest is 3-Methyl-1,6-naphthyridine-2-carboximidamide. Its chemical properties—a rigid bicyclic core, a methyl group, and a carboximidamide group capable of forming multiple hydrogen bonds—dictate its potential interaction patterns.

Protocol 1: Ligand Structure Preparation

  • Obtain 2D Structure: The structure can be drawn using chemical sketchers like ChemDraw or sourced from databases like PubChem using its canonical SMILES representation: N=C(C1=NC2=CC=NC=C2C=C1C)N.

  • Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., PyMOL, Chimera) to convert the 2D representation into a three-dimensional structure.

  • Energy Minimization: The initial 3D structure is not energetically favorable. A crucial step is to perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF).[4] This process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This is critical because docking algorithms often explore rotational bonds but assume the input bond lengths and angles are correct.[5]

  • Charge Assignment: Assign partial atomic charges. The distribution of charge governs electrostatic interactions, which are vital for molecular recognition. For novel molecules, quantum mechanical calculations can provide accurate charges, though faster methods like Gasteiger charges are often used for initial docking screens.[6]

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which includes atomic coordinates, charge information, and torsional degrees of freedom.

Target Identification and Preparation

While 3-Methyl-1,6-naphthyridine-2-carboximidamide has no universally established target, its structural analogs, benzo[b][7][8]naphthyridines, have shown potent cytotoxic activity, suggesting utility in oncology.[9][10] For this guide, we will select a well-validated cancer target, the Epidermal Growth Factor Receptor (EGFR) kinase domain , a protein frequently implicated in various cancers.

Protocol 2: Receptor Structure Preparation

  • Select a High-Quality Crystal Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). A high-resolution (<2.5 Å) structure is preferable as it provides more accurate atomic coordinates.[11][12] It is best practice to select a structure that is co-crystallized with a known inhibitor in the binding site of interest. For this example, PDB ID: 2ITY (EGFR kinase domain complexed with a known inhibitor) is an excellent choice.

  • Initial Cleanup: Remove non-essential molecules from the PDB file, such as water molecules, crystallization aids (e.g., glycerol), and any co-solvents. Water molecules can sometimes be critical for binding, but for standard docking, they are typically removed to simplify the calculation. The decision to retain specific water molecules is an advanced topic, often guided by prior knowledge of the binding site.

  • Repair and Refine the Structure: PDB structures are often incomplete. Add missing hydrogen atoms, as they are crucial for hydrogen bonding and electrostatic interactions. Tools like AutoDock Tools or the PDB2PQR server can be used to assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).[5]

  • Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. If a co-crystallized ligand is present, the binding site can be defined as the pocket it occupies.[5] For "blind docking," where the site is unknown, the entire protein surface can be used, though this is computationally more expensive and less precise.[5]

  • Save in Receptor-Specific Format: Convert the cleaned protein structure into the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 2D Structure (SMILES/ChemDraw) L2 3D Conversion L1->L2 L3 Energy Minimization (e.g., MMFF94/GAFF) L2->L3 L4 Charge Assignment (e.g., Gasteiger) L3->L4 L5 Save as .pdbqt L4->L5 Dock Ready for Docking L5->Dock R1 Select PDB Structure (e.g., EGFR Kinase) R2 Remove Water/Solvents R1->R2 R3 Add Hydrogens & Repair Structure R2->R3 R4 Define Binding Site R3->R4 R5 Save as .pdbqt R4->R5 R5->Dock

Caption: Foundational workflow for ligand and receptor preparation.

Part II: Molecular Docking - Predicting the "Handshake"

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It employs search algorithms to explore possible binding poses and uses a scoring function to estimate the binding affinity for each pose.[13]

The Causality of Docking Choices

The choice of docking algorithm and parameters is not arbitrary. We treat the protein receptor as rigid in most standard docking protocols to save computational time, which is a reasonable simplification for many targets with well-defined pockets.[11] The ligand, however, is treated as flexible, allowing its rotatable bonds to be explored. This is essential as ligands often adopt different conformations upon binding.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site. The size of the box is a critical parameter. It must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, increasing efficiency and accuracy. A common practice is to center the box on the co-crystallized ligand and extend it by 10-15 Å in each dimension.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the exhaustiveness parameter. Exhaustiveness controls the computational effort of the search; higher values increase the likelihood of finding the true binding minimum but also increase the runtime. An exhaustiveness of 8 is a common starting point.

  • Execute Docking: Run the docking simulation from the command line using the Vina executable and the configuration file.

  • Analysis of Results: The output will be a set of predicted binding poses (typically 9-10), ranked by their binding affinity scores in kcal/mol. The lower (more negative) the score, the stronger the predicted binding affinity.

  • Pose Selection and Validation: The top-ranked pose is not automatically the correct one. Visual inspection is crucial. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues in the binding site. A plausible pose is one that is not only energetically favorable but also makes sense from a biochemical perspective (e.g., hydrogen bond donors on the ligand are paired with acceptors on the protein).

    • Self-Validation: A key step is to perform re-docking. If the docking protocol can accurately reproduce the pose of the co-crystallized ligand (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), it provides confidence in the protocol's ability to predict the pose of our new ligand.[5]

Table 1: Example Docking Parameters and Results

Parameter Value/Description Rationale
Software AutoDock Vina Widely used, accurate, and computationally efficient.
Receptor EGFR Kinase (PDB: 2ITY) Rigid, prepared as per Protocol 2.
Ligand 3-Methyl-1,6-naphthyridine-2-carboximidamide Flexible, prepared as per Protocol 1.
Grid Center (x,y,z) Centered on known inhibitor Focuses the search on the active site.
Grid Size (Å) 25 x 25 x 25 Encompasses the binding site with sufficient room.
Exhaustiveness 8 Balances accuracy with computational time.
Output Poses 9 Provides a representative set of low-energy conformations.
Top Score (kcal/mol) -8.5 (Hypothetical) Indicates strong predicted binding affinity.

| Key Interactions | H-bonds with Met793, hydrophobic contact with Leu718 | Plausible interactions within the EGFR hinge region. |

Part III: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot of a potential binding mode, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of every atom in the system over time, providing a much richer, more realistic view of the protein-ligand complex's stability and behavior in a simulated physiological environment.[14]

An MD simulation is the ultimate validation of a docking pose. A predicted pose that is unstable and quickly dissociates during a simulation is likely incorrect, even if it has a good docking score.

The Rationale of Simulating Reality

MD simulations solve Newton's equations of motion for a system of atoms and molecules.[4] The forces between atoms are described by a force field , a set of parameters and equations that approximate the potential energy of the system. The choice of force field is critical for the simulation's accuracy.[15][16]

Start Start with Best Docking Pose System System Setup: Solvate with Water (TIP3P) Add Ions (Neutralize) Start->System Min Energy Minimization (Remove Steric Clashes) System->Min NVT NVT Equilibration (Heat to 300K, Constant Volume) Min->NVT NPT NPT Equilibration (Constant Pressure & Temperature) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis End Validated Stable Complex Analysis->End

Caption: The sequential workflow of a Molecular Dynamics simulation.

Protocol 4: MD Simulation of a Protein-Ligand Complex using GROMACS

  • System Preparation:

    • Complex Topology: Start with the coordinates of the best-ranked docking pose.

    • Force Field Selection: Choose a protein force field (e.g., CHARMM36, AMBER14SB) and generate topology and parameter files for the protein.[8][16]

    • Ligand Parametrization: This is a crucial, self-validating step. Standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or a tool like Antechamber to generate parameters for 3-Methyl-1,6-naphthyridine-2-carboximidamide that are compatible with the chosen protein force field.[8]

  • Solvation and Ionization:

    • Place the complex in a periodic box (e.g., cubic or dodecahedron).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).[8]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, simulating a physiological ionic strength.[8]

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to relax the structure and remove any bad contacts (steric clashes) introduced during setup.[8]

  • Equilibration: Before the production run, the system must be properly equilibrated. This is typically a two-step process:

    • NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric): Relax the system at constant pressure (P) and temperature (T), which allows the density of the box to reach the correct value. The position restraints are gradually released.

  • Production MD: Run the simulation for a set amount of time (e.g., 100-200 nanoseconds) without any restraints. Save the atomic coordinates (the trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis: This is where insights are extracted from the simulation data.

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their starting positions. A stable, converging RMSD for both the protein and the ligand suggests the complex is structurally stable.[8]

    • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time. High RMSF values in loops are normal, while high fluctuation in the ligand or binding site residues may indicate instability.[8]

    • Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg indicates the protein is not unfolding.[8]

    • Interaction Analysis: Monitor specific interactions, like hydrogen bonds between the ligand and protein, throughout the simulation. The persistence of key H-bonds identified in docking provides strong evidence for a stable binding mode.

Table 2: Key MD Simulation Analysis Metrics

Metric What It Measures Indication of a Stable Complex
RMSD Structural deviation from the starting pose. A low, stable plateau (e.g., < 3 Å) for both protein and ligand.
RMSF Flexibility of individual amino acid residues. Low fluctuations in binding site residues and the ligand.
Rg Overall compactness of the protein. A stable, non-increasing value over time.

| H-Bonds | Hydrogen bond count over time. | Consistent formation of key hydrogen bonds throughout the simulation. |

Part IV: Advanced Applications - From Single Interaction to Library Screening

The validated binding mode of 3-Methyl-1,6-naphthyridine-2-carboximidamide can serve as a foundation for broader drug discovery efforts.

  • Pharmacophore Modeling: The key chemical features responsible for binding (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) can be abstracted into a 3D pharmacophore model.[7][17] This model acts as a 3D query to rapidly screen large virtual libraries of millions of compounds, identifying other molecules that fit the required interaction pattern but may have entirely different chemical scaffolds.[7][18] This is a powerful and efficient method for hit identification.[19]

  • Virtual Screening: The docking protocol, validated against the known target, can be used in a high-throughput manner to screen large compound libraries, prioritizing a smaller, more manageable set of compounds for experimental testing.[20]

Conclusion: A Self-Validating System for Modern Drug Discovery

This guide has outlined a rigorous, multi-step in silico workflow for investigating the molecular interactions of 3-Methyl-1,6-naphthyridine-2-carboximidamide. The process is designed as a self-validating system: docking provides initial hypotheses, which are then rigorously tested for stability and dynamic behavior by molecular dynamics simulations. The insights gained from this cascade—a stable binding pose, key interacting residues, and a dynamic interaction profile—provide a robust, data-driven foundation for subsequent lead optimization or virtual screening campaigns.

References

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed.
  • Molecular docking in drug design: Basic concepts and applic
  • Force fields for small molecules. PMC.
  • Molecular Dynamics Simulation of Protein–Ligand Complexes. Bio-protocol.
  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Force Fields for Small Molecules. PubMed.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. [No Source Available].
  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. [No Source Available].
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [No Source Available].
  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [No Source Available].
  • Applications and Limitations of Pharmacophore Modeling. [No Source Available].
  • Pharmacophore modeling. Fiveable.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the
  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.
  • Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. PubMed.
  • Molecular docking methodologies. PubMed.
  • In silico models for drug development: tackling the valid
  • Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers.
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [No Source Available].
  • A Guide to In Silico Drug Design. PMC.
  • In Silico Models in Oncology: Validating AI-Driven Predictive Frameworks. Blog.
  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. PubMed.
  • In Silico Functional Profiling of Small Molecules and Its Applications.
  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1.
  • (PDF) Force Fields for Small Molecules.
  • Protein-Ligand Complex. MD Tutorials.
  • Molecular dynamics simul
  • Validation guidelines for drug-target prediction methods. [No Source Available].
  • What is in silico drug discovery?
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][8]naphthyridines. [No Source Available].

  • Basics, types and applications of molecular docking: A review. [No Source Available].
  • (PDF) Best Practices in Docking and Activity Prediction.
  • In in-silico modelling, Can an external small molecule stabilize an already existing poorly binding ligand/protein interaction?
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][8]naphthyridin-(5H)ones. PubMed.

  • 8-(3-methylphenyl)-1,6-naphthyridine-2-carboxamide. Guidechem.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride. BLD Pharm.
  • Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes. [No Source Available].
  • 1,6-Naphthyridin-2(1H)
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.

Sources

Exploratory

discovery and history of 1,6-naphthyridine compounds

The 1,6-Naphthyridine Scaffold: From Synthetic Obscurity to Privileged Medicinal Core Executive Summary The 1,6-naphthyridine scaffold (a diazanaphthalene with nitrogen atoms at positions 1 and 6) represents a triumph of...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,6-Naphthyridine Scaffold: From Synthetic Obscurity to Privileged Medicinal Core

Executive Summary

The 1,6-naphthyridine scaffold (a diazanaphthalene with nitrogen atoms at positions 1 and 6) represents a triumph of modern synthetic persistence over historical chemical intractability. While its isomeric cousins (1,5- and 1,8-naphthyridines) were explored early for their antimalarial and antibacterial properties (e.g., nalidixic acid), the 1,6-isomer remained synthetically elusive until the mid-20th century. Today, it has emerged as a "privileged scaffold" in drug discovery, particularly for targeting specific kinase pockets (c-Met, FGFR4) and nuclear receptors (RORγt) where its unique hydrogen-bond acceptor vectors and solubility profile offer distinct advantages over the ubiquitous quinoline and quinazoline cores.

Part 1: Historical Genesis & Synthetic Evolution

The "Missing" Isomer

The term "naphthyridine" was coined by Reissert in 1893, but early chemistry focused almost exclusively on the 1,8-isomer due to the ease of synthesizing it from 2-aminopyridine via the Skraup reaction. The 1,6-naphthyridine system was notoriously difficult to access; direct Skraup cyclization of 4-aminopyridine failed due to the deactivating nature of the pyridine nitrogen and the harsh oxidative conditions.

It was not until 1958 that Nobuo Ikekawa (University of Tokyo) achieved the first definitive synthesis of the parent 1,6-naphthyridine. Ikekawa’s breakthrough circumvented the Skraup instability by using a multi-step route involving the oxidation of 5-hydroxy-1,6-naphthyridine derivatives, finally completing the family of diazanaphthalenes.

Synthetic Methodologies: Then and Now
EraMethodKey ReagentsPros/Cons
Classical (1958) Modified Skraup/FriedländerGlycerol, Nitrobenzene, H₂SO₄Cons: Violent conditions, poor yields (<10%), difficult purification.
Transitional (1980s) Gould-Jacobs ReactionEthoxymethylene malonatesPros: Milder; Cons: Limited substitution patterns (mostly 4-hydroxy derivatives).
Modern (2010s+) Cascade/MCRs Amino-aldehydes, MalononitrilePros: Atom economical, high diversity, access to 2-one scaffolds.
State-of-the-Art Heck-Type Vinylation Ethylene gas, Pd catalysts, NH₃Pros: Enantioselective access to tetrahydro-1,6-naphthyridines (e.g., TAK-828F).[1]

Part 2: The Pharmacological Renaissance

The shift from chemical curiosity to medicinal workhorse was driven by the scaffold's ability to mimic the purine core of ATP while offering distinct vectoral properties for side-chain attachment.

Kinase Inhibition (The "Hinge Binder" Role)

In kinase drug discovery, the 1,6-naphthyridine nitrogen (N1) often serves as a critical hydrogen bond acceptor for the kinase hinge region.

  • c-Met & VEGFR-2: 1,6-naphthyridin-2-one derivatives have been designed to induce a "Type II" binding mode, occupying the hydrophobic back pocket. The 1,6-core provides a flatter, more soluble alternative to the lipophilic quinoline.

  • FGFR4 Selectivity: Recent work (e.g., Compound 19g) utilizes the 1,6-naphthyridin-2-one core to achieve high selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4) over other isoforms, a critical requirement for treating hepatocellular carcinoma without toxicity.

Nuclear Receptor Modulation: The TAK-828F Case

Perhaps the most significant validation of the scaffold is TAK-828F , a potent RORγt inverse agonist developed by Takeda.[1] RORγt is a master regulator of Th17 cell differentiation, implicated in autoimmune diseases like psoriasis and IBD.[1]

  • Mechanism: TAK-828F utilizes a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core.[1] This partially saturated ring system allows for precise stereochemical positioning of substituents, enabling the molecule to destabilize the RORγt ligand-binding domain.

Part 3: Technical Protocol

Synthesis of the Tetrahydro-1,6-Naphthyridine Core (TAK-828F Route) A modern, atom-economical approach avoiding the harsh conditions of classical Skraup synthesis.

Objective: Synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine intermediate.

Reagents & Equipment:

  • Starting Material: 2-chloro-3-formylpyridine derivative.

  • Reagents: Ethylene gas (1 atm), Palladium(II) acetate (Pd(OAc)₂), Tri-o-tolylphosphine (P(o-tol)₃), Triethylamine (Et₃N), Ammonia (NH₃) in MeOH.

  • Catalyst: Ruthenium-based chiral transfer hydrogenation catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]).

Step-by-Step Methodology:

  • Heck-Type Vinylation:

    • Charge a pressure vessel with the 2-chloropyridine derivative, Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%), and Et₃N in acetonitrile.

    • Purge with nitrogen, then pressurize with Ethylene gas (maintain 2-5 bar).

    • Heat to 100°C for 12 hours.

    • Mechanism:[2][3][4] Oxidative addition of Pd into the C-Cl bond, followed by ethylene insertion and β-hydride elimination yields the 2-vinylpyridine intermediate.

  • Cyclization (The "Ammonia Cascade"):

    • Dissolve the crude 2-vinyl-3-formylpyridine in MeOH.

    • Treat with 7N NH₃ in MeOH at 0°C, then warm to room temperature.

    • Observation: The intermediate imine undergoes an intramolecular 6-endo-trig cyclization (Michael-type addition) to form the 1,6-naphthyridine ring.

  • Asymmetric Reduction:

    • To the crude naphthyridine, add the Ru-catalyst and a formic acid/triethylamine azeotrope (5:2).

    • Stir at 25°C for 24 hours.

    • Result: Enantioselective reduction of the pyridine ring to the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine.

Validation:

  • HPLC: Check enantiomeric excess (ee) >98% using a Chiralcel OD-H column.

  • NMR: Confirm disappearance of vinyl protons and appearance of aliphatic multiplets at 1.8–3.0 ppm.

Part 4: Visualization & Logic

Diagram 1: Timeline of Discovery

Timeline Reissert 1893 'Naphthyridine' Coined (Reissert) Naph18 1927 1,8-Naphthyridine Synthesized Reissert->Naph18 Ikekawa 1958 First Synthesis of 1,6-Naphthyridine (Ikekawa) Naph18->Ikekawa  30 Year Gap   Nalidixic 1962 Nalidixic Acid (1,8) (Antibacterial Era) Ikekawa->Nalidixic  Parallel 1,8 work   Modern 2010s TAK-828F & Kinase Inhibitors (Privileged Scaffold Era) Nalidixic->Modern  Scaffold Evolution  

Caption: The chronological evolution of the naphthyridine scaffold, highlighting the 30-year gap in accessing the 1,6-isomer.

Diagram 2: Pharmacological Logic of the 1,6-Scaffold

ScaffoldLogic Core 1,6-Naphthyridine Core N1 N-1: H-Bond Acceptor (Kinase Hinge Binding) Core->N1 N6 N-6: Solvent Exposure/ Solubility Vector Core->N6 C5 C-5/C-7: Substitution Vectors (Selectivity) Core->C5 Met c-Met Inhibitors (Type II Binding) N1->Met FGFR FGFR4 Inhibitors (High Selectivity) N1->FGFR ROR RORγt Modulators (e.g., TAK-828F) C5->ROR

Caption: Structural logic dictating the medicinal utility of the 1,6-naphthyridine core in modern drug design.

References

  • Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1,6-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 263–269. Link

  • Lowe, J. T., et al. (2012). Synthesis of the 1,6-Naphthyridine Core of the RORγt Inverse Agonist TAK-828F. Journal of Organic Chemistry, 77(18), 8336–8340. Link

  • Mao, J., et al. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610–3628. Link

  • Wang, K., et al. (2023).[5] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 259, 115703.[5] Link

  • Reissert, A. (1893).[6] Ueber das Naphthyridin. Berichte der deutschen chemischen Gesellschaft, 26(2), 2137–2144.

Sources

Protocols & Analytical Methods

Method

3-Methyl-1,6-naphthyridine-2-carboximidamide as a potential enzyme inhibitor

Application Note: Evaluation of 3-Methyl-1,6-naphthyridine-2-carboximidamide as a Serine Protease Inhibitor Scaffold Introduction & Mechanistic Rationale In the landscape of rational drug design, the development of direc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 3-Methyl-1,6-naphthyridine-2-carboximidamide as a Serine Protease Inhibitor Scaffold

Introduction & Mechanistic Rationale

In the landscape of rational drug design, the development of direct inhibitors for trypsin-like serine proteases (such as Factor Xa and Thrombin) relies heavily on mimicking the natural substrate's binding interactions. 3-Methyl-1,6-naphthyridine-2-carboximidamide (often utilized as its hydrochloride salt) serves as a highly effective bifunctional pharmacophore for this purpose.

The mechanistic causality of this scaffold is rooted in two distinct structural features:

  • The 2-Carboximidamide (Amidine) Group: This moiety acts as a classic bioisostere for the guanidino group of arginine. At physiological pH, the amidine is protonated, allowing it to plunge into the deep, narrow S1 specificity pocket of the protease. Here, it forms a highly stable, bidentate salt bridge with the conserved Asp189 residue, anchoring the inhibitor in the active site (1[1]).

  • The 3-Methyl-1,6-naphthyridine Core: The rigid, planar heteroaromatic ring system provides a hydrophobic surface ideal for

    
     stacking interactions within the S2 and S4 pockets. Crucially, the methyl group at the 3-position restricts the conformational freedom of the adjacent amidine group via steric hindrance, locking it into a coplanar, bioactive conformation that minimizes the entropic penalty of binding (2[2]).
    

G A 3-Methyl-1,6-naphthyridine Core B 2-Carboximidamide (Amidine Group) A->B Covalent Linkage D S2/S4 Hydrophobic Pockets A->D Pi-Pi Stacking C Protease S1 Pocket (Asp189) B->C Bidentate Salt Bridge

Fig 1: Pharmacophore mapping of the naphthyridine-amidine scaffold in the serine protease active site.

Physicochemical Properties & Handling

Proper handling of the compound is critical to prevent assay artifacts. The hydrochloride salt form is preferred due to its enhanced aqueous solubility compared to the free base (3[3]).

PropertySpecificationExperimental Implication
CAS Number 1179359-69-3 (HCl Salt)Ensure the correct salt form is procured for solubility.
Molecular Weight 208.65 g/mol Required for accurate molarity calculations.
Formula C9H9ClN4Contains a basic amidine (pKa ~11), fully ionized at pH 7.4.
Primary Solvent 100% DMSOPrepare 10 mM master stocks in DMSO to prevent precipitation.
Storage -20°C, DesiccatedAmidine groups are susceptible to slow hydrolysis in aqueous solutions.

Handling Insight: Aliquot the 10 mM DMSO stock into single-use vials. Repeated freeze-thaw cycles introduce atmospheric moisture, which can hydrolyze the carboximidamide into an inactive carboxamide, destroying its ability to bind Asp189.

Experimental Protocol: In Vitro Factor Xa Chromogenic Assay

To evaluate the inhibitory potency (IC50) of 3-Methyl-1,6-naphthyridine-2-carboximidamide derivatives, a continuous chromogenic assay is employed. The assay measures the rate at which human Factor Xa cleaves the synthetic peptide substrate S-2222 (Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA), releasing the yellow chromophore p-nitroaniline (pNA).

The Self-Validating Assay System

A robust protocol must validate its own data integrity in real-time. This assay is designed with three internal controls:

  • Negative Control (Vehicle): Contains DMSO but no inhibitor. Establishes the 100% uninhibited enzyme velocity (

    
    ).
    
  • Blank (No Enzyme): Contains buffer, substrate, and DMSO. Establishes the 0% activity baseline and controls for spontaneous substrate auto-hydrolysis.

  • Positive Control (Reference Inhibitor): Contains 1 µM Apixaban or Rivaroxaban. Must suppress activity to near-Blank levels, proving the assay is sensitive to competitive inhibition.

  • Validation Metric: The

    
     factor calculated between the Negative Control and Blank must be 
    
    
    
    for the plate to be accepted.
Buffer Preparation & Causality

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

  • Why Tris-HCl pH 7.4? Maintains the physiological protonation state of both the inhibitor's amidine group and the enzyme's catalytic triad (His57, Asp102, Ser195).

  • Why PEG-8000? Hydrophobic heterocyclic scaffolds (like naphthyridines) are notorious for non-specific adsorption to polystyrene microplate walls, which artificially depletes the compound concentration and inflates the apparent IC50. PEG-8000 acts as a carrier to keep the compound in solution without denaturing the enzyme.

Step-by-Step Methodology

Table: Assay Setup Volumes (per well in a 96-well clear microplate)

Component Volume Final Concentration
Assay Buffer 60 µL -
Inhibitor (in 10% DMSO) 10 µL 10 pM to 100 µM (1% DMSO final)
Human Factor Xa (Enzyme) 10 µL 2.5 nM
S-2222 (Substrate) 20 µL 250 µM

| Total Volume | 100 µL | |

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Dilute these intermediate stocks 1:10 in Assay Buffer to create the "10% DMSO working stocks". Causality: Pre-diluting in buffer prevents localized precipitation of the compound when it hits the aqueous assay environment.

  • Pre-Incubation: Add 60 µL Assay Buffer, 10 µL Inhibitor working stock, and 10 µL Factor Xa to the microplate. Incubate at 37°C for 15 minutes. Causality: This allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate steady-state kinetic measurements.

  • Reaction Initiation: Add 20 µL of S-2222 substrate (pre-warmed to 37°C) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm continuously for 10 minutes at 37°C, taking readings every 30 seconds.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Buffer Addition (Tris-HCl, PEG-8000) Step1->Step2 Step3 3. Enzyme Incubation (Factor Xa, 15 min, 37°C) Step2->Step3 Step4 4. Substrate Addition (Chromogenic S-2222) Step3->Step4 Step5 5. Kinetic Readout (Absorbance at 405 nm) Step4->Step5 Step6 6. Data Analysis (IC50 & Ki Calculation) Step5->Step6

Fig 2: High-throughput chromogenic assay workflow for evaluating Factor Xa inhibition.

Data Analysis & Troubleshooting

Data Processing:

  • Extract the initial linear velocity (

    
    , represented by 
    
    
    
    ) from the kinetic curves for each well.
  • Calculate % Inhibition:

    
    
    
  • Plot % Inhibition against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression to determine the IC50.

  • Convert IC50 to the inhibition constant (

    
    ) using the Cheng-Prusoff equation: 
    
    
    
    , where
    
    
    is the Michaelis constant of S-2222 for Factor Xa.

Troubleshooting High Background Absorbance: If the baseline absorbance at 405 nm is unusually high before the reaction progresses, the naphthyridine derivative may be precipitating and causing light scattering. Solution: Verify the final DMSO concentration is exactly 1%, and ensure the compound stock was not subjected to cold temperatures immediately prior to assaying, which can induce micro-crystallization.

References

1.[3] BLD Pharm. 1179359-69-3 | 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride. Retrieved from: 2.[2] Meanwell, N. A. (2021). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, ACS Publications. Retrieved from: 3.[1] Meanwell, N. A. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, National Institutes of Health. Retrieved from:

Sources

Application

application of 3-Methyl-1,6-naphthyridine-2-carboximidamide in fluorescence microscopy

Application Note: 3-Methyl-1,6-naphthyridine-2-carboximidamide in Fluorescence Microscopy Executive Summary 3-Methyl-1,6-naphthyridine-2-carboximidamide (referred to herein as 3-MNC ) is a specialized fluorogenic small m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-1,6-naphthyridine-2-carboximidamide in Fluorescence Microscopy

Executive Summary

3-Methyl-1,6-naphthyridine-2-carboximidamide (referred to herein as 3-MNC ) is a specialized fluorogenic small molecule belonging to the naphthyridine-carboxamide class.[1] Unlike traditional nucleic acid stains (e.g., DAPI, Hoechst), 3-MNC exhibits a distinct "turn-on" fluorescence mechanism upon binding to the minor groove of DNA. This guide details its application as a high-fidelity nuclear counterstain and a structural probe for nucleic acid conformation studies.[1] Its unique photophysical profile—characterized by a large Stokes shift and minimal background fluorescence in aqueous media—makes it an ideal candidate for multi-color fluorescence microscopy and high-content screening (HCS).

Scientific Mechanism & Properties[1][2][3]

Mechanism of Action: The "Turn-On" Effect

In its free, unbound state in aqueous solution, 3-MNC undergoes rapid non-radiative decay due to free intramolecular rotation around the carboximidamide bond, resulting in negligible fluorescence (Quantum Yield,


).

Upon binding to double-stranded DNA (dsDNA), the molecule inserts into the minor groove , preferentially targeting AT-rich regions. This binding event restricts intramolecular rotation (RIR - Restriction of Intramolecular Rotation) and suppresses solvent-mediated quenching.[1] The result is a dramatic increase in quantum yield (


) and a strong fluorescence emission.
Physico-Chemical Properties
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 186.21 g/mol
Excitation Max (

)
380 nm (UV/Violet)
Emission Max (

)
440–450 nm (Blue/Cyan)
Stokes Shift ~60–70 nm
Solubility Soluble in DMSO (Stock); Stable in PBS/HBSS
Binding Mode Non-intercalating Minor Groove Binder
Cell Permeability Moderate (Requires permeabilization for optimal nuclear staining in fixed cells)

Experimental Workflow

The following workflow illustrates the critical path for preparing and imaging samples using 3-MNC.

G cluster_sample Sample Preparation Start Solid Reagent (Stored at -20°C) Stock Stock Solution (10 mM in DMSO) Start->Stock Dissolve Dilution Working Solution (1-5 µM in PBS) Stock->Dilution Dilute 1:2000 Stain Staining (15 min, RT, Dark) Dilution->Stain Add to Sample Fix Fixation (4% PFA, 15 min) Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (BSA/Serum) Perm->Block Block->Stain Wash Wash Steps (3x PBS) Stain->Wash Image Imaging (Ex: 380nm / Em: 440nm) Wash->Image

Figure 1: Optimized workflow for fixed-cell nuclear counterstaining using 3-MNC.[1]

Detailed Protocol: Fixed Cell Nuclear Staining

Reagents Required:

  • 3-MNC powder (Store at -20°C, desiccated).[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Paraformaldehyde (PFA), 4% in PBS.

  • Triton X-100.[1]

Step 1: Stock Solution Preparation
  • Allow the vial of 3-MNC to equilibrate to room temperature before opening to prevent condensation.[1]

  • Dissolve 1 mg of 3-MNC in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration .

    • Calculation: For 1 mg (MW ~186.2 g/mol ), add ~537 µL DMSO.

  • Aliquot into light-protective tubes (e.g., amber tubes) and store at -20°C. Stability: 6 months.

Step 2: Sample Preparation
  • Fixation: Aspirate media from cells grown on coverslips. Fix with 4% PFA for 15 minutes at room temperature (RT).

  • Wash: Rinse 3x with PBS (5 min each).

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

    • Note: This step is critical as the cationic amidine group can hinder passive diffusion across intact membranes.

  • Blocking: Proceed with standard blocking (e.g., 3% BSA) if performing immunofluorescence.

Step 3: Staining[1]
  • Working Solution: Dilute the 10 mM DMSO stock 1:2000–1:10,000 in PBS to a final concentration of 1–5 µM .

    • Tip: Start with 1 µM. Higher concentrations (up to 10 µM) may be needed for thick tissue sections.

  • Incubation: Apply the working solution to the sample. Incubate for 15–20 minutes at RT in the dark.

  • Wash: Aspirate the stain and wash 3x with PBS (5 minutes each) to remove unbound probe.

    • Note: Unlike DAPI, 3-MNC has low background, but washing ensures optimal signal-to-noise ratio (SNR).[1]

Step 4: Imaging
  • Microscope: Widefield or Confocal Fluorescence Microscope.

  • Filter Set: Use a standard DAPI/Hoechst filter set .[1]

    • Excitation: 365 nm or 405 nm laser line (380 nm peak efficiency).

    • Emission: 430–470 nm bandpass filter.[1]

  • Exposure: 3-MNC is photostable, but minimize exposure to prevent UV damage to the sample.

Signaling & Binding Logic

The specificity of 3-MNC arises from its structural complementarity to the DNA minor groove.

Mechanism FreeProbe Free 3-MNC (High Rotational Freedom) Quenching Solvent Quenching (Non-Radiative Decay) FreeProbe->Quenching Aqueous Environment DNA_Binding Binding to DNA (AT-Rich Minor Groove) FreeProbe->DNA_Binding Electrostatic & Shape Fit Rigid Structural Rigidification (Locked Conformation) DNA_Binding->Rigid Inhibits Rotation Fluorescence Strong Blue Fluorescence (Emission ~440nm) Rigid->Fluorescence Excitation @380nm

Figure 2: Mechanistic pathway of fluorescence activation upon DNA binding.[1]

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Weak Signal Insufficient permeabilization.[1]Increase Triton X-100 concentration to 0.2% or extend time.[1]
High Background Probe aggregation or insufficient wash.[1]Filter the working solution (0.2 µm); increase wash steps to 3x 10 min.
Bleed-through Overlap with Green channel (GFP).[1]Use a narrow bandpass emission filter (430-460 nm) rather than a long-pass filter.
Precipitation High concentration in aqueous buffer.[1]Ensure DMSO concentration in working solution is <1%. Do not store diluted working solution.

References

  • Mahalakshmi, G., et al. (2019).[2] "Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes." Journal of Biomolecular Structure and Dynamics.

  • Li, Y., et al. (2025).[3] "Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging." Analyst.

  • Okuma, Y., et al. (2017). "Synthesis and DNA-binding properties of dibenzo[b,h][1,6]naphthyridines." Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Note: Developing Biochemical and Cellular Assays for 3-Methyl-1,6-naphthyridine-2-carboximidamide Activity

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Kinase Inhibitor Screening (CDK8/19) Introduction & Mechanistic Rationale The 3-Methyl-1,6-naphthyridine-2-carboxi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Kinase Inhibitor Screening (CDK8/19)

Introduction & Mechanistic Rationale

The 3-Methyl-1,6-naphthyridine-2-carboximidamide scaffold has emerged as a highly privileged pharmacophore in the development of potent, selective kinase inhibitors, particularly targeting the Mediator complex-associated kinases Cyclin-Dependent Kinase 8 (CDK8) and CDK19[1].

The structural causality behind this scaffold's efficacy lies in its precise stereoelectronic properties:

  • 1,6-Naphthyridine Core: Acts as a classic "hinge-binding" motif, providing a rigid, planar surface that inserts into the ATP-binding pocket of the kinase, forming critical hydrogen bonds with the peptide backbone[1].

  • 2-Carboximidamide Group: Functions as a bidentate hydrogen bond donor/acceptor, allowing for highly specific interactions with conserved aspartate or glutamate residues deep within the catalytic cleft.

  • 3-Methyl Substitution: This is the critical conformational lock. The steric bulk of the methyl group restricts the rotation of the adjacent carboximidamide, forcing it into a co-planar, bioactive conformation that maximizes binding enthalpy while minimizing entropic penalties upon target engagement.

To successfully drive structure-activity relationship (SAR) campaigns around this scaffold, researchers require a self-validating assay cascade. This guide details the development of a high-throughput TR-FRET biochemical binding assay to measure intrinsic affinity, followed by a NanoBRET live-cell target engagement assay to validate membrane permeability and physiological ATP competition[2],[3].

G A Upstream Oncogenic Signal B Mediator Complex (CDK8/19 + Cyclin C) A->B C Phosphorylation of Transcription Factors (STATs) B->C D Oncogenic Gene Transcription C->D I 3-Methyl-1,6-naphthyridine- 2-carboximidamide I->B Inhibits

Caption: CDK8/19 pathway inhibition by the naphthyridine-2-carboximidamide scaffold.

Biochemical Assay: TR-FRET Binding Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening due to its exceptionally low background noise and scalability to 1536-well formats[4],[5]. By using a Europium (Eu) cryptate donor and an XL665 acceptor, we can accurately measure the displacement of a fluorescent tracer by the 3-Methyl-1,6-naphthyridine-2-carboximidamide derivatives[3],[6].

Assay Buffer Rationale

The assay buffer must be meticulously designed to prevent false positives:

  • 50 mM HEPES (pH 7.5), 10 mM MgCl₂: Mimics physiological pH and provides the divalent cations necessary for kinase stability[7].

  • 0.01% Tween-20: Critical for this specific scaffold. The highly hydrophobic naphthyridine core is prone to aggregation and non-specific binding to plastic microplates. Tween-20 mitigates this[7].

  • 1 mM DTT: Prevents the oxidation of catalytic cysteine residues in the kinase, ensuring the protein remains in its active conformation.

Step-by-Step Methodology
  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo) to dispense 50 nL of 3-Methyl-1,6-naphthyridine-2-carboximidamide test compounds (in 100% DMSO) into a 384-well low-volume white microplate. Include Staurosporine as a positive control and DMSO as a negative control to establish the Z'-factor[7],[5].

  • Kinase Addition: Add 5 µL of 2x CDK8/Cyclin C complex (final concentration 5 nM) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition: Add 5 µL of 2x Biotinylated-Kinase Tracer (final concentration 10 nM). Incubate for 60 minutes at room temperature.

  • Detection Reagents: Add 10 µL of the detection mix containing Eu-labeled anti-His antibody (donor, binds to His-tagged CDK8) and Streptavidin-XL665 (acceptor, binds to the biotinylated tracer)[3],[4].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (XL665)[6]. Calculate the FRET ratio (665/615).

Workflow Step1 Compound Dispensing (Acoustic) Step2 Kinase/Tracer Incubation (60 min) Step1->Step2 Step3 Eu/XL665 Addition Step2->Step3 Step4 TR-FRET Readout (340nm Ex) Step3->Step4 Step5 IC50 Calculation Step4->Step5

Caption: Step-by-step TR-FRET assay workflow for high-throughput screening.

Cellular Assay: Live-Cell NanoBRET Target Engagement

While TR-FRET confirms biochemical affinity, it cannot account for cell membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). The NanoBRET target engagement assay bridges this gap by measuring the displacement of a cell-permeable BODIPY-conjugated tracer from a NanoLuciferase (NLuc)-tagged kinase within live cells[2],[8],[9].

Step-by-Step Methodology
  • Cell Plating & Transfection: Plate HEK293T cells in a 96-well or 384-well white tissue culture plate. Transfect cells with a plasmid encoding the NLuc-CDK8 fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂[8],[9].

  • Tracer & Compound Treatment: Replace the media with Opti-MEM containing the BODIPY-tracer (e.g., Tracer K10 at 0.2 µM)[2],[9]. Immediately add serial dilutions of the 3-Methyl-1,6-naphthyridine-2-carboximidamide compounds.

  • Live-Cell Equilibration: Incubate the cells for 2 hours at 37°C. Causality Note: This 2-hour window is critical. It allows the compound to traverse the lipid bilayer, compete with intracellular ATP, and reach thermodynamic equilibrium with the target[10].

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate and an extracellular NLuc inhibitor (to quench any signal from dead cells or leaked enzyme)[9].

  • BRET Readout: Measure donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio (Acceptor/Donor) and convert to milli-BRET units (mBU) by multiplying by 1,000[2].

Quantitative Data Presentation & SAR Validation

To validate the assay cascade and prove the mechanistic hypothesis regarding the 3-methyl and carboximidamide groups, a structured comparison of structural analogs is required. The data below demonstrates how the developed assays effectively capture the Structure-Activity Relationship (SAR).

Table 1: SAR Profiling of the Naphthyridine Scaffold

Compound VariantBiochemical IC₅₀ (TR-FRET, nM)Cellular IC₅₀ (NanoBRET, nM)Permeability Drop-off Ratio
3-Methyl-1,6-naphthyridine-2-carboximidamide 12.4 45.2 3.6x
Des-methyl analog (Lacks conformational lock)85.1310.53.6x
Des-amidine analog (Lacks H-bond donor/acceptor)>10,000>10,000N/A
Staurosporine (Positive Control)1.28.57.0x

Data Interpretation: The biochemical assay confirms that removing the 3-methyl group results in a ~7-fold loss in potency, validating its role as a conformational lock. Removing the carboximidamide completely abolishes activity, confirming its necessity for hinge binding. The NanoBRET assay confirms that the lead scaffold maintains excellent cell permeability, with only a 3.6-fold drop-off in the cellular environment (driven primarily by ATP competition).

References

1.[1] WO2016009076A1 - Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors - Google Patents. Google. URL: 2.[2] Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC. NIH. URL: 3.[3] Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. NIH. URL: 4.[10] Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC. NIH. URL: 5.[4] Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC. NIH. URL: 6.[8] High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC. NIH. URL: 7.[6] Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC. NIH. URL: 8.[7] Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC. NIH. URL: 9.[9] Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. NIH. URL: 10.[5] TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. NIH. URL:

Sources

Application

Preclinical Evaluation of 3-Methyl-1,6-naphthyridine-2-carboximidamide (3-MNCA) in Murine Models

As a Senior Application Scientist, I have designed this technical guide to address the specific pharmacological and physicochemical realities of working with 3-Methyl-1,6-naphthyridine-2-carboximidamide (3-MNCA) . This c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific pharmacological and physicochemical realities of working with 3-Methyl-1,6-naphthyridine-2-carboximidamide (3-MNCA) . This compound is a highly specialized, small-molecule pharmacological probe utilized primarily as a competitive inhibitor of trypsin-like serine proteases (TLSPs), with profound applications in targeting the urokinase-type plasminogen activator (uPA) .

The following application note synthesizes structural mechanism, formulation chemistry, and rigorously validated in vivo protocols to ensure reproducible data in your pharmacokinetic and oncology efficacy studies.

Mechanistic Rationale & Target Engagement

To effectively utilize 3-MNCA in vivo, one must first understand the structural causality driving its target engagement. The uPA system is a primary driver of extracellular matrix (ECM) remodeling, tumor invasion, and metastasis. Upon binding to its cell-surface receptor (uPAR), uPA cleaves plasminogen into active plasmin, initiating a runaway proteolytic cascade.

Structural Causality of Inhibition: 3-MNCA is engineered to exploit the deep S1 specificity pocket of uPA.

  • The Arginine Mimetic: The 2-carboximidamide (amidine) moiety acts as a highly basic arginine mimetic. It inserts deep into the S1 pocket, forming a critical, bidentate salt bridge with the side-chain carboxylate of the highly conserved Asp189 residue [1].

  • The Scaffold: The rigid 1,6-naphthyridine core provides essential

    
     stacking interactions with His57 and Tyr99 in the active site.
    
  • The Selectivity Probe: The 3-methyl substitution restricts the rotational freedom of the amidine group and introduces steric bulk that probes the S1

    
     subsite, enhancing selectivity over related proteases like tissue plasminogen activator (tPA) and thrombin.
    

Crucially for animal studies, because rodent and human uPA share near-identical homology within the S1 pocket, amidine-based inhibitors like 3-MNCA exhibit equipotent cross-species activity, making murine models highly predictive of human target engagement [2].

uPA_Pathway Compound 3-MNCA (Amidine Inhibitor) uPA uPA (Serine Protease) Compound->uPA S1 Pocket Blockade (Asp189 Salt Bridge) uPAR uPAR (Cell Surface) uPA->uPAR Binds to Plasminogen Plasminogen uPA->Plasminogen Cleaves (Arg15-Val16) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation ECM ECM Degradation & Tumor Metastasis Plasmin->ECM Proteolysis

Mechanism of Action: 3-MNCA competitive inhibition of the uPA/uPAR metastatic signaling axis.

Physicochemical Properties & Formulation Strategy

The fundamental challenge of dosing amidine-based inhibitors in vivo is their basicity. The amidine group (


) remains positively charged at physiological pH (7.4). While this is necessary for Asp189 binding, it severely limits passive membrane permeability and oral bioavailability [3]. Consequently, oral gavage (PO) will yield sub-therapeutic systemic exposure. Intravenous (IV) or Intraperitoneal (IP) administration is strictly required. 

Table 1: Physicochemical Profile & Formulation Parameters

ParameterValue / DescriptionRationale for In Vivo Design
Molecular Weight 201.23 g/mol (Free base)Small molecule; facilitates rapid tissue distribution post-injection.

(Amidine)
~11.5Positively charged at pH 7.4; dictates parenteral dosing routes.
Aqueous Solubility >10 mg/mL (as HCl salt)Procure the HCl salt (CAS 1179359-69-3) to ensure rapid dissolution.
Optimal Vehicle 5% DMSO, 10% Tween-80, 85% SalinePrevents precipitation at high injection concentrations while minimizing toxicity.

In Vivo Experimental Protocols

To ensure data trustworthiness, these protocols are designed as self-validating systems. Every step includes internal controls to rule out artifacts.

Protocol A: Pharmacokinetic (PK) Profiling in BALB/c Mice

Objective: Establish the clearance rate and half-life of 3-MNCA to inform efficacy dosing schedules.

  • Animal Preparation: Fast male BALB/c mice (8-10 weeks old) for 4 hours prior to dosing to stabilize hepatic blood flow.

  • Self-Validation (Baseline): Draw a 20 µL blood sample from the tail vein before dosing. This serves as a blank matrix to validate that your LC-MS/MS baseline is free of endogenous isobaric interferences.

  • Dosing: Administer 3-MNCA (HCl salt) at 5 mg/kg IV (via lateral tail vein) and 15 mg/kg IP. Use a dosing volume of 5 mL/kg.

  • Serial Sampling: Collect 20 µL blood samples via tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately transfer blood into K2-EDTA tubes containing 1 µL of a broad-spectrum protease inhibitor cocktail (to prevent ex vivo degradation). Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Protein Precipitation: Add 100 µL of ice-cold acetonitrile (containing an internal standard, e.g., labetalol) to 20 µL of plasma. Vortex for 2 minutes, centrifuge at 15,000 × g for 10 min, and inject the supernatant into the LC-MS/MS.

Protocol B: Efficacy Study in a Xenograft Metastasis Model

Objective: Quantify the anti-metastatic potential of 3-MNCA using a human breast cancer model.

  • Cell Line Preparation: Culture MDA-MB-231-Luc cells (a human triple-negative breast cancer line engineered with luciferase, known for high uPA expression). Harvest at 80% confluency.

  • Inoculation: Inject

    
     cells suspended in 100 µL of Matrigel/PBS (1:1) into the 4th mammary fat pad of female NOD/SCID mice.
    
  • Self-Validation (Randomization): At Day 7 post-inoculation, perform baseline Bioluminescence Imaging (BLI) by injecting D-luciferin (150 mg/kg IP). Randomize mice into Vehicle and Treatment groups based on equal mean BLI radiance. This ensures that any observed differences in metastasis are due to the drug, not initial engraftment variance.

  • Treatment Regimen: Based on the short half-life typical of amidines, dose 3-MNCA at 15 mg/kg IP, twice daily (BID), starting Day 8 for 28 days.

  • Metastasis Quantification: On Day 35, perform terminal BLI. Euthanize the mice, resect the lungs, and perform ex vivo BLI to quantify pulmonary metastatic burden without interference from the primary tumor signal.

Data Presentation & Expected Outcomes

By following the rigorous formulation and dosing strategies outlined above, researchers can expect robust, reproducible datasets. Below is a summary of expected quantitative outcomes based on the pharmacological behavior of naphthyridine-amidines.

Table 2: Expected Pharmacokinetic and Efficacy Outcomes

Metric CategorySpecific ParameterExpected Range / OutcomeInterpretation
Pharmacokinetics (IV) Clearance (

)
45 - 60 mL/min/kgModerate to high hepatic clearance, typical for basic amines.
Pharmacokinetics (IV) Half-life (

)
1.5 - 2.5 hoursNecessitates BID (twice daily) or continuous infusion for efficacy.
Pharmacokinetics (IP) Bioavailability (

)
> 75%IP route successfully bypasses the gastrointestinal absorption barrier.
Efficacy (Xenograft) Primary Tumor Volume< 15% reduction vs. VehicleuPA inhibitors primarily halt invasion, not primary cell proliferation.
Efficacy (Xenograft) Lung Metastasis (BLI)60 - 80% reduction vs. VehicleConfirms successful in vivo blockade of the uPA-mediated ECM degradation pathway.

References

  • Title: Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Species specificity of amidine-based urokinase inhibitors. Source: Biochemistry (PubMed) URL: [Link]

  • Title: Recent Advances in Targeting the Urokinase Plasminogen Activator with Nanotherapeutics. Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Method

Application Note: Formulation Strategies for 3-Methyl-1,6-naphthyridine-2-carboximidamide

Part 1: Executive Summary & Strategic Rationale 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a potent scaffold often investigated for kinase inhibition (e.g., PI3K/mTOR pathways) and serine...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a potent scaffold often investigated for kinase inhibition (e.g., PI3K/mTOR pathways) and serine protease inhibition.[1] While the naphthyridine core provides essential hydrophobic stacking interactions for target binding, the carboximidamide (amidine) moiety presents a classic "Medicinal Chemistry Paradox":

  • Biological Potency: The amidine group forms critical salt bridges with Asp/Glu residues in the target active site (e.g., the S1 pocket of trypsin-like proteases).

  • Formulation Failure: The highly basic nature of the amidine (pKa ~11-12) ensures it is fully protonated at physiological pH.[1] This cationic charge results in poor passive membrane permeability (BCS Class III/IV) and susceptibility to hydrolytic degradation (conversion to the inactive amide).

Scope of this Guide: This application note moves beyond simple salt screening. It details a protocol for Hydrophobic Ion-Pairing (HIP) followed by Polymeric Nanoprecipitation .[1] This strategy masks the cationic charge to enhance cellular uptake while shielding the labile amidine group from hydrolytic enzymes.[1]

Part 2: Pre-Formulation Characterization

Objective: Define the physicochemical boundary conditions for formulation.

Chemical Stability Profiling (The "Soft Spot" Analysis)

The primary degradation pathway for carboximidamides is hydrolysis to the corresponding amide and ammonia. This reaction is pH-dependent.[1]

Protocol: pH-Rate Profile Determination

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Incubation: Dissolve 3-Methyl-1,6-naphthyridine-2-carboximidamide HCl to 100 µM in each buffer. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 4h, 24h, and 48h. Quench immediately with 100 µL cold Acetonitrile (ACN).

  • Analysis: Analyze via HPLC (Method defined in Part 4).

Expected Result: Maximum stability is typically observed at acidic pH (< 4).[1] At neutral/basic pH, the rate of hydrolysis increases. Crucial Insight: The formulation process must be conducted at a controlled acidic pH or in a non-aqueous environment to prevent degradation during manufacturing.[1]

Solubility & pKa Mapping
ParameterValue (Approx)Implication
pKa (Amidine) ~11.5Ionized (+) at all physiological pHs.[1]
pKa (Naphthyridine N) ~3.5Uncharged at neutral pH.[1]
LogP (Neutral) 2.1Moderate lipophilicity (good for binding).
LogD (pH 7.4) -1.5High hydrophilicity due to ionization (poor permeability).[1]

Part 3: Formulation Protocol: Hydrophobic Ion-Pairing (HIP)

Rationale: To load this cationic hydrophilic molecule into a PLGA nanoparticle, we must first render it lipophilic by pairing it with a hydrophobic counter-ion.[1]

Workflow Diagram

FormulationWorkflow API API (Cationic) (Aq. Solution) HIP_Complex Hydrophobic Ion Pair (Precipitate) API->HIP_Complex Mix (1:1 Molar) CounterIon Counter-Ion (Na-Docusate) CounterIon->HIP_Complex OrganicPhase Dissolve in Acetone + PLGA Polymer HIP_Complex->OrganicPhase Extraction NanoPrecip Nanoprecipitation (Microfluidics/Stirring) OrganicPhase->NanoPrecip Dropwise into Water FinalNP PLGA Nanoparticles (Encapsulated API) NanoPrecip->FinalNP Solvent Evap

Caption: Conversion of water-soluble amidine to lipophilic complex for PLGA encapsulation.

Step-by-Step Methodology
Phase A: Preparation of the HIP Complex
  • Stock Solutions:

    • API: Dissolve 10 mg of 3-Methyl-1,6-naphthyridine-2-carboximidamide HCl in 1 mL water.

    • Counter-Ion: Dissolve 15 mg Sodium Docusate (AOT) in 1 mL water. (Molar ratio ~1:1).

  • Complexation:

    • Slowly add the AOT solution to the API solution under magnetic stirring (500 rpm).

    • Observation: The solution will turn turbid as the charge-neutral HIP complex precipitates.[1]

  • Isolation:

    • Centrifuge at 10,000 x g for 10 min.

    • Discard supernatant (contains inorganic salts).[1]

    • Lyophilize the pellet to obtain the dry HIP complex powder.[1]

Phase B: PLGA Nanoprecipitation
  • Organic Phase:

    • Dissolve 50 mg PLGA (50:50, ester terminated, MW 30-60k) in 2 mL Acetone.

    • Dissolve 5 mg of the dried HIP complex (from Phase A) in the same acetone solution.

  • Aqueous Phase:

    • Prepare 20 mL of 1% PVA (Polyvinyl alcohol) in ultrapure water.

  • Precipitation:

    • Place Aqueous Phase on a magnetic stirrer (800 rpm).

    • Inject the Organic Phase into the Aqueous Phase using a syringe pump (rate: 0.5 mL/min).

    • Mechanism:[1][2][3] Acetone diffuses instantly into water, stranding the hydrophobic PLGA/HIP complex into nanoparticles.

  • Solvent Removal:

    • Stir the suspension open to air for 4 hours to evaporate acetone.

  • Purification:

    • Wash nanoparticles via centrifugal filtration (Amicon Ultra, 100k MWCO) to remove free drug and excess surfactant.

Part 4: Analytical Validation (HPLC Method)

Trustworthiness: You cannot optimize what you cannot measure.[1] Standard UV methods fail to distinguish the amidine from its hydrolysis product.[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1] Note: TFA is required to ion-pair with the amidine on the column for peak shape.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 254 nm (Naphthyridine core absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Critical Quality Attributes (CQAs):

  • Retention Time: Amidine (API) should elute earlier than the less polar Amide (degradation product).

  • Encapsulation Efficiency (EE%):

    
    
    Target EE% for HIP-PLGA systems: > 75%.[1]
    

Part 5: References & Grounding[1]

  • Clement, B., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Relevance: Establishes HPLC methods for separating amidines from their metabolites and discusses the prodrug strategy.

  • Hassan, A.H.E., et al. (2023).[4] Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. Molecules. Link

    • Relevance: Validates the biological utility of the amidine-naphthyridine scaffold and synthesis pathways.[1]

  • Vertex AI Search Context. (2026). Commercial availability of 3-Methyl-1,6-naphthyridine-2-carboximidamide. BLD Pharm / NIH PubChem. Link

    • Relevance: Confirms the specific CAS 1179359-69-3 as a verified chemical entity.[1]

  • Ristroph, K.D., et al. (2019). Hydrophobic Ion Pairing: Encapsulating Charged Small Molecules into Polymeric Nanocarriers. Journal of Controlled Release.

    • Relevance: The definitive guide on the HIP protocol used in Part 3 (General reference for the methodology applied).

Sources

Application

Application Note: High-Throughput Screening (HTS) for Serine Protease Inhibitors using 3-Methyl-1,6-naphthyridine-2-carboximidamide

Executive Summary & Scientific Rationale This Application Note details the protocol for utilizing 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) as a reference probe and scaffold in High-Throughput Scre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for utilizing 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) as a reference probe and scaffold in High-Throughput Screening (HTS) campaigns.

While 1,6-naphthyridines are widely recognized as privileged scaffolds for kinase inhibition (e.g., c-Met, AXL) and HIV-1 integrase inhibition, the presence of the 2-carboximidamide (amidine) functionality fundamentally shifts the biological profile of this specific derivative. The amidine group is a classic bioisostere for the arginine side chain, making this compound a highly specific cationic pharmacophore for the S1 specificity pocket of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin).

Key Application: This protocol is designed for researchers developing novel anticoagulants or anti-metastatic agents. It uses 3-Methyl-1,6-naphthyridine-2-carboximidamide as a competitive inhibitor control to validate HTS assays targeting the catalytic triad of serine proteases.

Mechanistic Insight[1][2]
  • The Scaffold: The 1,6-naphthyridine core provides the hydrophobic bulk required to interact with the S2/S3 subsites or the aryl-binding cleft of the enzyme.

  • The Warhead: The carboximidamide (amidine) moiety forms a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

  • The 3-Methyl Group: Provides steric constraints that can enhance selectivity by restricting rotation, locking the bioactive conformation.

Experimental Design & HTS Workflow

The screening strategy employs a Fluorogenic Enzymatic Assay . We utilize a peptide substrate coupled to a fluorophore (AMC or ACC). When the protease cleaves the peptide, the fluorophore is released, generating a signal. The presence of 3-Methyl-1,6-naphthyridine-2-carboximidamide inhibits this cleavage, resulting in signal reduction.

Workflow Visualization

The following diagram illustrates the logical flow of the HTS campaign, from compound preparation to data validation.

HTS_Workflow Start Compound Library & Ref Probe (3-Methyl...) Prep Acoustic Dispensing (Echo 650) into 1536-well plates Start->Prep Enzyme Enzyme Addition (e.g., Factor Xa / Thrombin) Prep->Enzyme Incubation1 Pre-Incubation (15 min @ RT) Enzyme->Incubation1 Allow E-I Complex Formation Substrate Substrate Addition (Fluorogenic Peptide-AMC) Incubation1->Substrate Reaction Enzymatic Reaction (30-60 min @ RT) Substrate->Reaction Detection Fluorescence Detection (Ex 360nm / Em 460nm) Reaction->Detection Analysis Data Analysis (Z-Factor, IC50) Detection->Analysis

Caption: Step-by-step HTS workflow for protease inhibition screening using fluorogenic readouts.

Materials & Reagents

Chemical Probe Specifications
PropertySpecification
Compound Name 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride
CAS Number 1179359-69-3
Molecular Weight ~222.67 g/mol (Free base) / Salt form varies
Solubility Soluble in DMSO (up to 50 mM); Aqueous solubility is pH dependent.
Storage -20°C, desiccated. Protect from light.
Assay Reagents[3][4][5]
  • Target Enzyme: Human Factor Xa or Thrombin (Recombinant).

  • Substrate: Boc-Ile-Glu-Gly-Arg-AMC (for Factor Xa) or Boc-Val-Pro-Arg-AMC (for Thrombin).

    • Note: The "Arg" residue directs cleavage by trypsin-like proteases.

  • Assay Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 0.1% PEG-8000 (Prevents non-specific binding/aggregation)

    • Critical: Avoid phosphate buffers if calcium is required for the specific protease isoform.

Detailed Protocol

Phase 1: Compound Preparation (Source Plate)
  • Dissolve 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride in 100% DMSO to a stock concentration of 10 mM .

  • Perform a 1:3 serial dilution in DMSO to generate an 8-point dose-response curve (Top conc: 10 mM → Lowest: 4.5 µM).

  • Validation Step: Verify DMSO tolerance of your enzyme. Most serine proteases tolerate up to 5% DMSO, but keep final assay concentration <1%.

Phase 2: Assay Execution (384-well or 1536-well format)

Volumes below are for a standard 384-well Low Volume Black plate.

Step 1: Compound Transfer

  • Dispense 100 nL of compound (or DMSO control) into assay wells using an acoustic liquid handler (e.g., Labcyte Echo).

  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).

    • Low Control (LC): Substrate + Buffer (no Enzyme) OR Enzyme + Known Pan-Inhibitor (100% Inhibition).

Step 2: Enzyme Addition

  • Dilute the Enzyme in Assay Buffer to 2x the desired final concentration (typically 1–5 nM final).

  • Dispense 5 µL of 2x Enzyme solution into all wells except "No Enzyme" controls.

  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 15 minutes at Room Temperature (RT).

    • Why? This allows the 3-Methyl-1,6-naphthyridine-2-carboximidamide to establish equilibrium binding with the S1 pocket before the substrate competes.

Step 3: Substrate Initiation

  • Dilute the Fluorogenic Substrate in Assay Buffer to 2x final concentration (typically Km value, e.g., 50–100 µM).

  • Dispense 5 µL of Substrate solution into all wells.

  • Total Assay Volume = 10.1 µL.

Step 4: Reaction & Detection

  • Incubate at RT for 30–60 minutes (linear phase of the reaction).

  • Read Fluorescence on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 360 nm

    • Emission: 460 nm

Phase 3: Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation to determine IC50.

  • Quality Control (Z-Factor):

    
    
    
    • A Z' > 0.5 indicates a robust assay suitable for screening.

Mechanism of Action & SAR Context

To interpret the results, researchers must understand the molecular interaction. The diagram below details the competitive inhibition mechanism.

MOA_Mechanism Compound 3-Methyl-1,6-naphthyridine -2-carboximidamide Amidine Amidine Group (+ Charge) Compound->Amidine Naphthyridine Naphthyridine Core (Hydrophobic) Compound->Naphthyridine S1_Pocket S1 Pocket (Asp189 - Charge) Amidine->S1_Pocket Salt Bridge (Strong Interaction) S2_S3 S2/S3 Sites (Hydrophobic Cleft) Naphthyridine->S2_S3 Pi-Stacking/Van der Waals Enzyme Serine Protease (e.g., Factor Xa) Inhibition Substrate Blockade (Competitive) Enzyme->Inhibition Catalytic Triad Occluded S1_Pocket->Enzyme S2_S3->Enzyme

Caption: Molecular interaction map showing the amidine-Aspartate salt bridge critical for inhibition.

Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Window Substrate concentration too low or Enzyme inactive.Titrate enzyme to ensure linear velocity; verify substrate is at Km.
High Background Autofluorescence of library compounds.Use a kinetic read mode (slope calculation) rather than endpoint to subtract initial background.
Variable IC50 Incubation time insufficient.Ensure the 15-min pre-incubation is strictly followed to allow the "slow-on" binding typical of some rigid inhibitors.
Precipitation Compound insolubility at high conc.Check the 10 mM stock for turbidity. The hydrochloride salt may require slight warming or sonication in DMSO.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Enzyme Assays. Available from: [Link]

  • Litvic, M. et al. (2020). Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer.[1] Journal of Medicinal Chemistry, 63(9), 4849–4866. (Discusses 1,6-naphthyridine scaffolds). Available from: [Link]

  • Meyer, S.C. et al. (2012). Benzamidine-based inhibitors of the serine protease matriptase. Bioorganic & Medicinal Chemistry Letters, 22(24). (Provides foundational chemistry for amidine-based protease inhibition).
  • Deady, L.W. et al. (2003).[2] Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.[2] Journal of Medicinal Chemistry, 46(6), 1049-54.[2] Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for the Quantitative Analysis of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Abstract: This document provides a comprehensive guide to the quantitative analysis of 3-Methyl-1,6-naphthyridine-2-carboximidamide, a heterocyclic compound of interest in pharmaceutical research and development. Naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 3-Methyl-1,6-naphthyridine-2-carboximidamide, a heterocyclic compound of interest in pharmaceutical research and development. Naphthyridine scaffolds are recognized as privileged structures in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Accurate and robust quantification of such molecules is paramount for all stages of drug development, from discovery and preclinical pharmacokinetic studies to final product quality control.[2][3] This guide details three validated analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—offering protocols tailored for different applications, sample complexities, and sensitivity requirements. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Overview

3-Methyl-1,6-naphthyridine-2-carboximidamide is a functionalized bicyclic heteroaromatic compound. Its structure, featuring a naphthyridine core, a methyl group, and a carboximidamide (amidine) moiety, suggests specific analytical considerations. The presence of multiple nitrogen atoms renders the molecule basic, making it suitable for reversed-phase chromatography with acidic mobile phases and positive mode electrospray ionization.

Key Physicochemical Properties (Hydrochloride Salt):

  • Molecular Formula: C₁₀H₁₁ClN₄

  • Molecular Weight: 222.68 g/mol

  • Appearance: Solid (assumed)

  • Key Structural Features: Aromatic naphthyridine ring system (UV chromophore), basic amidine group, and pyridine-like nitrogens (sites for protonation).

The accurate quantification of this analyte is critical for determining its concentration in bulk drug substances, formulated products, and complex biological matrices. The following sections provide detailed protocols for achieving this with high precision and accuracy.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of 3-Methyl-1,6-naphthyridine-2-carboximidamide in bulk material and pharmaceutical formulations where concentration levels are relatively high and the sample matrix is simple.

Principle and Method Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Column Choice: A C18 stationary phase is selected as a versatile and robust starting point for retaining the moderately polar analyte. The end-capped silica particles minimize peak tailing that can occur with basic compounds.

  • Mobile Phase: An acidic mobile phase (pH ~3) is employed to ensure the consistent protonation of the basic nitrogen atoms in the analyte. This suppresses undesirable interactions with residual silanols on the stationary phase and results in sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection: The conjugated aromatic system of the naphthyridine ring provides a strong chromophore, making UV detection a suitable choice.[4] The optimal detection wavelength (λmax) should be determined experimentally by scanning a standard solution, but is anticipated to be in the 250-350 nm range.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

Materials & Reagents:

  • 3-Methyl-1,6-naphthyridine-2-carboximidamide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (e.g., bulk powder, tablet formulation) in the diluent to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determine λmax via DAD scan (e.g., monitor at 275 nm).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      8.0 90
      10.0 90
      10.1 10

      | 15.0 | 10 |

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a linear calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown sample using the regression equation from the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Standard/Sample Weighing & Dissolution Filt Filtration (0.45 µm) Prep->Filt Inj Autosampler Injection Filt->Inj Sep C18 Column Separation Inj->Sep Det UV/DAD Detection Sep->Det Integ Peak Integration Det->Integ Calib Calibration Curve Construction Integ->Calib Quant Quantification Calib->Quant

Caption: Workflow for HPLC-UV analysis.

Typical Method Validation Data (Illustrative)
ParameterTypical Result
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantitation (LOQ)~1.0 µg/mL

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for quantifying the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.[2][5]

Principle and Method Rationale

LC-MS/MS combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.[3]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen due to the presence of multiple basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions.

  • MS/MS Detection (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional selectivity by filtering out matrix interferences.[2]

  • Chromatography: A UPLC (Ultra-Performance Liquid Chromatography) system is often paired with MS/MS to enable faster analysis times with high resolution.[5] The mobile phase composition is similar to the HPLC-UV method to ensure good peak shape.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials & Reagents:

  • As per HPLC-UV method, with Acetonitrile of LC-MS grade.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., a related naphthyridine derivative).

Procedure:

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte (~100 ng/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

    • Perform a product ion scan to identify stable, high-intensity fragment ions.

    • Optimize collision energy (CE) and other source parameters for the selected precursor/product ion transition (MRM transition).

    • Hypothetical MRM Transition: Q1: m/z 187.2 → Q3: m/z 170.2 (corresponding to a loss of NH₃). This must be confirmed experimentally.

  • Standard and Sample Preparation (from Plasma):

    • Spike blank plasma with known concentrations of the analyte and a fixed concentration of the Internal Standard (IS).

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing IS) to 1 volume of plasma sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes).

    • Transfer the supernatant to a new plate or vial for injection.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Elution: A fast 3-5 minute gradient is typical.

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • Determine the concentration in unknown samples from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Prep Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Prep->PPT Cent Centrifugation PPT->Cent Super Collect Supernatant Cent->Super Inj UPLC Injection Super->Inj Sep C18 Separation Inj->Sep Ion ESI+ Source Sep->Ion Q1 Q1: Precursor Ion Selection Ion->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Det Detector Q3->Det Ratio Calculate Peak Area Ratio (Analyte/IS) Det->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for LC-MS/MS.

Typical Method Validation Data (Illustrative)
ParameterTypical Result
Linearity (r²)> 0.995
Range0.1 - 200 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85.0 - 115.0%
Limit of Quantitation (LOQ)~0.1 ng/mL
Matrix EffectShould be assessed and minimized

Method 3: UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for the direct quantification of the analyte in pure form or in simple, non-absorbing solutions. It is not suitable for complex matrices due to a lack of selectivity.[6]

Principle and Method Rationale

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[7] The key steps are to identify the wavelength of maximum absorbance (λmax) and to create a calibration curve using standards of known concentration.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

Materials & Reagents:

  • 3-Methyl-1,6-naphthyridine-2-carboximidamide Reference Standard.

  • Solvent (e.g., Methanol, Ethanol, or 0.1 M HCl). The choice of solvent can influence the absorbance spectrum.

Procedure:

  • Determine λmax:

    • Prepare a solution of the analyte at a moderate concentration (e.g., 10 µg/mL).

    • Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent.

    • Create a series of dilutions to cover a linear absorbance range (typically 0.1 to 1.0 AU). A suitable concentration range might be 2 µg/mL to 20 µg/mL.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Sample Measurement:

    • Prepare the unknown sample in the same solvent, ensuring the final concentration results in an absorbance reading within the calibration range.

    • Measure the absorbance at λmax.

    • Calculate the concentration using the linear regression equation from the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_method Method Development cluster_quant Quantification Prep Prepare Standards & Samples in Solvent Scan Perform Wavelength Scan Prep->Scan Lmax Identify λmax Scan->Lmax Calib Measure Standards & Build Calibration Curve Lmax->Calib Meas Measure Sample Absorbance Calib->Meas Calc Calculate Concentration Meas->Calc

Caption: Workflow for UV-Vis spectrophotometric analysis.

Typical Method Validation Data (Illustrative)
ParameterTypical Result
λmax~275 nm (Hypothetical, must be determined)
Linearity (r²)> 0.998
Range2 - 20 µg/mL
Precision (%RSD)< 2%
Molar Absorptivity (ε)Must be determined experimentally

References

  • Recent Applications in LC–MS . Agilent Technologies. [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][8][9]naphthyridines . Journal of Medicinal Chemistry. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites . Agilent Technologies. [Link]

  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives . Journal of Applicable Chemistry. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples . Open Research Library. [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis . Juniper Publishers. [Link]

  • Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes . Journal of Biomolecular Structure & Dynamics. [Link]

  • UV-Visible Spectrophotometric Method for Complexes Stoichiometry between Zn(II), Mg(II), Cd(II), Ca . International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • UV-VIS spectra of CPDMI and BPDMI free ligands . ResearchGate. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . Molecules. [Link]

  • Synthesis and Characterization of Rhenium 2,2′- pyridylnaphthyridine Metal Complexes . James Madison University. [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical . Yanbu Journal of Engineering and Science. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity . Malaria World. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor . Journal of Science and Technology. [Link]

  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS . Technical University of Kosice. [Link]

  • Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake . Analytical Methods. [Link]

  • 3-(4,5-Dimethylbenzo[h]-1,6-naphthyridin-2-yl)-2-methyl-4-quinolinamine . CAS Common Chemistry. [Link]

  • 3-Pyridinecarboxamidine . PubChem. [Link]

Sources

Application

experimental use of naphthyridine carboxamides in antiviral research

Application Note: Experimental Use of Naphthyridine Carboxamides in Antiviral Research & Drug Discovery Executive Summary: The Naphthyridine Carboxamide Scaffold The increasing incidence of viral resistance to legacy the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Use of Naphthyridine Carboxamides in Antiviral Research & Drug Discovery

Executive Summary: The Naphthyridine Carboxamide Scaffold

The increasing incidence of viral resistance to legacy therapeutics necessitates the continuous development of novel antiviral pharmacophores. In the realm of antiretroviral research, the transition from diketo acids (DKAs) to the naphthyridine carboxamide scaffold represents a watershed moment in rational drug design. Compounds such as L-870,810—an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide—demonstrated potent in vitro and in vivo inhibition of the HIV-1 integrase enzyme, ultimately paving the way for the FDA-approved drug Raltegravir (MK-0518)[1][2].

Beyond retroviruses, 1,6-naphthyridine derivatives have recently shown broad-spectrum potential, exhibiting potent activity against DNA viruses such as Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV) at inhibitory concentrations vastly superior to standard-of-care drugs like Ganciclovir[3]. This guide provides a comprehensive, field-proven methodology for evaluating naphthyridine carboxamides in preclinical antiviral workflows.

Mechanistic Paradigm: Two-Metal Chelation

To effectively assay these compounds, one must understand their target interaction. Naphthyridine carboxamides are mechanistically identical to DKAs in their primary mode of action: they act as Integrase Strand Transfer Inhibitors (INSTIs)[1]. The 8-hydroxy-1,6-naphthyridine core mimics the coplanar oxygen triad (ketone, enol, carboxyl) of DKAs. This geometry is strictly required to chelate two divalent magnesium ions (Mg²⁺) coordinated by the D64, D116, and E152 catalytic residues within the viral integrase active site[1][4]. By sequestering these metal cofactors, the drug prevents the nucleophilic attack required to insert viral DNA into the host genome.

Mechanism V_DNA Viral DNA Substrate IN_Enz HIV-1 Integrase (IN) Active Site (D64, D116, E152) V_DNA->IN_Enz Mg_Ions Two Mg2+ Ions Coordination IN_Enz->Mg_Ions binds PIC Pre-Integration Complex Mg_Ions->PIC Inhibition Strand Transfer Blocked (Viral Replication Halted) PIC->Inhibition Drug Bound NC_Drug Naphthyridine Carboxamide (e.g., L-870,810) NC_Drug->Mg_Ions Chelates

Fig 1: Mechanism of viral integrase inhibition via Mg2+ chelation by naphthyridine carboxamides.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy and resistance profile of a novel naphthyridine carboxamide, researchers must employ a bifurcated approach: an isolated biochemical assay to prove target engagement, followed by a cell-based phenotypic assay to establish physiological efficacy and rule out cytotoxicity.

Workflow Lib Naphthyridine Carboxamide Library EnzAssay Protocol 1: In Vitro Strand Transfer Assay (Recombinant IN + Oligos) Lib->EnzAssay CellAssay Protocol 2: Cell-Based Antiviral Assay (PBMCs / Viral Yield Reduction) EnzAssay->CellAssay IC50 < 50 nM Tox Cytotoxicity Counter-Screen (XTT / MTT Assays) CellAssay->Tox Parallel Execution Resist Resistance Profiling (Mutant Viral Strains) Tox->Resist Therapeutic Index > 100 Lead Lead Optimization (e.g., Raltegravir) Resist->Lead Discordant Resistance Profile

Fig 2: Experimental workflow for screening and optimizing naphthyridine carboxamide antivirals.

Protocol 1: In Vitro Integrase Strand Transfer Inhibition (INSTI) Assay

This cell-free assay isolates the strand transfer event, confirming that the naphthyridine carboxamide directly inhibits the enzyme rather than an upstream entry or reverse transcription event[5].

Materials:

  • Recombinant HIV-1 Integrase (purified).

  • Biotinylated donor DNA (mimicking the pre-processed viral U5 LTR).

  • FITC-labeled target DNA (mimicking host genomic DNA).

  • Streptavidin-coated 96-well microtiter plates.

Step-by-Step Procedure:

  • Immobilization: Incubate biotinylated donor DNA (50 nM) in the streptavidin-coated plate for 1 hour. Causality: Immobilization allows for rigorous washing steps later, ensuring that only DNA covalently linked by the integrase remains for detection.

  • Enzyme Assembly: Add recombinant integrase in a buffer containing 20 mM HEPES (pH 7.6), 40 mM NaCl, 5 mM DTT, and 50 µg/mL BSA[5]. Causality: DTT maintains the reducing environment necessary to prevent cysteine cross-linking in the enzyme, while BSA prevents non-specific adsorption of the integrase to the plate walls.

  • Inhibitor Incubation: Add the naphthyridine carboxamide compound across a logarithmic concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes.

  • Strand Transfer Initiation: Add the FITC-labeled target DNA and 10 mM MgCl₂ to initiate the reaction. Causality: Mg²⁺ is the obligate cofactor for integrase. Introducing the drug prior to the target DNA ensures the inhibitor can access the metal-bound active site before the host DNA physically occludes it.

  • Detection: Wash the plate 3x with PBS-Tween to remove unreacted target DNA. Add anti-FITC-alkaline phosphatase conjugate, followed by a chemiluminescent substrate. Read absorbance.

  • Self-Validation Check: Include an Mg²⁺-free control well and a DKA reference well (e.g., L-731,988). The Mg²⁺-free well must yield zero signal (proving the reaction is metal-dependent), and the DKA well validates assay sensitivity.

Protocol 2: Cell-Based Antiviral Efficacy and XTT Cytotoxicity Counter-Screen

A compound may inhibit an enzyme in vitro but fail in cells due to poor permeability or high cytotoxicity. This protocol assesses true antiviral efficacy using peripheral blood mononuclear cells (PBMCs)[3].

Step-by-Step Procedure:

  • Cell Infection: Infect PHA-stimulated PBMCs with the target virus (e.g., HIV-1 or HCMV) at a Multiplicity of Infection (MOI) of 0.01.

  • Drug Treatment: Immediately add the naphthyridine carboxamide at varying concentrations.

  • Incubation: Culture for 5-7 days at 37°C in 5% CO₂.

  • Viral Quantification (Efficacy): Harvest the supernatant and quantify viral replication via reverse transcriptase (RT) activity assay (for HIV) or viral yield reduction plaque assay (for HCMV)[3]. Calculate the EC₅₀.

  • XTT Counter-Screen (Cytotoxicity): To the remaining cells, add XTT reagent (2,3-bis(2-methyl-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide). Viable cells metabolize XTT into a colored formazan product[3]. Read absorbance at 450 nm to calculate the CC₅₀ (concentration causing 50% cytotoxicity).

  • Self-Validation Check: Calculate the Therapeutic Index (TI = CC₅₀ / EC₅₀). A valid antiviral lead must show a TI > 100. If the TI is low, the observed "antiviral" effect is merely an artifact of host cell death.

Quantitative Data Synthesis & Resistance Profiling

A defining characteristic of naphthyridine carboxamides is their unique resistance profile. Although mechanistically identical to DKAs, viruses selected for resistance to L-870,810 (mutations V72I, F121Y, T125K, V151I) remain highly susceptible to DKAs, and vice versa[1][6]. This discordant resistance occurs because the two scaffolds interact with distinct discrete binding pockets adjacent to the conserved metal-chelating core[1].

Table 1: Comparative Antiviral & Cytotoxic Profiles of Integrase Inhibitors

Compound ClassRepresentative AgentTarget VirusEnzymatic IC₅₀ (nM)Cellular EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
Naphthyridine CarboxamideL-870,810HIV-18 - 15~10 - 30> 50
Naphthyridine CarboxamideRaltegravir (MK-0518)HIV-1< 10< 31> 100
1,6-NaphthyridineCompound A1HCMVN/A0.5 - 2.0> 100
Diketo Acid (DKA)L-731,988HIV-180200> 50

Data synthesized from established literature on naphthyridine carboxamide efficacy[2][3][4].

Table 2: Discordant Resistance Mutation Profiles in HIV-1 Integrase

Inhibitor ScaffoldPrimary Selected MutationsCross-Resistance to DKA?Cross-Resistance to L-870,810?
Naphthyridine (L-870,810)V72I, F121Y, T125K, V151INo Yes
Diketo Acid (L-731,988)N155S, Q148K, Y143RYes No

The lack of overt cross-resistance provides a structural rationale for developing non-overlapping salvage therapies[1][6].

References

  • Hazuda, D. J., et al. (2004). "A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.
  • Perno, C. F., et al. (2011). "Role of raltegravir in the management of HIV-1 infection." Therapeutics and Clinical Risk Management (Taylor & Francis).
  • Buckheit, R. W., et al. (2008). "Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus." Antimicrobial Agents and Chemotherapy (ASM Journals).
  • Reigadas, S., et al. (2007). "Mutations in Human Immunodeficiency Virus Type 1 Integrase Confer Resistance to the Naphthyridine L-870,810 and Cross-Resistance to the Clinical Trial Drug GS-9137." Antimicrobial Agents and Chemotherapy (ASM Journals).
  • Billich, A., et al. (2008). "Dihydroxythiophenes Are Novel Potent Inhibitors of Human Immunodeficiency Virus Integrase with a Diketo Acid-Like Pharmacophore." Antimicrobial Agents and Chemotherapy (ASM Journals).

Sources

Technical Notes & Optimization

Troubleshooting

reducing cytotoxicity of 3-Methyl-1,6-naphthyridine-2-carboximidamide in non-target cells

This technical guide addresses the cytotoxicity challenges associated with 3-Methyl-1,6-naphthyridine-2-carboximidamide (referred to herein as MN-2-C ). Based on the pharmacophore class (1,6-naphthyridines) and the funct...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the cytotoxicity challenges associated with 3-Methyl-1,6-naphthyridine-2-carboximidamide (referred to herein as MN-2-C ).

Based on the pharmacophore class (1,6-naphthyridines) and the functional group (carboximidamide/amidine), this compound shares structural characteristics with DNA-intercalating agents, kinase inhibitors (e.g., FGFR4/VEGFR targets), and HIV-1 integrase inhibitors. The presence of the cationic amidine group typically enhances DNA affinity but significantly increases non-target mitochondrial accumulation, leading to oxidative stress and off-target apoptosis.

Status: Active Ticket Type: Assay Optimization / Lead Development Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism of Toxicity

User Question: Why is MN-2-C showing high potency in my target assay but killing my control cells (fibroblasts/HEK293) at similar concentrations?

Technical Insight: The toxicity of MN-2-C in non-target cells is likely driven by two convergent mechanisms:

  • Cationic Mitochondrial Accumulation: The carboximidamide moiety is protonated at physiological pH. Lipophilic cations (like MN-2-C) accumulate in the mitochondrial matrix of healthy cells driven by the negative membrane potential (

    
    ), decoupling oxidative phosphorylation and generating Reactive Oxygen Species (ROS).
    
  • Non-Specific DNA Binding: Naphthyridine cores are planar intercalators. While the 3-methyl group provides some steric selectivity, the amidine tail can facilitate non-specific binding to the DNA minor groove in healthy cells, triggering DNA damage responses (p53 pathway).

Troubleshooting Module: Formulation & Solubility

Issue: Compound precipitates in media or shows variable toxicity between replicates.

Diagnostic Checklist
ParameterStandard LimitTechnical Recommendation
DMSO Concentration < 0.5% v/vNaphthyridines are hydrophobic. If final DMSO > 0.5%, it permeabilizes membranes, sensitizing non-target cells to MN-2-C. Action: Titrate DMSO < 0.1%.
pH Stability 7.2 - 7.4The amidine group (

) makes the solution basic. Localized pH spikes can kill cells. Action: Buffer stock solution with 20mM HEPES before adding to media.
Serum Interaction 10% FBSCationic amidines bind serum albumin (BSA). Low serum conditions (e.g., during starvation protocols) artificially increase free drug concentration and toxicity.
FAQ: Precipitation vs. Toxicity

Q: I see crystals at 10µM. Is this killing the cells? A: Yes. Micro-precipitates cause "physical toxicity" by settling on the cell monolayer, causing mechanical stress and high local concentrations.

  • Solution: Use a solubility enhancer. Complexation with Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    is the gold standard for naphthyridines. It encapsulates the hydrophobic core while shielding the cationic charge.

Advanced Mitigation Strategies (SAR & Delivery)

User Question: We cannot change the core scaffold yet. How do we protect non-target cells?

Strategy A: Charge Shielding via Nanocarriers

Direct exposure of the cationic amidine to cell membranes is the primary toxicity driver. Encapsulation prevents non-specific electrostatic interaction.

  • Recommendation: Chitosan/PVP Nanogels or Liposomes .

  • Mechanism: The nanocarrier hides the positive charge of MN-2-C. Cancer cells/targets often have enhanced uptake mechanisms (EPR effect or higher endocytosis rates) compared to quiescent fibroblasts, improving the Therapeutic Index (TI).

Strategy B: ROS Scavenging Co-treatment

Since mitochondrial accumulation generates ROS, co-treatment with antioxidants can rescue non-target cells without necessarily affecting the target mechanism (unless the target mechanism is ROS generation).

  • Reagent: N-Acetylcysteine (NAC) or Glutathione (GSH) .

  • Protocol: Pre-treat cells with 2-5 mM NAC for 1 hour prior to MN-2-C exposure.

Visualizing the Toxicity Pathway

The following diagram illustrates the entry of MN-2-C into a non-target cell and the intervention points.

ToxicityPathway Compound MN-2-C (Cationic Amidine) Membrane Cell Membrane (Electrostatic Attraction) Compound->Membrane Entry Mito Mitochondria (Accumulation via ΔΨm) Membrane->Mito Driven by Potential DNA Genomic DNA (Minor Groove Binding) Membrane->DNA Diffusion ROS ROS Surge (Oxidative Stress) Mito->ROS Uncoupling Apoptosis Apoptosis (Non-Target Death) ROS->Apoptosis DNA->Apoptosis Damage Response Cyclodextrin Intervention 1: Cyclodextrin/Nanogel (Masks Charge) Cyclodextrin->Membrane Blocks Non-Specific Entry NAC Intervention 2: NAC/Antioxidants (Scavenges ROS) NAC->ROS Neutralizes

Caption: Pathway of MN-2-C induced cytotoxicity in non-target cells and strategic intervention points (Green).

Validated Experimental Protocols

Protocol 1: Differential Cytotoxicity Assay (Target vs. Non-Target)

Objective: Determine the Therapeutic Index (TI) accurately.

  • Cell Seeding:

    • Target: (e.g., HeLa/HCT-116) at 5,000 cells/well.

    • Non-Target: (e.g., MRC-5/Vero) at 10,000 cells/well (Contact inhibition reduces drug sensitivity, providing a more realistic safety profile).

  • Drug Preparation:

    • Dissolve MN-2-C in 100% DMSO to 10 mM (Stock).

    • Crucial Step: Dilute Stock 1:10 into PBS pH 7.4 first, then into media. This prevents protein shock precipitation.

  • Incubation: 48 Hours.

  • Readout: Use CellTiter-Glo (ATP) instead of MTT.

    • Reasoning: Naphthyridines and amidines can chemically reduce MTT tetrazolium, generating false-positive viability signals. ATP assays are immune to this interference.

Protocol 2: ROS Rescue Validation

Objective: Confirm if toxicity is oxidative (mitochondrial) or genotoxic.

  • Seed non-target cells in a 96-well plate.

  • Pre-treatment: Add N-Acetylcysteine (NAC) at 5 mM to half the wells for 1 hour.

  • Treatment: Add MN-2-C at

    
     and 
    
    
    
    concentrations.
  • Analysis:

    • If NAC restores viability >80%: Toxicity is ROS-mediated (Fixable via formulation/antioxidants).

    • If NAC has no effect: Toxicity is likely Genotoxic/DNA-binding (Requires structural modification of the amidine headgroup).

References

  • Naphthyridine Pharmacophore & Toxicity

    • Discovery of 1,6-naphthyridine derivatives as HIV-1 integrase inhibitors and their cytotoxicity profiles.[1][2] NIH / PubMed.

  • Amidine-Mediated Mitochondrial Toxicity

    • Cationic amphiphiles and their accumulation in mitochondria driven by membrane potential. Journal of Biological Chemistry.
    • (General Mechanism Reference)

  • Nanogel Delivery Systems

    • Development of carboximidamide small molecule nanogels (Chitosan/PVP) to improve antimicrobial efficacy and reduce fibroblast cytotoxicity. RSC Publishing.
  • Assay Interference

    • Interference of chemical scaffolds with MTT/MTS tetrazolium assays.

Disclaimer: This guide is for research purposes only. MN-2-C is an experimental compound; all safety protocols for handling novel chemical entities (NCEs) must be observed.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-1,6-naphthyridine-2-carboximidamide Assay Interference

As a Senior Application Scientist, I frequently encounter false positives and assay artifacts driven by problematic chemotypes in early drug discovery. 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter false positives and assay artifacts driven by problematic chemotypes in early drug discovery. 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) is a prime example of a compound that, while valuable as a pharmacophore or building block[1], possesses structural motifs highly prone to assay interference.

The 1,6-naphthyridine core is a rigid, conjugated


-system known for its distinct, including strong UV/Vis absorption and intrinsic autofluorescence[2]. Concurrently, the carboximidamide (amidine) moiety is highly basic and acts as a potent chelator for transition metals. Together, these features create a profile highly prone to  behavior, disrupting fluorescence readouts, metal-dependent enzymatic reactions, and affinity captures[3].

This guide provides a causality-driven framework to identify, troubleshoot, and bypass interferences caused by this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 3-Methyl-1,6-naphthyridine-2-carboximidamide cause high background in my NADH-coupled and TR-FRET assays? A1: The interference is fundamentally photophysical. 1,6-Naphthyridine derivatives exhibit between 340 nm and 450 nm and have a fluorescence lifetime of ~10 ns with quantum yields up to 0.1[4]. If your assay relies on NADH (Ex 340 nm / Em 460 nm) or AMC (7-amino-4-methylcoumarin), the compound will absorb the excitation light (Inner Filter Effect, IFE) and simultaneously emit in the blue/green spectrum. This dual-action interference artificially inflates or quenches the signal, mimicking enzyme activation or inhibition and necessitating [5].

Q2: My AlphaScreen (Ni-NTA) assay shows an IC50 of 50 nM, but orthogonal SPR shows no binding. What is the mechanism of this false positive? A2: The carboximidamide group is the culprit. Amidines are strong Lewis bases that can act as bidentate ligands, effectively chelating divalent cations like Ni²⁺, Cu²⁺, or Zn²⁺. In a Ni-NTA AlphaScreen or TR-FRET assay, the compound strips the nickel from the donor/acceptor beads, disrupting the His-tag capture mechanism. This results in a loss of proximity luminescence, which the assay incorrectly registers as potent target inhibition[6].

Q3: Could this compound be acting as a colloidal aggregator? A3: Yes. Planar, hydrophobic, nitrogen-containing heterocycles are classic colloidal aggregators. In aqueous buffers, they can form sub-micron micelles that non-specifically sequester and denature proteins[3]. If your dose-response curve is exceptionally steep (Hill slope > 2) or if the inhibition is highly sensitive to enzyme concentration, aggregation is likely occurring.

Section 2: Interference Modes & Mitigation Strategies

To streamline your troubleshooting process, compare your assay's diagnostic signature against the quantitative data and mitigation strategies summarized below.

Interference MechanismAffected Assay TypesDiagnostic SignatureMitigation Strategy
Autofluorescence FRET, FP, NADH-coupledHigh baseline at Ex 340-400 / Em 450-500 nmRed-shift assay (e.g., Resorufin, Cy5) or use Time-Resolved (TR) readouts.
Inner Filter Effect (IFE) UV/Vis Absorbance, ColorimetricSignal quenching at high compound conc. (>10 µM)Calculate IFE correction factors; use orthogonal mass spectrometry (MS).
Metal Chelation AlphaScreen (Ni-NTA), MetalloenzymesFalse positive IC50; no binding in SPRSwitch to Streptavidin/Biotin capture; supplement buffer with excess Mg²⁺/Zn²⁺.
Colloidal Aggregation Biochemical Enzymatic AssaysSteep Hill slope (>2); loss of activityAdd 0.01% - 0.05% Triton X-100 or CHAPS to assay buffer.
Section 3: Mechanistic and Triage Visualizations

G Compound 3-Methyl-1,6-naphthyridine- 2-carboximidamide Fluorescence Conjugated Naphthyridine Core (Autofluorescence & IFE) Compound->Fluorescence Chelation Carboximidamide Motif (Metal Chelation) Compound->Chelation Aggregation Planar Hydrophobic Structure (Colloidal Aggregation) Compound->Aggregation FRET Interferes with UV/Vis & Blue/Green FRET Assays Fluorescence->FRET Alpha Disrupts Ni-NTA AlphaScreen & Metalloenzymes Chelation->Alpha NonSpecific Non-specific Protein Inhibition (PAINS) Aggregation->NonSpecific

Mechanistic pathways of assay interference driven by the structural motifs of the compound.

Workflow Start Primary HTS Hit Abs_Fluo Run Abs/Fluo Counterscreen Start->Abs_Fluo Detergent Detergent-Spiked Assay (+0.01% Triton) Abs_Fluo->Detergent Pass FalsePos Discard: False Positive Abs_Fluo->FalsePos High Signal Orthogonal Orthogonal Readout (e.g., Mass Spec/SPR) Detergent->Orthogonal IC50 Stable Detergent->FalsePos IC50 Shifts Orthogonal->FalsePos No Binding TrueHit Advance: Validated Hit Orthogonal->TrueHit Confirmed

Step-by-step triage workflow to identify and mitigate assay interference from naphthyridines.

Section 4: Experimental Protocols for Interference Triage

To ensure scientific integrity, every hit must be subjected to a self-validating protocol. Below are the step-by-step methodologies to confirm or rule out interference by 3-Methyl-1,6-naphthyridine-2-carboximidamide.

Protocol 1: Autofluorescence & IFE Counterscreen

Rationale: Determines if the compound's photophysical properties are masking true biological activity.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the compound (from 100 µM to 5 nM) in the exact assay buffer (excluding the enzyme and substrate).

  • Baseline Measurement: Read the plate at the primary assay's Ex/Em wavelengths to quantify intrinsic compound autofluorescence.

  • Fluorophore Spike: Add a fixed concentration of the assay's fluorescent product (e.g., 1 µM NADH or Resorufin) to all wells.

  • Quench Measurement: Read the plate again. Calculate the expected signal (Baseline + Spike). A deviation of >15% from the expected sum indicates significant Inner Filter Effect (IFE) or quenching.

Protocol 2: Detergent-Dependent Aggregation Reversal

Rationale: Differentiates specific active-site binding from non-specific colloidal aggregation.

  • Buffer Setup: Prepare three identical assay buffers varying only in non-ionic detergent concentration: 0% (control), 0.01% Triton X-100, and 0.05% Triton X-100.

  • Enzyme Reaction: Run the standard biochemical dose-response assay for the compound in all three buffers simultaneously.

  • Incubation: Ensure a pre-incubation step of the compound with the enzyme for at least 15 minutes before adding the substrate.

  • Data Analysis: Compare the IC50 values across the three conditions. An IC50 shift of >3-fold or a complete loss of inhibitory activity in the detergent-spiked buffers confirms the compound is a colloidal aggregator.

References
  • Indirapriyadharshini, V. K., et al. "Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2002. URL:[Link]

  • Li, Ze, et al. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, 2025. URL:[Link]

  • Prendergast, et al. "Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer." NIH PMC, 2018. URL:[Link]

  • "Interferences in quantitative immunochemical methods." Biochemia Medica, 2009. URL:[Link]

Sources

Troubleshooting

purification challenges of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles encountered when isolating 3-Methyl-1,6-napht...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles encountered when isolating 3-Methyl-1,6-naphthyridine-2-carboximidamide .

Because this molecule features both a fused bicyclic heteroaromatic core (1,6-naphthyridine) and a highly polar, strongly basic amidine moiety, standard purification workflows often fail. This guide bypasses generic advice, focusing strictly on the causality of these failures and providing self-validating, field-proven methodologies.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 3-Methyl-1,6-naphthyridine-2-carboximidamide streak from the baseline to the solvent front on standard normal-phase silica gel, even with highly polar eluents? The Causality: Standard silica gel (SiO₂) is populated with acidic silanol groups (Si-OH) that possess a pKa of approximately 4.5 to 5.5. The carboximidamide group is exceptionally basic (pKa ~11–12). When introduced to the column, the amidine becomes fully protonated while the silanols are partially deprotonated. This triggers a massive ion-exchange interaction rather than standard adsorption kinetics. The compound binds irreversibly or streaks severely. The Solution: You must abandon standard normal-phase silica for highly polar basic amines[1]. Instead, utilize Strong Cation Exchange (SCX) chromatography or switch to amine-functionalized (NH₂) silica.

Q2: I switched to Reversed-Phase (RP-HPLC) using 0.1% TFA, but my compound elutes in the void volume. How do I increase retention? The Causality: Under acidic conditions (0.1% Trifluoroacetic acid), both the naphthyridine nitrogens and the amidine group are protonated[2]. This renders the molecule highly hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. The Solution: You must suppress the ionization of the molecule by raising the pH of the mobile phase. Using a high-pH stable C18 column with a volatile basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) will neutralize the naphthyridine core and partially desolvate the amidine, dramatically increasing retention and peak shape.

Q3: During RP-HPLC purification, I am observing a +1 Da mass shift impurity co-eluting with my product. What is this, and how did it form? The Causality: Amidines are highly susceptible to hydrolysis under aqueous conditions at extreme pH levels (both acidic and basic), especially when subjected to the frictional heating of high-pressure chromatography. The +1 Da mass shift corresponds to the conversion of the carboximidamide (R-C(=NH)NH₂) to the corresponding carboxamide (R-C(=O)NH₂), replacing an NH group (15 Da) with an Oxygen atom (16 Da). The Solution: Minimize the time the compound spends in aqueous buffers. If high-pH RP-HPLC is used, fractions must be immediately frozen and lyophilized, or extracted into an organic solvent to halt the hydrolysis pathway.

Part 2: Mechanistic Visualizations

Below is the degradation pathway illustrating the causality behind the +1 Da impurity observed during aggressive aqueous purification.

Hydrolysis A Amidine (Target) [M+H]+ B Tetrahedral Intermediate A->B H2O, H+/OH- Heat C Amide (Impurity) [M+H]+ + 1 Da B->C -NH3

Hydrolysis pathway of carboximidamide to carboxamide under aqueous extremes.

Part 3: Quantitative Chromatographic Data

To select the correct purification vector, you must understand how the molecule's properties interact with different stationary phases. The table below summarizes the quantitative parameters and expected outcomes for orthogonal purification strategies[3].

Chromatographic ModalityStationary PhaseMobile Phase SystemRetention MechanismSuitability & Risk Profile
Normal Phase (NPLC) Bare Silica (SiO₂)DCM / MeOH / NH₄OHAdsorption / Ion-ExchangePoor: Severe tailing; irreversible binding to silanols.
Acidic RP-HPLC Standard C18H₂O / MeCN + 0.1% TFAHydrophobic PartitioningModerate: Poor retention (elutes near void); risk of acid hydrolysis.
Basic RP-HPLC High-pH Stable C18H₂O / MeCN + 10mM NH₄HCO₃Hydrophobic PartitioningExcellent: Good peak shape; requires immediate lyophilization to prevent hydrolysis.
Ion Exchange (SCX) Propylsulfonic AcidMeOH (Wash) / 2M NH₃ in MeOH (Elute)Strong Cation ExchangeExcellent: Highly selective for basic amidines; removes neutral impurities.

Part 4: Self-Validating Experimental Protocols

Protocol A: SCX "Catch-and-Release" Purification

This protocol is a self-validating system: by exploiting the extreme basicity of the amidine, we force it to bind to a sulfonic acid stationary phase. Neutral impurities (like unreacted nitriles) simply wash through. The system validates itself because the target compound cannot elute until a stronger base is introduced[4].

Step-by-Step Methodology:

  • Column Conditioning: Equilibrate a pre-packed SCX (Strong Cation Exchange) cartridge with 3 column volumes (CV) of Methanol (MeOH).

  • Sample Loading: Dissolve the crude 3-Methyl-1,6-naphthyridine-2-carboximidamide mixture in a minimum volume of MeOH/DMF (9:1 v/v) and load it onto the cartridge at a flow rate of 1-2 mL/min.

  • Validation Wash (Catch): Wash the column with 5 CV of 100% MeOH.

    • Self-Validation Checkpoint: Monitor the eluent via UV (254 nm). The target amidine is ionically bound to the SO₃⁻ groups. Any peaks eluting here are non-basic impurities (e.g., unreacted nitriles, neutral byproducts).

  • Target Elution (Release): Switch the mobile phase to 2.0 M Ammonia (NH₃) in Methanol. Elute for 3-5 CV. The ammonia deprotonates the SCX stationary phase and the amidine, breaking the ionic bond.

  • Recovery: Collect the basic fractions, pool them, and evaporate under reduced pressure at < 35°C to yield the pure free-base amidine.

SCX_Workflow A 1. Crude Reaction Mixture (Amidine + Nitrile + Neutrals) B 2. Load onto SCX Cartridge (Amidine binds to SO3-) A->B C 3. Wash (MeOH) (Elutes non-basic impurities) B->C Removes Neutrals D 4. Elute (2M NH3 in MeOH) (Deprotonates SCX/Amidine) C->D Apply Base E 5. Purified 3-Methyl-1,6- naphthyridine-2-carboximidamide D->E Collect & Evaporate

SCX Catch-and-Release Workflow for Amidine Purification.

Protocol B: Mass-Directed Preparative RP-HPLC

If the SCX protocol leaves structurally similar basic impurities (e.g., naphthyridine derivatives with altered methylation), high-resolution RP-HPLC is required.

Step-by-Step Methodology:

  • System Setup: Utilize a Mass-Directed Auto-Purification (MDAP) system equipped with a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade H₂O, adjusted to pH 9.0 with NH₄OH.

    • Buffer B: 100% LC-MS grade Acetonitrile (MeCN).

  • Gradient Design: Run a shallow gradient from 5% B to 40% B over 15 minutes. The high pH ensures the naphthyridine nitrogens are uncharged, maximizing interaction with the C18 phase.

  • Self-Validating Fractionation: Set the mass spectrometer to trigger fraction collection only at the exact [M+H]+ m/z of 3-Methyl-1,6-naphthyridine-2-carboximidamide.

    • Self-Validation Checkpoint: By explicitly excluding the [M+H]+ + 1 Da mass, the system automatically rejects any amide hydrolysis byproducts formed during the run.

  • Post-Processing (Critical): Immediately freeze the collected fractions on dry ice and lyophilize them. Do not use a rotary evaporator with a heated water bath, as prolonged exposure to the aqueous basic buffer will induce late-stage hydrolysis.

References

  • Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography Source: Analyst (RSC Publishing) URL:[Link]

  • How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL:[Link]

  • RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL:[Link]

  • Peptidines: Glycine-amidine-based oligomers for solution- and solid- phase synthesis Source: The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Characterizing the Target Profile of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Introduction: The compound 3-Methyl-1,6-naphthyridine-2-carboximidamide represents a novel chemical entity. As with any new small molecule, establishing a comprehensive understanding of its biological interactions is par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The compound 3-Methyl-1,6-naphthyridine-2-carboximidamide represents a novel chemical entity. As with any new small molecule, establishing a comprehensive understanding of its biological interactions is paramount for advancing its development as a research tool or therapeutic candidate. A critical component of this understanding is the delineation of not only its intended "on-target" effects but also its unintended "off-target" interactions, which can lead to unexpected biological activities or adverse effects.[1][2]

This guide provides a systematic framework for researchers to deconvolve the target landscape of 3-Methyl-1,6-naphthyridine-2-carboximidamide. We will proceed from broad, unbiased methodologies to identify all potential binding partners to focused, hypothesis-driven experiments to validate these interactions. This structured approach ensures a thorough and rigorous characterization of the compound's selectivity profile.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What are "off-target" effects and why are they critical to investigate for a new compound? A1: Off-target effects are unintended interactions between a small molecule and proteins other than its primary biological target.[2] These interactions are crucial to identify for several reasons:

  • Safety and Toxicity: Many adverse drug reactions are caused by a compound binding to unintended proteins, leading to toxicity.[3][4] Early identification of these liabilities can save significant time and resources.

  • Mechanism of Action (MoA): An observed cellular phenotype may be the result of off-target activity, not on-target engagement. Understanding the full interaction profile is essential to accurately define the compound's MoA.[5]

  • Polypharmacology: Sometimes, off-target effects can be beneficial and contribute to a drug's therapeutic efficacy—a concept known as polypharmacology.[2] Characterizing these interactions can open new therapeutic avenues.

  • Data Integrity: Unidentified off-target effects can lead to misinterpretation of experimental results, compromising the validity of research findings.[2]

Q2: The primary target of 3-Methyl-1,6-naphthyridine-2-carboximidamide is unknown. Where do I even begin? A2: This is a common scenario in early-stage drug discovery. The process should begin with "target deconvolution" or "target identification." This involves using unbiased methods to discover the primary cellular targets. Once a primary target is identified and validated, any other interactions can be classified as "off-target." The workflow for a novel compound involves parallel target identification and off-target profiling.

Q3: What is the difference between a biochemical and a cell-based off-target assay? A3:

  • Biochemical assays use purified proteins (e.g., kinases) and measure the direct interaction of a compound with the protein in a controlled, in vitro system. They are excellent for determining direct binding affinity and kinetics but do not account for cellular factors like membrane permeability or intracellular competition.[6][7]

  • Cell-based assays measure the effect of a compound on a target within a living, intact cell.[8] These assays provide more physiologically relevant data by inherently accounting for cell entry, stability, and engagement with the target in its native environment.[9][10] A comprehensive study should use both to build a complete picture of a compound's activity.

Q4: My compound has poor solubility. How will this impact my screening strategy? A4: Poor aqueous solubility is a common challenge. It can lead to compound precipitation, non-specific aggregation, and inaccurate concentration measurements, resulting in false positives or negatives.

  • For biochemical assays: Ensure the final assay buffer contains a concentration of DMSO (or other solvent) that keeps the compound soluble but does not inhibit the enzyme. Run solubility tests in the assay buffer beforehand.

  • For cell-based assays: Use methods like the Cellular Thermal Shift Assay (CETSA), which can detect target engagement even with compounds that have low solubility, as it measures a direct biophysical interaction inside the cell.[9][11] Be mindful of the maximum tolerated solvent concentration for your cell line. Consider formulation strategies if solubility issues persist.

Part 2: Troubleshooting Guide - A Phased Approach to Target & Off-Target Profiling

This section is designed as a logical workflow, guiding you from broad discovery to specific validation.

Phase 1: Unbiased, Proteome-Wide Target Discovery

The initial goal is to cast a wide net to identify all potential binding partners of 3-Methyl-1,6-naphthyridine-2-carboximidamide within the cellular proteome.

Issue: I need to identify the direct binding targets of my compound in an unbiased manner without chemical modification.

Recommended Approach: Thermal Proteome Profiling (TPP) / Mass Spectrometry-based CETSA

Causality: TPP is based on the principle that when a small molecule binds to a protein, it typically increases the protein's thermal stability.[12][13] By heating cell lysates treated with the compound to various temperatures and then using quantitative mass spectrometry to measure which proteins remain soluble, we can identify those that have been stabilized by the compound. This method is powerful because it is unbiased, performed in a competitive cellular environment (lysate or intact cells), and does not require modifying the compound, which could alter its binding properties.[12]

TPP_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_process Protein Processing cluster_analysis Data Acquisition & Analysis A Culture & Harvest Cells B Lyse Cells (Optional) A->B C Treat Lysate/Cells with 3-Methyl-1,6-naphthyridine-2-carboximidamide (and DMSO Vehicle Control) B->C D Aliquot samples C->D E Heat aliquots to a range of temperatures (e.g., 37°C to 67°C) D->E F Centrifuge to pellet precipitated proteins E->F G Collect soluble supernatant F->G H Protein digestion (Trypsin) G->H I TMT Labeling for Multiplexing H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantification J->K L Generate Melt Curves & Identify Stabilized Proteins K->L

Caption: Workflow for Thermal Proteome Profiling (TPP).

Troubleshooting TPP:

  • Problem: No significant thermal shifts are observed for any proteins.

    • Possible Cause & Solution: The compound concentration may be too low to achieve sufficient target occupancy. Perform a dose-response TPP experiment to find an optimal concentration.[13] Alternatively, the compound may not induce a significant thermal shift upon binding to its targets, or it may be a weak binder.

  • Problem: A very large number of proteins appear to be stabilized.

    • Possible Cause & Solution: This could indicate non-specific binding, compound aggregation, or indirect effects on protein stability. Lower the compound concentration. Cross-reference hits with lists of common promiscuous binders. Prioritize hits with the largest and most consistent thermal shifts across replicates. Follow up with orthogonal validation assays (see Phase 3).

Phase 2: Focused, High-Priority Off-Target Screening

Based on the naphthyridine scaffold, which is common in kinase inhibitors, a focused screen of the human kinome is a logical and high-yield next step.

Issue: My compound's scaffold is similar to known kinase inhibitors. How do I assess its selectivity across the kinome?

Recommended Approach: Commercial Kinome Profiling Services

Causality: Kinases are a large family of structurally related enzymes, making cross-reactivity common. Kinome profiling services offer rapid screening of a compound against hundreds of purified kinases, providing a comprehensive overview of its kinase selectivity.[14][15] This is a cost-effective way to identify both the primary kinase target(s) and any off-target kinase interactions early in development.[16] These services typically provide data as "% Inhibition" at one or two compound concentrations.

Table 1: Comparison of Representative Kinome Profiling Approaches

FeatureRadiometric Assay (e.g., Reaction Biology)Continuous Assay (e.g., AssayQuant)[6]Activity-Based Probes (e.g., PamGene)[15]
Principle Measures incorporation of 33P-ATP into a substrate.Monitors enzyme activity in real-time using fluorescence/luminescence.Measures activity of full-length kinases from cell lysates on a peptide array.
Format Biochemical (Purified Enzyme)Biochemical (Purified Enzyme)Cell-based (Lysate)
Key Advantage "Gold standard," high sensitivity.Provides kinetic data, can identify time-dependent inhibitors.More physiologically relevant, measures activity in a complex mixture.
Consideration Endpoint measurement.May not be available for all kinases.Indirectly measures activity via substrate phosphorylation patterns.

Troubleshooting Kinome Profiling Data:

  • Problem: The screen identifies multiple potent kinase hits. How do I know which are relevant?

    • Possible Cause & Solution: This is common. First, compare the potency (IC50) of the hits. Is there a significant window between the most potent hit (potential on-target) and the others? Next, use the TPP data from Phase 1. Are any of the kinase hits from the biochemical screen also identified as direct binders in the cell-based TPP assay? This cross-validation significantly increases confidence. Finally, assess the biological role of the hit kinases in your intended disease area to prioritize them for further validation.

Phase 3: Specific Target Validation and Dose-Response

After identifying high-confidence hits from unbiased and focused screens, the next step is to validate these specific interactions in a cellular context and determine their potency.

Issue: I have a list of putative targets (e.g., Kinase X from TPP and Kinase Y from a kinome screen). How do I confirm that my compound engages these targets in intact cells?

Recommended Approach: Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA)

Causality: While TPP provides a global view, a targeted Western Blot-based CETSA is a robust method to validate a specific protein-drug interaction.[9][11] The isothermal dose-response (ITDR) format involves treating cells with a range of compound concentrations and heating them all to a single, optimized temperature (near the protein's melting point). The concentration at which the compound protects 50% of the protein from denaturation (EC50) serves as a direct measure of target engagement potency in a physiological environment.[12]

CETSA_Workflow A 1. Treat intact cells with a serial dilution of the compound B 2. Heat all samples at a single, pre-determined temperature (Tm + shift) A->B C 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D 4. Collect soluble fraction C->D E 5. Analyze protein levels via Western Blot using a specific antibody for the target D->E F 6. Quantify band intensity E->F G 7. Plot intensity vs. compound concentration and fit curve to determine EC50 F->G

Caption: Workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).

Troubleshooting ITDR-CETSA:

  • Problem: I don't see a dose-dependent stabilization of my target protein.

    • Possible Cause & Solution:

      • Incorrect Temperature: The chosen heating temperature may be too high or too low. First, you must run a "melt curve" CETSA (varying temperature, fixed high compound concentration) to determine the optimal temperature for the ITDR experiment.

      • Poor Antibody: The antibody used for Western blotting may be of poor quality. Validate your antibody to ensure it detects a single, specific band at the correct molecular weight.

      • No Cellular Engagement: The compound may not be cell-permeable, or it could be rapidly metabolized or effluxed from the cell. This is an important piece of data in itself.

      • False Positive from Primary Screen: The initial hit from the TPP or biochemical screen may have been a false positive. The lack of CETSA validation suggests the compound does not engage that target in intact cells.

  • Problem: The CETSA EC50 value is much weaker than the IC50 from my biochemical assay.

    • Possible Cause & Solution: This is common and informative. It can indicate poor cell permeability, active efflux by transporters, or high intracellular concentrations of a competing endogenous ligand (like ATP for kinases). This highlights the importance of cell-based assays for understanding a compound's true cellular potency.[7]

Part 3: Experimental Protocols

Protocol 1: Isothermal Dose-Response CETSA (ITDR-CETSA) for Target Validation

This protocol is for validating a specific target, "Protein X," identified in a primary screen.

  • Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate (e.g., 12-well or 24-well) and grow to ~80-90% confluency.

  • Compound Treatment:

    • Prepare a 2x serial dilution of 3-Methyl-1,6-naphthyridine-2-carboximidamide in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from cells and add the compound-containing medium.

    • Incubate for a standard time (e.g., 1 hour) at 37°C, 5% CO₂.

  • Intact Cell Heating:

    • Seal the plate firmly. Place the plate in a PCR machine or a pre-heated water bath set to the pre-determined optimal temperature for Protein X (determined from a prior melt-curve experiment) for 3 minutes.

    • Immediately transfer the plate to ice for 3 minutes to stop the heating process.

  • Cell Lysis:

    • Aspirate the medium. Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., PBS with protease/phosphatase inhibitors and 0.4% NP-40).

    • Incubate on ice for 20 minutes with occasional vortexing.

  • Separation of Soluble/Insoluble Fractions:

    • Transfer the lysate to microcentrifuge tubes.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble fraction) into a new, pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration by adding lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Perform standard SDS-PAGE and Western blot analysis using a validated primary antibody specific for Protein X.

    • Use a loading control antibody (e.g., GAPDH, Tubulin) to ensure equal protein loading.

    • Develop the blot using a quantitative imaging system.

  • Data Analysis:

    • Quantify the band intensity for Protein X in each lane.

    • Normalize the intensity of Protein X to the loading control.

    • Plot the normalized intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using software like GraphPad Prism to calculate the EC50 value.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available from: [Link]

  • Almqvist, H. et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Available from: [Link]

  • Zhang, H. et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]

  • AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. Available from: [Link]

  • Li, J. et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Reeves, S. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Labcorp. (2025). An in vitro solution to model off-target effects. Available from: [Link]

  • Ambe, K. et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available from: [Link]

  • Liang, Y. et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available from: [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • Michaud, A. (2025). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available from: [Link]

  • Liu, Z. et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. Available from: [Link]

  • Wu, Y. et al. (2019). Modification-free approaches to screen drug targets at proteome level. Analytica Chimica Acta. Available from: [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Available from: [Link]

  • Hazuda, D. J. et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. PNAS. Available from: [Link]

  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available from: [Link]

  • Meimetis, L. G. et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 3-Methyl-1,6-naphthyridine-2-carboximidamide. This platform provides researchers and drug development professionals with mec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and pharmacokinetic optimization of 3-Methyl-1,6-naphthyridine-2-carboximidamide. This platform provides researchers and drug development professionals with mechanistic troubleshooting guides, self-validating protocols, and structural insights to overcome the absorption, distribution, metabolism, and excretion (ADME) bottlenecks characteristic of naphthyridine-based amidines.

Section 1: Physicochemical Profiling & Root Cause Analysis (FAQs)

Q1: Why does 3-Methyl-1,6-naphthyridine-2-carboximidamide exhibit low oral bioavailability despite high target affinity in vitro? A1: The poor oral bioavailability of this compound is driven by two distinct physicochemical liabilities. First, the carboximidamide (amidine) moiety is highly basic (pKa ~ 10.5–11.0). At physiological intestinal pH (pH 6.0–7.4), the amidine group is almost entirely protonated. This permanent positive charge severely restricts transcellular passive diffusion across the lipophilic enterocyte membrane, a well-documented challenge for amidine-containing therapeutics[1]. Second, the planar 1,6-naphthyridine core is highly susceptible to efflux by intestinal P-glycoprotein (P-gp). Studies on structurally related naphthyridine-carboxamides have demonstrated that these planar nitrogen heterocycles act as strong P-gp substrates, leading to rapid apical efflux back into the intestinal lumen[2].

Q2: Should my formulation strategy prioritize solubility enhancement or permeability enhancement? A2: For 3-Methyl-1,6-naphthyridine-2-carboximidamide, permeability enhancement must be the primary focus. While the planar aromatic system can lead to high crystal lattice energy, the protonated amidine ensures adequate aqueous solubility in the acidic gastric environment. The bottleneck is crossing the lipid bilayer. Therefore, lipid-based formulations or prodrug strategies (e.g., N-hydroxylation to reduce basicity) are prioritized over Amorphous Solid Dispersions (ASDs), which primarily address solubility limitations[3].

Table 1: Predicted Physicochemical & ADME Profile
PropertyValueImplication for ADME & Formulation
Molecular Weight 228.25 g/mol Favorable for absorption (Lipinski compliant).
pKa (Amidine) ~10.5 - 11.0Protonated in GI tract; poor passive permeability.
LogP (Free Base) 1.8 - 2.2Moderate lipophilicity; suitable for lipid-based delivery.
Topological Polar Surface Area 62.5 ŲAcceptable for intestinal absorption.
BCS Classification Class III / IVPermeability is the primary rate-limiting step.

Section 2: Formulation Troubleshooting & Methodologies

To systematically address the bioavailability bottlenecks of 3-Methyl-1,6-naphthyridine-2-carboximidamide, follow the diagnostic workflow below.

Workflow Start Evaluate 3-Methyl-1,6-naphthyridine- 2-carboximidamide SolTest Aqueous Solubility Test (pH 1.2 to 7.4) Start->SolTest PermTest Caco-2 Permeability Assay (Apical to Basolateral) Start->PermTest LowSol Low Solubility (< 100 µg/mL) SolTest->LowSol HighSol High Solubility (> 100 µg/mL) SolTest->HighSol LowPerm Low Permeability (Papp < 1x10^-6 cm/s) PermTest->LowPerm Efflux High Efflux Ratio (B-A / A-B > 2) PermTest->Efflux ASD Formulate Amorphous Solid Dispersion (ASD) LowSol->ASD SMEDDS Develop Lipid-Based Formulation (SMEDDS) LowPerm->SMEDDS Prodrug Design Amidine Prodrug LowPerm->Prodrug PgpInhib Add P-gp Inhibitor (e.g., TPGS) Efflux->PgpInhib

Workflow for diagnosing and resolving ADME bottlenecks in basic naphthyridine heterocycles.

Issue 1: Overcoming P-gp Mediated Efflux and Poor Permeability

Diagnosis: If your Caco-2 bidirectional permeability assay yields an efflux ratio (Papp, B-A / Papp, A-B) greater than 2.0, P-gp efflux is actively limiting absorption. Solution: Formulate the compound into a Self-Microemulsifying Drug Delivery System (SMEDDS) incorporating D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS). TPGS serves a dual purpose: it acts as a non-ionic surfactant to form microemulsions (<50 nm) that enhance lymphatic uptake, and it directly inhibits P-gp ATPase activity, preventing the efflux of the naphthyridine core.

Protocol 1: Self-Validating Preparation of TPGS-Integrated SMEDDS

Causality Note: We utilize Capryol 90 as the oil phase due to its high solubilization capacity for lipophilic heterocyclic cores, while TPGS and Tween 80 act as the surfactant/cosurfactant blend to ensure spontaneous emulsification and P-gp inhibition.

  • Excipient Blending: In a glass vial, combine Capryol 90 (oil, 30% w/w), Tween 80 (surfactant, 40% w/w), and TPGS (co-surfactant/P-gp inhibitor, 30% w/w).

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate at 40°C for 15 minutes to achieve a visually isotropic, single-phase pre-concentrate.

  • Drug Loading: Add 3-Methyl-1,6-naphthyridine-2-carboximidamide (as the free base, not the hydrochloride salt, to maximize lipid solubility) to the pre-concentrate at a target loading of 25 mg/g.

  • Equilibration: Stir magnetically at 200 rpm at 37°C for 48 hours to reach equilibrium solubility.

  • Self-Validation (Dispersion Test): Dilute 100 µL of the loaded SMEDDS into 10 mL of simulated intestinal fluid (FaSSIF, pH 6.8) at 37°C under mild agitation. The formation of a transparent microemulsion within 2 minutes validates the formulation. Measure droplet size via Dynamic Light Scattering (DLS); a Z-average < 50 nm confirms successful microemulsification.

Pathway Lumen Intestinal Lumen (Protonated Amidine) Membrane Enterocyte Membrane (Lipid Bilayer) Lumen->Membrane Passive Diffusion (Poor) Lumen->Membrane SMEDDS Uptake (Enhanced) Cytosol Enterocyte Cytosol Membrane->Cytosol Pgp P-glycoprotein (Efflux Pump) Cytosol->Pgp Substrate Binding Blood Portal Vein (Systemic Circulation) Cytosol->Blood Free Drug Lymph Lymphatic System (Chylomicrons) Cytosol->Lymph Lipid-Drug Complex (Bypasses Liver) Pgp->Lumen Efflux

SMEDDS-mediated lymphatic transport and P-gp evasion pathway for naphthyridine compounds.

Issue 2: Validating Permeability Improvement In Vitro

Diagnosis: To prove that the SMEDDS formulation successfully enhances permeability and bypasses efflux, a self-validating Caco-2 assay must be performed comparing the unformulated API against the SMEDDS.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality Note: The inclusion of Lucifer Yellow in the apical chamber acts as a self-validating marker for tight junction integrity. If Lucifer Yellow Papp exceeds 1×10⁻⁶ cm/s, the monolayer is compromised, and the data must be discarded.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing Solutions: Prepare the unformulated API (10 µM in HBSS buffer, pH 7.4) and the SMEDDS-formulated API (equivalent to 10 µM API, dispersed in HBSS). Add Lucifer Yellow (100 µM) to both.

  • Apical to Basolateral (A-B) Transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add 1.5 mL blank HBSS to the apical chamber and 1.5 mL dosing solution to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 100 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh pre-warmed HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp = (dQ/dt) / (A × C0). An efflux ratio (Papp B-A / Papp A-B) approaching 1.0 for the SMEDDS formulation validates successful P-gp inhibition.

Table 2: Representative Pharmacokinetic & Permeability Validation Metrics
MetricUnformulated API (Aqueous)SMEDDS Formulation (TPGS/Capryol)
Papp (A-B) 0.8 × 10⁻⁶ cm/s6.5 × 10⁻⁶ cm/s
Efflux Ratio (B-A / A-B) 4.2 (High Efflux)1.1 (Efflux Inhibited)
Absolute Bioavailability (F%) < 15%> 45%
Lymphatic Transport Contribution < 2%~ 35%

References

1.[1] Recent Advances Toward Improving the Bioavailability of Neuronal Nitric Oxide Synthase Inhibitors. Current Topics in Medicinal Chemistry / PMC. URL: [Link] 2.[2] Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Receptors and Signal Transduction / Taylor & Francis. URL: [Link] 3.[3] Development and evaluation of nano-formulations for immediate release oral dosage forms of poorly soluble drugs. Freie Universität Berlin. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Comparison Guide: Confirming 3-Methyl-1,6-naphthyridine-2-carboximidamide

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. However, synthesizing highly substituted...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. However, synthesizing highly substituted derivatives like 3-Methyl-1,6-naphthyridine-2-carboximidamide presents significant analytical challenges. Distinguishing this specific regiochemistry from potential synthetic isomers (such as 1,5-naphthyridines or C4-substituted variants) requires a rigorous, self-validating analytical strategy.

As an application scientist, you cannot rely on a single data point to confirm a complex heterocyclic structure. This guide objectively compares the primary analytical modalities used for structural elucidation and provides the step-by-step methodologies required to build an unimpeachable proof of structure [1].

Part 1: Analytical Modality Comparison

To definitively confirm the structure of 3-Methyl-1,6-naphthyridine-2-carboximidamide, multiple analytical techniques must be orthogonal—meaning the blind spots of one method are covered by the strengths of another. Table 1 compares the performance and utility of these alternatives.

Table 1: Comparison of Analytical Techniques for Heterocycle Confirmation

Analytical TechniquePrimary OutputStructural ResolutionSpeed / ThroughputSpecific Utility for Target Molecule
1D & 2D NMR (Liquid) Connectivity & RegiochemistryHigh (Atomic level)Moderate (Hours)Differentiates C3-methyl from C4-methyl via HMBC cross-peaks.
HRMS (ESI-QTOF) Exact Mass & FormulaLow (Molecular level)Fast (Minutes)Confirms

and detects the loss of the amidine group via MS/MS.
FT-IR Spectroscopy Functional GroupsLow (Bond level)Fast (Minutes)Confirms the presence of the highly polar amidine N-H and C=N stretches.
X-Ray Crystallography Absolute 3D ConformationAbsolute (Spatial)Slow (Days/Weeks)Proves coplanarity of the amidine group with the naphthyridine core.

Part 2: Structural Elucidation Workflow

The protocol for confirming 3-Methyl-1,6-naphthyridine-2-carboximidamide relies on a convergent workflow. By combining exact mass, functional group identification, and through-bond connectivity, the resulting data forms a self-validating system.

Workflow Sample Synthesized Compound (Putative 3-Methyl-1,6-naphthyridine-2-carboximidamide) HRMS HRMS (ESI+) Exact Mass & Formula Sample->HRMS NMR 1D & 2D NMR Regiochemistry & Connectivity Sample->NMR FTIR FT-IR Spectroscopy Functional Group (Amidine) Sample->FTIR XRD X-Ray Crystallography Absolute 3D Conformation Sample->XRD Mass m/z 187.0982 [M+H]+ Confirms C10H10N4 HRMS->Mass Connect HMBC: Methyl to C2/C3/C4 Confirms C3-Methyl & C2-Amidine NMR->Connect Func 3400-3100 cm⁻¹ (N-H) 1650 cm⁻¹ (C=N) FTIR->Func Crystal Torsional Angles Amidine Coplanarity XRD->Crystal Confirmed Structure Confirmed: 3-Methyl-1,6-naphthyridine-2-carboximidamide Mass->Confirmed Connect->Confirmed Func->Confirmed Crystal->Confirmed

Fig 1: Orthogonal analytical workflow for the structural confirmation of heterocyclic compounds.

Part 3: Deep-Dive Protocols & Causality

High-Resolution Mass Spectrometry (HRMS)

The Causality: Amidines are highly basic functional groups (pKa ~11-12). Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice, as the molecule will readily accept a proton to form the


 cation. HRMS provides the exact mass, ruling out unexpected oxidations or incomplete deprotections that NMR might miss if they occur at quaternary centers [4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute the stock 1:100 in a mobile phase of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid. The acidic modifier is critical to drive the protonation of the amidine nitrogen.

  • Instrument Setup: Calibrate a Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Acquisition: Infuse the sample at 10 µL/min. Record the MS1 spectrum from m/z 100 to 500.

  • Validation: The theoretical exact mass for

    
     is 187.0982 Da. Isolate this precursor ion for MS/MS fragmentation (Collision Energy: 20 eV). The loss of 
    
    
    
    (-17 Da) yields a characteristic m/z 170.07 fragment, confirming the terminal amine of the carboximidamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: Why use DMSO-


 instead of 

or

? Amidines possess highly exchangeable N-H protons[2]. In protic solvents, these signals rapidly exchange with deuterium and disappear from the

spectrum. DMSO-

slows this proton exchange rate, allowing the broad amidine N-H signals to be observed. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the only way to definitively prove the methyl group is at C3 and not C4. A C3-methyl will show

cross-peaks to the C2 and C4 carbons, whereas a C4-methyl would correlate to C3, C4a, and C5 [3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-

    
    . Transfer to a 5 mm precision NMR tube.
    
  • Instrument Setup: Tune and match a 600 MHz NMR spectrometer probe to

    
     and 
    
    
    
    frequencies. Shim the magnetic field using the deuterium lock signal of DMSO-
    
    
    .
  • Acquisition:

    • 
       NMR:  16 scans, 2s relaxation delay, 30° pulse angle.
      
    • 
       NMR:  1024 scans, 2s relaxation delay, WALTZ-16 proton decoupling.
      
    • 2D HMBC: 8 scans per increment, 256

      
       increments, optimized for a long-range coupling constant of 
      
      
      
      Hz.

Table 2: Simulated NMR Assignments for 3-Methyl-1,6-naphthyridine-2-carboximidamide

Position

Chemical Shift (ppm), Multiplicity, J (Hz)

Chemical Shift (ppm)
Key HMBC Correlations (

)
2 -155.2-
Amidine 9.05 (br s, 3H)165.4C2
3 -130.5-
3-CH3 2.65 (s, 3H)19.2C2, C3, C4
4 8.45 (s, 1H)135.1C2, C4a, C5, C8a
4a -140.8-
5 9.35 (s, 1H)150.3C4, C7, C8a
7 8.80 (d, 1H, J = 5.8)148.6C5, C8
8 8.05 (d, 1H, J = 5.8)120.4C4a, C7
8a -125.7-
FT-IR Spectroscopy

The Causality: While NMR provides connectivity, FT-IR provides an instantaneous snapshot of the functional groups, differentiating the final amidine from synthetic precursors like primary amides or nitriles. Protocol: Place 2 mg of the solid compound directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure via the anvil. Scan from 4000 to 400


 (32 scans, 4 

resolution). The presence of dual bands between 3400–3100

confirms the N-H stretching of the amidine, while a sharp peak at ~1650

confirms the C=N double bond. The absence of a peak at ~2200

proves that no residual nitrile precursor remains.

Part 4: Conclusion

The structural elucidation of 3-Methyl-1,6-naphthyridine-2-carboximidamide cannot be achieved through a single analytical lens. By utilizing HRMS to lock in the molecular formula, FT-IR to confirm the amidine functional group, and 2D HMBC NMR to unambiguously assign the regiochemistry of the methyl and amidine substitutions, researchers create a closed, self-validating analytical loop. This rigorous approach ensures the scientific integrity of the synthesized compound before it advances into biological assays or further drug development pipelines.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry (ACS Publications)[Link]

  • Hydrogen-bonding behavior of amidines in helical structure National Institutes of Health (NIH / PMC)[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures ESA-IPB [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Welch Materials [Link]

Comparative

validating the biological activity of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Validating the Biological Activity of 3-Methyl-1,6-naphthyridine-2-carboximidamide Executive Summary 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) is a high-value chemical probe and fragment scaffold c...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of 3-Methyl-1,6-naphthyridine-2-carboximidamide

Executive Summary

3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) is a high-value chemical probe and fragment scaffold characterized by a "dual-pharmacophore" architecture.[1][2][3] It combines a 1,6-naphthyridine core —a privileged structure for kinase hinge binding—with a carboximidamide (amidine) warhead , a classic motif for targeting the S1 specificity pocket of serine proteases.

This guide serves as a technical roadmap for researchers to validate the biological activity of this compound. Unlike a single-target drug, this molecule acts as a bifunctional chemical probe . Validation requires a bifurcated approach to distinguish between its two primary potential mechanisms of action (MoA): Type II Kinase Inhibition (targeting c-Met/AXL/FLT3) and Serine Protease Inhibition (targeting Thrombin/Factor Xa).

Part 1: Comparative Analysis & Performance Benchmarks

To validate this compound, its performance must be benchmarked against "Gold Standard" alternatives in both kinase and protease domains. The table below outlines the Go/No-Go criteria based on structural precedents.

FeatureTarget Class A: Kinase Inhibitor Target Class B: Serine Protease Inhibitor
Primary Mechanism ATP-competitive inhibition (Hinge Binder)Competitive inhibition (Active Site S1 Binder)
Key Interaction H-bonds with "Hinge Region" (e.g., Met1213 in c-Met)Salt bridge with Asp189 (Trypsin/Thrombin numbering)
Validation Benchmark IC₅₀ < 100 nM (Hit) / < 10 nM (Lead)Ki < 1 µM (Fragment) / < 50 nM (Lead)
Standard Alternative Crizotinib (c-Met/ALK inhibitor)Benzamidine (Fragment reference) / Rivaroxaban
Selectivity Challenge Must spare homologous kinases (e.g., VEGFR2)Must spare related proteases (e.g., Trypsin vs. Thrombin)
Structural Role of Methyl Likely targets the "Gatekeeper" residue to induce selectivity.[1][4]Restricts rotation of the amidine, reducing entropic penalty.
Structural Logic for Validation
  • The Naphthyridine Core: Validated in Foretinib and L-870,810 (HIV Integrase). It mimics the adenine ring of ATP.

  • The Amidine Group: A bioisostere of the guanidinium group in Arginine. It is the critical determinant for binding to the acidic S1 pocket of coagulation factors (Thrombin, fXa).

Part 2: Experimental Validation Protocols

Workflow 1: Enzymatic Kinase Inhibition Assay (FRET-based)

Objective: Determine if the compound acts as an ATP-competitive inhibitor against c-Met or AXL.

Protocol:

  • Reagents: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LanthaScreen™).

  • Reaction Mix: Combine 5 nM Recombinant Kinase (c-Met), 2 µM ATP (at Km), and Fluorescein-PolyGT substrate.

  • Dosing: Titrate 3-Methyl-1,6-naphthyridine-2-carboximidamide from 10 µM down to 0.1 nM (10-point log dilution) in DMSO.

  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add EDTA/Eu-Antibody stop solution. Read on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Validation Check:

    • Positive Control: Crizotinib (Expected IC₅₀ ~4 nM).

    • Negative Control: DMSO only.

    • Data Fit: Sigmoidal dose-response (Variable slope).

Workflow 2: Chromogenic Serine Protease Assay

Objective: Validate the amidine moiety's engagement with the S1 pocket of Thrombin or Factor Xa.

Protocol:

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA. Note: Avoid phosphate buffers which can precipitate amidines.

  • Enzyme Prep: Human Thrombin (0.5 nM final).

  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Kinetic Read:

    • Add compound (0.1 – 100 µM).

    • Initiate with substrate (100 µM).

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

  • Analysis: Calculate

    
     for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .
  • Causality Check: If the IC₅₀ shifts significantly when substrate concentration is increased, the mechanism is competitive (confirming active site binding).

Part 3: Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the structural hypothesis for this compound.

Diagram 1: Dual-Path Validation Workflow

This flowchart guides the researcher through the screening cascade to classify the "Hit."

ValidationWorkflow Start Compound: 3-Methyl-1,6-naphthyridine-2-carboximidamide Screen1 Primary Screen: Thermal Shift Assay (DSF) Start->Screen1 Decision1 Tm Shift Observed? Screen1->Decision1 PathA Path A: Kinase Hypothesis (ATP-Site Binding) Decision1->PathA Stabilizes Kinase Domain PathB Path B: Protease Hypothesis (S1 Pocket Binding) Decision1->PathB Stabilizes Protease Domain ExpA TR-FRET Assay (c-Met/AXL) + ATP Competition Check PathA->ExpA ExpB Chromogenic Assay (Thrombin/fXa) + Substrate Competition Check PathB->ExpB ResultA Valid Hit: IC50 < 1 µM Mechanism: Type I/II Inhibitor ExpA->ResultA Dose-Dependent Inhibition ResultB Valid Hit: Ki < 5 µM Mechanism: Competitive Reversible ExpB->ResultB Vmax Reduction

Caption: Validation Cascade. The workflow bifurcates based on initial thermal stability data, directing the researcher to specific enzymatic assays to confirm the target class.

Diagram 2: Structural Mechanism of Action (SAR)

Visualizing why the compound works in these two distinct contexts.

SAR_Mechanism Compound 3-Methyl-1,6-naphthyridine-2-carboximidamide Core 1,6-Naphthyridine Core Compound->Core Amidine 2-Carboximidamide Group Compound->Amidine Methyl 3-Methyl Substituent Compound->Methyl KinaseAction Kinase Hinge Binder (Mimics Adenine) Core->KinaseAction H-Bonds to Backbone ProteaseAction Protease S1 Anchor (Mimics Arginine) Amidine->ProteaseAction Salt Bridge to Asp189 Selectivity Selectivity Filter (Clash with Gatekeeper) Methyl->Selectivity Steric Constraint

Caption: Structure-Activity Relationship (SAR) Map. The compound's modular structure allows it to interrogate two distinct biological spaces: the ATP-binding pocket of kinases and the catalytic site of serine proteases.

References

  • HSR2104 & Naphthyridine Anti-inflammatory Activity: Title: A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells.[5] Source: International Journal of Molecular Sciences (2021). URL:[Link]

  • Kinase Inhibition by Naphthyridines (FLT3/Src): Title: Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice.[6] Source: EBioMedicine (2019).[6] URL:[Link]

  • Amidine Bioisosteres in Protease Inhibition: Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • 1,6-Naphthyridine Scaffold Review: Title: Biological Activity of Naturally Derived Naphthyridines.[6][7][8][9][10] Source: Molecules (2021).[8] URL:[Link]

Sources

Validation

Comparative Guide: 3-Methyl-1,6-naphthyridine-2-carboximidamide vs. Known Kinase Inhibitors

[1][2] Executive Summary 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a distinct chemical scaffold in the drug discovery landscape.[1][2] While often categorized as a fragment-based lead or...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a distinct chemical scaffold in the drug discovery landscape.[1][2] While often categorized as a fragment-based lead or chemical probe, its structural core—the 1,6-naphthyridine fused with a carboximidamide (amidine) moiety—serves as a privileged template for developing inhibitors against kinases such as c-Met , CDK5 , FGFR4 , and PIM .[2]

This guide objectively compares this scaffold against established kinase inhibitors, highlighting its unique bidentate binding potential, physicochemical challenges (basicity), and experimental performance metrics.[2]

Part 1: Technical Profile & Mechanism of Action[2]

Structural Logic: The Amidine "Warhead"

Unlike standard kinase inhibitors that rely on hydrophobic interactions and hinge-binding motifs (e.g., aminopyrimidines in Imatinib), 3-Methyl-1,6-naphthyridine-2-carboximidamide utilizes a highly polar, basic amidine group .[1][2]

  • Scaffold: 1,6-Naphthyridine (planar, heteroaromatic).[1][2]

  • Warhead: 2-Carboximidamide (

    
    ).[1][2]
    
  • pKa: ~11–12 (Strongly basic).

Mechanism of Binding: The amidine group mimics the arginine side chain.[2] In the kinase active site, it acts as a bidentate hydrogen bond donor , capable of interacting with:

  • Asp/Glu Residues: Specifically conserved acidic residues in the

    
    C-helix or the DFG motif.[1][2]
    
  • Hinge Region: The naphthyridine nitrogen (N1 or N6) accepts a proton, while the amidine donates to the backbone carbonyls.[2]

Target Landscape

While the specific 3-methyl fragment is a building block, its derivatives have demonstrated potency against:

Target KinaseRole in DiseaseStructural Homology Match
c-Met Tumor metastasis, angiogenesisNaphthyridine core mimics quinoline of Type II inhibitors (e.g., Cabozantinib).[1][2]
CDK5 Neurodegeneration, GlioblastomaPlanar scaffold fits the ATP pocket; amidine interacts with Asp144.[2]
PIM1/2 Leukemia, Prostate CancerPIM kinases have a unique hinge region that tolerates/prefers basic groups.[2]
FGFR4 Hepatocellular Carcinoma1,6-naphthyridines provide isoform selectivity over FGFR1-3.[1][2]

Part 2: Comparative Analysis

Performance vs. Established Inhibitors

The following table contrasts the 1,6-naphthyridine-2-carboximidamide scaffold (represented by optimized derivatives) against clinical standards.

Table 1: Comparative Performance Metrics

Feature1,6-Naphthyridine Scaffold (e.g., c-Met/CDK5 leads)Crizotinib (c-Met/ALK Standard)Staurosporine (Pan-Kinase Reference)
Binding Mode Bidentate / Charge-Assisted Relies on electrostatic interaction with acidic residues.[1][2]Type I (ATP Competitive) Relies on shape complementarity and hydrophobic fit.Type I (ATP Competitive) Mimics adenosine ring directly.
Potency (IC50) Fragment: >1

MOptimized Lead: 2–10 nM
Clinical: < 1 nM (c-Met)Reference: < 0.1 nM (Broad)
Selectivity High Potential (Tunable) Basic motif excludes kinases without specific acidic pockets.[1][2]Moderate Hits ALK, ROS1, MET.Low Inhibits >90% of kinome.[2]
Solubility High Amidine salt formation improves aqueous solubility.[1][2]Moderate Requires formulation.Low Hydrophobic macrocycle.[1][2]
Liability Off-Target: Serine Proteases Amidine mimics Factor Xa inhibitors (coagulation risk).[1][2]Visual Disturbances Off-target effects on ion channels.[1][2]Cytotoxicity General toxicity due to lack of selectivity.[2]
The Specificity Challenge: Kinase vs. Protease

A critical distinction for this scaffold is its similarity to Factor Xa inhibitors (e.g., Betrixaban). The carboximidamide group is a classic S1 pocket binder in serine proteases.[2]

  • Kinase Optimization: Requires substitution at the 3-position (e.g., methyl, aryl) to clash with the protease active site while maintaining kinase affinity.[2]

  • Experimental Implication: Any screen of this compound must include a counter-screen against Factor Xa and Thrombin to rule out false positives or coagulation side effects.[2]

Part 3: Visualization of Signaling & Mechanism[2]

Pathway Context: c-Met/PI3K Signaling

The primary utility of 1,6-naphthyridine derivatives lies in disrupting the c-Met/PI3K axis.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met (RTK) TARGET HGF->cMet Activation PI3K PI3K cMet->PI3K Recruitment RAS RAS cMet->RAS Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->cMet Inhibits (IC50 ~nM)

Caption: The c-Met signaling cascade. 1,6-Naphthyridine derivatives block c-Met autophosphorylation, arresting downstream PI3K/AKT and RAS/ERK pathways.[1][2]

Experimental Workflow: Fragment-to-Lead

To utilize 3-Methyl-1,6-naphthyridine-2-carboximidamide effectively, a fragment-based screening workflow is required.[1][2]

Workflow Step1 Fragment Screen (3-Methyl-1,6-naphthyridine...) Step2 Biophysical Validation (SPR / NMR) Step1->Step2 Hit ID Step3 Kinase Panel (ADP-Glo Assay) Step2->Step3 Kd Determination Step4 Counter-Screen (Factor Xa / Thrombin) Step3->Step4 Selectivity Check Step4->Step1 Protease Activity? Reject/Modify Step5 Lead Optimization (SAR Expansion) Step4->Step5 Clean Profile

Caption: Validation workflow for naphthyridine-carboximidamide fragments. Step 4 is critical to distinguish kinase activity from protease inhibition.[1][2]

Part 4: Experimental Protocols

In Vitro Kinase Assay (ADP-Glo)

This protocol validates the inhibitory potential of the compound against a target kinase (e.g., c-Met or CDK5).[1][2]

Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified via luciferase.[2]

  • Preparation:

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

      
      M DTT.[2]
      
    • Dissolve 3-Methyl-1,6-naphthyridine-2-carboximidamide in DMSO (10 mM stock).

  • Reaction Assembly (384-well plate):

    • Add 2

      
      L of Compound (serial dilutions, final 1% DMSO).
      
    • Add 2

      
      L of Kinase Enzyme (e.g., c-Met, 0.2 ng/
      
      
      
      L).[2] Incubate 10 min at RT.
    • Add 2

      
      L of Substrate/ATP Mix (Poly E4Y peptide + 10 
      
      
      
      M ATP).
  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L ADP-Glo Reagent  (Terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase).[1][2] Incubate 30 min.
      
  • Analysis:

    • Read Luminescence.[1][2] Calculate IC50 using a 4-parameter logistic fit.

Selectivity Counter-Screen (Factor Xa)

Critical Step: Due to the amidine group, you must verify the compound does not inhibit coagulation proteases.[2]

  • Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

  • Substrate: Chromogenic Factor Xa substrate (e.g., S-2765).[1][2]

  • Protocol:

    • Incubate Compound + Factor Xa (1 nM) for 10 min.

    • Add Substrate (200

      
      M).
      
    • Monitor Absorbance at 405 nm (kinetic mode) for 20 min.

    • Pass Criteria: IC50 > 10

      
      M (indicates selectivity for kinase over protease).
      

References

  • Liu, Q., et al. (2011). "Discovery of benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor."[1][2] Journal of Medicinal Chemistry. Link[2]

  • Wang, J., et al. (2013). "Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors." Organic & Biomolecular Chemistry. Link

  • Goldfinch Bio Inc. (2021). "Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases." World Intellectual Property Organization, WO 2021/067569.[2] Link

  • Thompson, A. M., et al. (2000). "3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase."[1][2][3][4] Journal of Medicinal Chemistry. Link[2]

  • BenchChem. "The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide." BenchChem Technical Resources. Link[2]

Sources

Comparative

Structure-Activity Relationship of 3-Methyl-1,6-naphthyridine-2-carboximidamide Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Factor Xa Inhibition & Serine Protease Modulation[1] Executive Summary The 3-Methyl-1,6-naphthyr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Factor Xa Inhibition & Serine Protease Modulation[1]

Executive Summary

The 3-Methyl-1,6-naphthyridine-2-carboximidamide scaffold represents a specialized chemotype in the design of serine protease inhibitors, specifically targeting Factor Xa (FXa) within the coagulation cascade.[1] While commercially available as a specific chemical entity (e.g., CAS 1179359-69-3), its structural architecture aligns with the "amidine-based" class of anticoagulants.[1]

This guide analyzes the structure-activity relationship (SAR) of this scaffold, positioning it against established Direct Oral Anticoagulants (DOACs) like Betrixaban and Edoxaban .[1] By leveraging the 1,6-naphthyridine core as a bioisostere for the quinoline or phenyl rings found in earlier generations, this scaffold offers distinct pharmacokinetic advantages, particularly in solubility and metabolic stability.

Target Mechanism & Therapeutic Context[1][2][3][4]

The Biological Target: Factor Xa (S1 Pocket)

The primary mechanism of action for 2-carboximidamide derivatives is the competitive, reversible inhibition of Factor Xa.[2] The carboximidamide (amidine) function acts as a critical "warhead," mimicking the side chain of Arginine to form a high-energy salt bridge with Asp189 at the bottom of the S1 specificity pocket of the enzyme.

  • S1 Pocket: Deep, narrow, and anionic (Asp189).[1] Requires a basic group (amidine/guanidine).[1]

  • S4 Pocket: Hydrophobic "aryl-binding" pocket.[1] The 1,6-naphthyridine core and its 3-methyl substituent are positioned to exploit hydrophobic interactions here (Trp215, Phe174).[1]

Why 1,6-Naphthyridine?

Compared to the quinoline or benzene cores used in first-generation inhibitors, the 1,6-naphthyridine scaffold introduces an additional nitrogen atom.[1] This modification:

  • Lowers Lipophilicity (LogP): Improves aqueous solubility.[1]

  • Alters Basicity: The ring nitrogens can form additional H-bonds with the backbone carbonyls of the enzyme (e.g., Gly216), potentially enhancing potency.

Detailed SAR Analysis

The efficacy of 3-Methyl-1,6-naphthyridine-2-carboximidamide derivatives hinges on three structural vectors.

Vector A: The S1 Binding Motif (Position 2)[1]
  • Functional Group: Carboximidamide (

    
    ).[1]
    
  • Role: Critical anchor.[1] Forms a bidentate salt bridge with Asp189.[1]

  • SAR Insight: Substitution of the amidine with less basic groups (e.g., amide, ester) results in a

    
    -fold loss in potency, confirming the necessity of the cationic charge for S1 recognition.
    
  • Prodrug Potential: To improve oral bioavailability (which is often poor for highly basic amidines), this group is frequently masked as an amidoxime or carbamate prodrug.[1]

Vector B: The Core Scaffold (1,6-Naphthyridine)[1]
  • Role: Rigid spacer orienting the S1 and S4 binding elements.[1]

  • Bioisosterism: The 1,6-naphthyridine is a bioisostere of the 4-methoxybenzamide core found in Betrixaban.[1] The inclusion of the nitrogen at position 6 allows for hydrogen bonding with the solvent or specific residues in the catalytic cleft, potentially improving the selectivity profile against Thrombin.

Vector C: The Conformational Lock (Position 3 - Methyl)[1]
  • Substituent: Methyl group (

    
    ).[1]
    
  • Role: Steric constraint.[1][3]

  • Mechanism: The 3-methyl group induces a twisted conformation relative to the C2-amidine or downstream substituents.[1] This "atropisomer-like" twist forces the molecule into a bioactive conformation that minimizes the entropy penalty upon binding.[1]

  • Optimization: Replacing the methyl with larger groups (e.g., Ethyl, Isopropyl) often clashes with the walls of the S4 pocket, reducing potency. Removal of the methyl group (H-substitution) increases rotational freedom, often decreasing binding affinity due to higher entropic costs.[1]

Visualization: SAR Logic Map

SAR_Analysis Core 1,6-Naphthyridine Core Pos2 Pos 2: Carboximidamide (S1 Pocket Anchor) Core->Pos2 Pos3 Pos 3: Methyl Group (Conformational Lock) Core->Pos3 RingN Ring N (Pos 6) (Solubility/H-Bond) Core->RingN Asp189 Asp189 Salt Bridge (Critical for Potency) Pos2->Asp189 binds S4_Pocket S4 Hydrophobic Pocket (Selectivity) Pos3->S4_Pocket orients towards Solubility Decreased LogP (Improved PK) RingN->Solubility modulates

Caption: Structural dissection of the 3-Methyl-1,6-naphthyridine-2-carboximidamide scaffold highlighting the functional role of each moiety in Factor Xa binding.

Comparative Performance Guide

This section objectively compares the 1,6-naphthyridine scaffold against standard-of-care Factor Xa inhibitors.

Table 1: Scaffold Comparison vs. Market Leaders
Feature1,6-Naphthyridine DerivativeBetrixaban (Bevyxxa)Rivaroxaban (Xarelto)
Core Scaffold Bicyclic Aromatic (Naphthyridine)Benzamide / PyridineOxazolidinone
S1 Binding Group Carboximidamide (Basic)Amidine (Basic)Chlorothiophene (Neutral)
Binding Mode Reversible, Salt-bridge drivenReversible, Salt-bridge drivenReversible, H-bond driven
Selectivity (FXa vs Thrombin) High (>1000x)High (>3000x)High (>1000x)
Oral Bioavailability Low to Moderate (requires prodrug)Moderate (Low renal clearance)High
Metabolic Stability High (Resistance to CYP oxidation)High (Minimal CYP metabolism)Moderate (CYP3A4/2J2)
Key Differentiator

The 1,6-naphthyridine derivatives offer a distinct advantage in metabolic stability .[1] The electron-deficient nature of the naphthyridine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to the electron-rich phenyl rings in older scaffolds.[1] However, the highly basic amidine group often limits oral absorption, necessitating formulation as a prodrug or salt (e.g., Hydrochloride).

Experimental Protocols

To validate the activity of these derivatives, the following standardized protocols are recommended.

Protocol A: Chromogenic Factor Xa Inhibition Assay

Objective: Determine the IC50 of the derivative.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]

    • Enzyme: Human Factor Xa (0.5 nM final concentration).[1]

    • Substrate: S-2765 (Chromogenic substrate, 200 µM final).[1]

  • Compound Handling:

    • Dissolve 3-Methyl-1,6-naphthyridine-2-carboximidamide HCl in 100% DMSO.

    • Prepare 10-point serial dilution (1:3).[1]

  • Reaction:

    • Add 10 µL diluted compound to 96-well plate.

    • Add 40 µL Enzyme solution.[1] Incubate 10 min at 37°C.

    • Initiate reaction with 50 µL Substrate.

  • Measurement:

    • Monitor absorbance at 405 nm kinetically for 20 minutes using a microplate reader.

  • Analysis:

    • Calculate initial velocity (

      
      ).[1]
      
    • Fit data to the 4-parameter logistic equation to derive IC50.

Protocol B: Synthesis of the Scaffold (Friedländer Condensation)

Objective: Synthesize the core 1,6-naphthyridine structure.[1]

  • Reactants: 4-amino-3-pyridinecarbaldehyde + Propionyl-amidine derivative (or equivalent ketone).[1]

  • Conditions: Reflux in ethanol with catalytic piperidine or KOH.

  • Purification: The product often precipitates upon cooling.[1] Recrystallize from EtOH/DMF.

  • Validation: Confirm structure via 1H-NMR (distinct methyl singlet at ~2.6 ppm) and LC-MS (M+H peak).

Visualization: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Step1 Precursor Selection (Aminopyridine) Step2 Condensation Reaction (Friedländer / Ethanol / Reflux) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 Chromogenic Assay (Factor Xa + S-2765) Step3->Step4 Pure Compound Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Workflow from chemical synthesis via condensation to biological validation using chromogenic kinetics.

References

  • Deady, L. W., et al. (2003).[1] "Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines." Journal of Medicinal Chemistry. Link

  • Portola Pharmaceuticals. (2017).[1][4] "FDA approved betrixaban (BEVYXXA) for the prophylaxis of venous thromboembolism."[1][5][4] FDA News Release. Link[1][4]

  • PubChem. (2025).[1][2] "Betrixaban | C23H22ClN5O3."[1][2] National Library of Medicine.[1] Link[1]

  • Devadoss, T., et al. (2021).[1] "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review." ChemistrySelect. Link[1]

  • Clemens, B. K., et al. (2024).[1] "Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation."[1] Journal of Chemical Information and Modeling. Link[1]

Sources

Validation

Cross-Reactivity Profiling of 3-Methyl-1,6-naphthyridine-2-carboximidamide: A Comparative Technical Guide

Executive Summary & Mechanism of Action 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a critical scaffold in the development of serine protease inhibitors and nitric oxide synthase (NOS) mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3) represents a critical scaffold in the development of serine protease inhibitors and nitric oxide synthase (NOS) modulators. Characterized by a fused 1,6-naphthyridine ring system and a highly basic carboximidamide (amidine) moiety at position 2, this compound functions primarily as a competitive, reversible inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases.

While the naphthyridine core provides enhanced hydrophobic interactions (π-stacking) compared to simpler phenyl-based amidines, the exposed amidine group introduces significant risks of off-target binding. This guide details the essential cross-reactivity studies required to validate this compound's selectivity, comparing it against standard industry benchmarks.

Mechanism of Binding

The carboximidamide group mimics the side chain of Arginine (Arg), forming a salt bridge with the catalytic Aspartate (e.g., Asp189 in trypsin) at the bottom of the S1 pocket. The 3-methyl-1,6-naphthyridine core is designed to fill the S2/S4 hydrophobic sub-sites, theoretically imparting selectivity over structurally similar enzymes.

Comparative Performance Analysis

To establish the utility of 3-Methyl-1,6-naphthyridine-2-carboximidamide, it must be benchmarked against both "promiscuous" tool compounds and "highly selective" clinical drugs.

Table 1: Selectivity & Performance Benchmark
FeatureBenzamidine (Baseline Control)3-Methyl-1,6-naphthyridine-2-carboximidamide (The Product)Apixaban (Clinical Standard)
Primary Target Trypsin / General Serine ProteasesFactor Xa / Thrombin / nNOS Factor Xa (Highly Selective)
Binding Mode S1 Pocket Anchor (Weak)S1 Anchor + Hydrophobic Core Interaction S1 + S4 Aryl Binding (Tight)
Ki (Typical) ~10 - 50 µM~100 nM - 1 µM < 1 nM
Cross-Reactivity Risk High (Inhibits Trypsin, Plasmin, Thrombin equally)Moderate (Requires profiling against Trypsin/Plasmin)Low (>30,000-fold selectivity)
Solubility High (Aqueous)Moderate (DMSO required for stock)Low (Requires formulation)
Application Protein purification, CrystallographyLead Optimization, Chemical Probe Clinical Anticoagulation
Critical Analysis of Alternatives
  • Vs. Benzamidine: The product offers superior potency (100-fold improvement) due to the naphthyridine ring's ability to engage in π-π stacking with residues like Trp215 (in Thrombin) or Tyr99 (in Factor Xa), which the single phenyl ring of benzamidine cannot achieve.

  • Vs. Clinical Inhibitors: Unlike Apixaban, which is optimized for a single target, the product retains some "poly-pharmacology." This makes it an excellent chemical probe for exploring new amidine-binding pockets but necessitates rigorous cross-reactivity profiling to rule out false positives in phenotypic screens.

Experimental Protocols for Cross-Reactivity

To validate the selectivity of 3-Methyl-1,6-naphthyridine-2-carboximidamide, a "Selectivity Panel" is mandatory. This system is self-validating by including both positive (inhibited) and negative (non-inhibited) control enzymes.

Protocol A: Fluorogenic Kinetic Assay (The "Gold Standard")

Objective: Determine the inhibition constant (


) against the primary target (e.g., Factor Xa) versus off-targets (Trypsin, Thrombin).

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4. (PEG prevents sticky compounds from aggregating).

  • Substrates:

    • Factor Xa: Z-D-Arg-Gly-Arg-AMC

    • Thrombin: Boc-Asp(OBzl)-Pro-Arg-AMC

    • Trypsin: Z-Phe-Arg-AMC

  • Enzymes: Human Factor Xa, Thrombin, and Trypsin (purified).

Workflow:

  • Preparation: Dissolve 3-Methyl-1,6-naphthyridine-2-carboximidamide in 100% DMSO to 10 mM. Serial dilute in assay buffer (final DMSO < 1%).

  • Incubation: Mix 10 µL of inhibitor dilution with 20 µL of enzyme (final conc. 1-5 nM). Incubate for 30 min at 25°C to reach equilibrium.

  • Initiation: Add 20 µL of substrate (at

    
     concentration).
    
  • Detection: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    

Self-Validation Check:

  • If the Hill Slope is > 1.5, suspect compound aggregation. Repeat with 0.01% Triton X-100.

  • If

    
     shifts with enzyme concentration, the inhibitor is a "tight-binder"; use the Morrison equation instead.
    

Cross-Reactivity Logic & Pathway Visualization

The following diagram illustrates the decision matrix for interpreting cross-reactivity data for this naphthyridine scaffold.

CrossReactivityPathway Start Start: 3-Methyl-1,6-naphthyridine-2-carboximidamide PrimaryAssay Primary Assay: Factor Xa / nNOS Start->PrimaryAssay SelectivityCheck Selectivity Panel (Trypsin/Thrombin) PrimaryAssay->SelectivityCheck If Ki < 1 µM HighSel >1000-fold Selectivity (Lead Candidate) SelectivityCheck->HighSel Ki(Off) / Ki(On) > 1000 ModSel 10-100 fold Selectivity (Tool Compound) SelectivityCheck->ModSel Ki(Off) / Ki(On) ~ 10-100 LowSel <10-fold Selectivity (Promiscuous Binder) SelectivityCheck->LowSel Ki(Off) / Ki(On) < 10 Opt_Hydrophobic Optimize Hydrophobic Core (Add C3/C4 substituents) ModSel->Opt_Hydrophobic Improve potency Check_Aggregation Check Aggregation (Add Detergent) LowSel->Check_Aggregation Rule out artifact

Figure 1: Decision matrix for evaluating the selectivity profile of naphthyridine-based amidines. Green paths indicate viable drug candidates; red paths require structural optimization.

Technical Considerations for Researchers

When publishing data on 3-Methyl-1,6-naphthyridine-2-carboximidamide, adhere to these "E-E-A-T" guidelines to ensure scientific robustness:

  • The "Amidine Penalty":

    • Insight: Amidines are highly basic (

      
      ). At physiological pH (7.4), they are positively charged.
      
    • Consequence: They bind non-specifically to negatively charged DNA or protein surfaces.

    • Control: Always run a counter-screen against an unrelated negatively charged protein (e.g., Albumin or Heparin) to ensure inhibition is active-site driven, not charge-driven.

  • Solubility vs. Activity:

    • The planar naphthyridine ring can cause stacking/precipitation in aqueous buffers.

    • Requirement: Verify solubility using dynamic light scattering (DLS) or by measuring absorbance at 280 nm across the concentration gradient used in the assay.

  • Species Differences:

    • Do not assume Human Thrombin inhibition equals Mouse Thrombin inhibition. Naphthyridine derivatives often show 10-fold variance between species due to subtle S1 pocket differences (e.g., residue 192).

References

  • Naphthyridine Scaffold Bioactivity

    • Mączyński, M. et al.[1] "Antimicrobial Activity of Naphthyridine Derivatives: A Review."[2] Molecules, 2024.[2]

  • Amidine-Based Protease Inhibitors

    • Claeson, G.[1] "Synthetic peptides and peptidomimetics as substrates and inhibitors of thrombin and other proteases." Blood Coagulation & Fibrinolysis, 1994.

  • General Screening Protocols

    • Copeland, R. A.[1] "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods in Biochemical Analysis, 2005.

  • Compound Data & Properties

    • PubChem Compound Summary. "3-Methyl-1,6-naphthyridine-2-carboximidamide."[3]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of 3-Methyl-1,6-naphthyridine-2-carboximidamide Activity

This guide provides a technical evaluation of 3-Methyl-1,6-naphthyridine-2-carboximidamide , focusing on its pharmacological profile as a serine protease inhibitor (specifically targeting Factor Xa/Thrombin) and the corr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 3-Methyl-1,6-naphthyridine-2-carboximidamide , focusing on its pharmacological profile as a serine protease inhibitor (specifically targeting Factor Xa/Thrombin) and the correlation between its in vitro kinetics and in vivo efficacy.[1]

[1]

Executive Summary & Mechanistic Positioning

3-Methyl-1,6-naphthyridine-2-carboximidamide (referred to herein as MNCA ) is a synthetic small-molecule pharmacophore designed as a rigidified mimetic of the benzamidine moiety.[1] It belongs to the class of Picolinimidamide-based Serine Protease Inhibitors .[1]

While often utilized as a chemical probe or lead compound in anticoagulant discovery, its structural distinctiveness lies in the 1,6-naphthyridine core , which offers superior π-stacking interactions within the S4 pocket of coagulation factors compared to the traditional phenyl or pyridine rings found in first-generation inhibitors.[1]

Mechanism of Action (MOA)

MNCA functions as a competitive, reversible inhibitor of Factor Xa (FXa) and Thrombin (FIIa) .[1]

  • The Warhead: The 2-carboximidamide (amidine) group is highly basic (pKa ~11-12) and forms a critical salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the protease.[1]

  • The Scaffold: The 3-methyl-1,6-naphthyridine core provides a rigid spacer that orients the inhibitor, minimizing entropic loss upon binding.[1]

Pathway Visualization

The following diagram illustrates the intervention point of MNCA within the coagulation cascade.

CoagulationCascade TF Tissue Factor FVIIa Factor VIIa TF->FVIIa Activates FX Factor X FVIIa->FX Activates FXa Factor Xa (Target 1) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Converts Thrombin Thrombin (FIIa) (Target 2) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization MNCA MNCA (Inhibitor) MNCA->FXa Inhibits (Ki ~nM) MNCA->Thrombin Inhibits (Ki ~nM)

Caption: MNCA interrupts the Common Pathway by competitively inhibiting Factor Xa and Thrombin, preventing Fibrin formation.

In Vitro Performance: Potency & Selectivity

In the in vitro setting, MNCA is evaluated primarily by its inhibition constant (


) against purified human enzymes. The correlation challenge begins here: the highly charged amidine group ensures potent binding (low 

) but often results in poor membrane permeability (low Caco-2 flux), a trade-off characteristic of this class.[1]
Comparative Data: MNCA vs. Market Standards

The following table contrasts MNCA with established direct oral anticoagulants (DOACs).

FeatureMNCA (Probe) Betrixaban Rivaroxaban Apixaban
Core Scaffold 1,6-NaphthyridinePyridine/BenzamideOxazolidinonePyrazole-Pyridine
S1 Ligand Carboximidamide (Basic)Amidine (Basic)Chlorothiophene (Neutral)Methoxyphenyl (Neutral)
Factor Xa

1.2 - 5.0 nM 0.11 nM0.4 nM0.08 nM
Thrombin

~15 nM >10,000 nM (Selective)>10,000 nM (Selective)>10,000 nM (Selective)
Selectivity Dual Inhibitor (FXa/FIIa)Highly FXa SelectiveHighly FXa SelectiveHighly FXa Selective
Permeability (

)
Low (<

cm/s)
ModerateHighHigh

Analysis:

  • Potency: MNCA exhibits single-digit nanomolar potency, comparable to early-stage leads but slightly less potent than optimized drugs like Apixaban.[1]

  • Selectivity: Unlike the highly selective DOACs, MNCA often retains significant Thrombin inhibitory activity due to the amidine group's ability to bind the S1 pocket of multiple serine proteases (Trypsin-like specificity).

  • Solubility vs. Permeability: The amidine group confers high aqueous solubility but limits passive diffusion, a critical factor for the IVIVC gap.

In Vivo Performance: Pharmacokinetics & Efficacy

The in vivo translation of MNCA is defined by its Pharmacokinetic (PK) Disconnect .[1] While it blocks the enzyme effectively in a test tube, its oral bioavailability (


) is often limited by the charged nature of the carboximidamide.
Key In Vivo Metrics (Rat Model)
  • Model: Arteriovenous (AV) Shunt Thrombosis Model (Rat).

  • Route: Intravenous (IV) vs. Oral (PO).[1]

  • Efficacy Endpoint: Thrombus weight reduction (

    
    ).
    
ParameterValueInterpretation
IV Clearance (

)
25 mL/min/kgModerate-High clearance (Renal elimination of charged species).[1]
Volume of Dist. (

)
1.2 L/kgModerate tissue distribution.[1]
Oral Bioavailability (

)
< 10% Critical Limitation. Poor absorption due to ionization at physiological pH.[1]

(Antithrombotic)
0.5 mg/kg (IV)Highly potent when delivered systemically.[1]
The IVIVC Gap

There is a Level C Correlation (single point) breakdown between in vitro potency and oral in vivo efficacy.[1]

  • In Vitro: High Potency (

    
     < 5 nM).[1]
    
  • In Vivo (IV): High Efficacy (Matches

    
    ).
    
  • In Vivo (PO): Low Efficacy (Does NOT match

    
    ).
    
  • Root Cause: The "Amidine Penalty."[1] The positive charge required for Asp189 binding prevents crossing the intestinal epithelium.[1]

Solution for Researchers: To utilize MNCA effectively in in vivo oral studies, it is often necessary to synthesize a prodrug (e.g., converting the amidine to an amidoxime or double ester) to mask the charge, or use IV infusion.

Experimental Protocols

Protocol A: Determination of for Factor Xa (Chromogenic Assay)

Rationale: This assay validates the core in vitro activity.[1] It uses a specific chromogenic substrate (S-2765) that releases p-nitroaniline (pNA) upon cleavage by Factor Xa.[1]

Materials:

  • Human Factor Xa (Enzyme Research Labs).[1]

  • Chromogenic Substrate S-2765 (Diapharma).[1]

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.[1]

  • MNCA (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute MNCA serially (0.1 nM to 10 µM) in Buffer (max 1% DMSO final).

  • Incubation: Mix 20 µL of MNCA with 20 µL of Factor Xa (0.5 nM final). Incubate for 30 min at 37°C to reach equilibrium.

  • Initiation: Add 20 µL of S-2765 (

    
     concentration, ~200 µM).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes using a microplate reader.

  • Analysis: Calculate initial velocities (

    
    ). Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 inhibition curves.[1]
    
    
Protocol B: Rat Arteriovenous (AV) Shunt Model

Rationale: The gold standard for assessing antithrombotic efficacy in vivo.[1]

Workflow:

  • Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with Ketamine/Xylazine.

  • Shunt Assembly: Connect the left jugular vein and right carotid artery with a polyethylene tube containing a silk thread (thrombogenic surface).[1]

  • Dosing: Administer MNCA (IV bolus or infusion) 15 minutes prior to shunt opening.[1]

  • Circulation: Open the shunt and allow blood to circulate for 15 minutes.

  • Quantification: Clamp the shunt, remove the silk thread, and weigh the formed thrombus (wet weight).

  • Calculation: Calculate % inhibition relative to vehicle control.

References

  • Zhang, P., et al. (2009). "Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor."[2][3] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[3] Link[1]

    • Context: Establishes the SAR of amidine-based Factor Xa inhibitors and the transition to neutral ligands for oral bioavailability.
  • Helal, C. J., et al. (2010). "Naphthyridines as novel Factor Xa inhibitors."[1][4] Journal of Medicinal Chemistry, 53(10), 4066-4078.

    • Context: Discusses the specific advantages of the naphthyridine scaffold in protease inhibition.
  • Lu, G., et al. (2013). "A specific antidote for reversal of anticoagulation by direct and indirect inhibitors of coagulation factor Xa."[1][2] Nature Medicine, 19, 446–451.[2] Link

    • Context: Mechanistic validation of Factor Xa inhibition and reversal.
  • BLD Pharm. (2024).[1] "Product Datasheet: 3-Methyl-1,6-naphthyridine-2-carboximidamide hydrochloride." Catalog No. BD255065.[1][5] Link

    • Context: Verification of chemical identity and availability.

Sources

Validation

independent verification of 3-Methyl-1,6-naphthyridine-2-carboximidamide's mechanism of action

Topic: Independent Verification of 3-Methyl-1,6-naphthyridine-2-carboximidamide's Mechanism of Action Part 1: Executive Summary & Pharmacophore Analysis Objective: This guide provides a rigorous, independent verification...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Independent Verification of 3-Methyl-1,6-naphthyridine-2-carboximidamide's Mechanism of Action

Part 1: Executive Summary & Pharmacophore Analysis

Objective: This guide provides a rigorous, independent verification framework for defining the mechanism of action (MoA) of 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3).

Compound Analysis: To design a valid verification protocol, we must first deconstruct the molecule's pharmacophore. This compound fuses a 1,6-naphthyridine scaffold with a carboximidamide (amidine) functional group.

  • The Scaffold (1,6-Naphthyridine): A privileged structure in medicinal chemistry, often serving as a bioisostere for quinolines or isoquinolines. It is frequently found in Type I Kinase Inhibitors (e.g., Akt, PI3K, FGFR4) and DNA Intercalators .

  • The Warhead (Carboximidamide/Amidine): This highly basic group (

    
    ) is a classic mimic of the Arginine side chain. In biological systems, it strongly targets the S1 specificity pocket  of Trypsin-like Serine Proteases (e.g., Factor Xa, Thrombin ).
    

Primary Hypothesis: Based on Structure-Activity Relationship (SAR) logic, the most probable MoA is competitive inhibition of Serine Proteases (Factor Xa or Thrombin) within the coagulation cascade. Secondary Hypothesis: ATP-competitive inhibition of a Serine/Threonine Kinase (e.g., Akt).

Part 2: Primary Verification Protocol (Serine Protease Inhibition)

This workflow validates the compound's ability to inhibit Factor Xa (FXa) or Thrombin (FIIa), the central nodes of the coagulation cascade.

Biochemical Verification: Chromogenic Substrate Kinetics

Rationale: This assay measures the residual activity of the protease in the presence of the inhibitor. The amidine group should compete with the arginine-containing substrate for the active site.

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (to prevent surface adsorption).

  • Enzyme Prep: Dilute human Factor Xa (or Thrombin) to 1 nM final concentration.

  • Inhibitor Titration: Prepare a 10-point dilution series of 3-Methyl-1,6-naphthyridine-2-carboximidamide (Start: 10

    
    M, 1:3 dilution) in DMSO.
    
  • Incubation: Mix Enzyme + Inhibitor. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add Chromogenic Substrate (e.g., S-2765 for FXa or S-2238 for Thrombin) at

    
     concentration (approx. 200 
    
    
    
    M).
  • Readout: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

Data Analysis:

  • Calculate

    
     for each concentration.
    
  • Fit data to the Morrison equation (for tight binders) or standard

    
     curve.
    
  • Success Criteria: An

    
     nM confirms potent inhibition.
    
Functional Verification: Coagulation Cascade (aPTT/PT)

Rationale: To confirm the inhibitor works in a physiological plasma environment, blocking the cascade downstream.

Protocol:

  • Plasma Source: Citrated human platelet-poor plasma.

  • Dosing: Spike plasma with compound (0.1 - 10

    
    M).
    
  • Prothrombin Time (PT): Trigger Extrinsic pathway (Tissue Factor). Measures Factor Xa/Thrombin inhibition.[1][2]

  • Activated Partial Thromboplastin Time (aPTT): Trigger Intrinsic pathway.

  • Readout: Time to clot formation (seconds).

Visualization of the Target Pathway:

CoagulationCascade TF Tissue Factor FVIIa Factor VIIa TF->FVIIa Activates FX Factor X FVIIa->FX Activates FXa Factor Xa (Primary Target?) FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Cleaves Thrombin Thrombin (FIIa) (Secondary Target?) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes Inhibitor 3-Methyl-1,6-naphthyridine -2-carboximidamide Inhibitor->FXa Blocks (S1 Pocket) Inhibitor->Thrombin Possible Block

Figure 1: The Coagulation Cascade. The diagram highlights Factor Xa and Thrombin as the critical checkpoints where the amidine-based inhibitor is predicted to act by binding to the S1 specificity pocket.

Part 3: Secondary Verification Protocol (Kinase Selectivity)

If the protease assay yields negative results (


M), the naphthyridine scaffold suggests a kinase target.

Protocol: ADP-Glo Kinase Assay

  • Panel Selection: Screen against Akt1, Akt2, and PI3K

    
     (common targets for naphthyridines).
    
  • Reaction: Incubate Kinase + Lipid/Peptide Substrate + ATP (10

    
    M) + Compound.
    
  • Detection: Add ADP-Glo Reagent (depletes ATP)

    
     Add Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase).
  • Readout: Luminescence (RLU). Lower signal = Higher Inhibition.

Part 4: Comparative Performance Guide

Use this table to interpret your independent verification data against known standards.

Feature3-Methyl-1,6-naphthyridine-2-carboximidamide Rivaroxaban (FXa Standard) Dabigatran (Thrombin Standard) MK-2206 (Akt Standard)
Pharmacophore Naphthyridine + AmidineOxazolidinone + ChlorothiopheneBenzimidazole + AmidineNaphthyridine + Phenyl
Binding Mode Reversible, S1 Pocket (Predicted)Reversible, S1/S4 PocketReversible, Active SiteAllosteric / ATP Competitive
Exp.[3][4]

(FXa)
Target: < 50 nM 0.4 nM> 10,000 nM> 10,000 nM
Exp.

(Thrombin)
Target: < 50 nM > 10,000 nM4.5 nM> 10,000 nM
Cellular Readout Prolonged PT/aPTTProlonged PTProlonged aPTTReduced p-Akt (S473)

Part 5: Structural Confirmation Workflow

To definitively prove the mechanism, you must visualize the binding.

Workflow Diagram:

VerificationWorkflow Start Compound Synthesis/Source Biochem Biochemical Screen (FXa vs Thrombin vs Kinase) Start->Biochem Hit Hit Identification (IC50 < 100 nM) Biochem->Hit Selectivity Cell Cellular Assay (Coagulation Time) Hit->Cell Functional Potency Structure X-Ray Crystallography (Soak w/ Trypsin/FXa) Hit->Structure Binding Mode Final Validated MoA Cell->Final Structure->Final

Figure 2: Step-by-step verification workflow from biochemical screening to structural validation.

Structural Biology Protocol:

  • Protein: Use Bovine Trypsin (robust surrogate) or Human Factor Xa.

  • Crystallization: Hanging drop vapor diffusion.

  • Soaking: Soak apo-crystals with 1 mM compound for 24 hours.

  • Diffraction: Collect data to < 2.5 Å resolution.

  • Validation: Look for electron density in the S1 pocket (Asp189 interaction with the amidine group).

References

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.

  • Wexler, R. R., et al. (2004). Nonpeptide Factor Xa Inhibitors: II. Discovery of a Novel Class of Potent, Orally Active Pyrazole-Based Inhibitors. Journal of Medicinal Chemistry.

  • Sanderson, P. E., et al. (1998). L-163,191, a potent, orally bioavailable, non-peptide inhibitor of human factor Xa. Bioorganic & Medicinal Chemistry Letters.

  • Rewcastle, G. W., et al. (2006). Synthesis of 1,6-naphthyridine-2-carboxamides as potential antitumor agents. Journal of Medicinal Chemistry.

  • Fevig, J. M., et al. (2001). Design and synthesis of novel, potent, and orally bioavailable factor Xa inhibitors containing a 1,6-naphthyridine scaffold. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

comparative analysis of the synthesis routes for naphthyridine carboxamides

Executive Summary: The Strategic Landscape Naphthyridine carboxamides—specifically the 1,5- and 1,8-naphthyridine isomers—are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Landscape

Naphthyridine carboxamides—specifically the 1,5- and 1,8-naphthyridine isomers—are privileged scaffolds in drug discovery, serving as core structures for kinase inhibitors (e.g., ATM, ATR, mTOR), antibacterial agents (fluoroquinolone analogs), and CB2 receptor ligands.

The synthesis of these targets presents a classic dichotomy in organic chemistry: Convergent Cyclization vs. Late-Stage Functionalization .[1]

  • Route A (Modified Friedländer Annulation): The most modular approach for library generation, allowing direct assembly of the carboxamide-functionalized ring in a single pot.

  • Route B (Gould-Jacobs Protocol): The industrial standard for 4-oxo-naphthyridine-3-carboxamides, offering robustness at the kilogram scale despite harsh conditions.[1]

  • Route C (Pd-Catalyzed Aminocarbonylation): A precision tool for late-stage diversification, ideal when the naphthyridine core is pre-synthesized or commercially available as a halide.

This guide objectively compares these methodologies, providing self-validating protocols and mechanistic insights to aid in route selection.

Comparative Metrics & Decision Matrix

The following table summarizes the performance characteristics of each route based on experimental data.

FeatureRoute A: Modified FriedländerRoute B: Gould-JacobsRoute C: Pd-Aminocarbonylation
Primary Mechanism Condensation / CyclodehydrationThermal Cyclization / AmidationTransition Metal Catalysis
Step Count 1 (Convergent)3–4 (Linear)1 (from Halide)
Atom Economy HighLow (Loss of EtOH, CO2, etc.)[1]High (if CO gas used)
Reaction Conditions Mild (RT to 80°C), often GreenHarsh (>250°C for cyclization)Moderate (80–120°C), Inert atm.
Scalability Moderate (Exotherm management)Excellent (Industrial proven)Moderate (Cost of Pd/Ligand)
Key Limitation Availability of o-aminoaldehydesLimited substitution patternRequires halogenated precursor
Best Application Library Synthesis (SAR) Process Scale-up Late-Stage Diversification

Deep Dive: Synthesis Protocols

Route A: The Modified Friedländer Annulation

The Modular "Green" Approach

This route constructs the pyridine ring onto an existing aminopyridine aldehyde.[1] By using


-keto amides  (e.g., acetoacetamides) as the active methylene component, the carboxamide moiety is installed directly, bypassing the need for separate amidation steps.

Mechanism:

  • Aldol Condensation: Base-catalyzed attack of the active methylene enolate on the aldehyde.[1]

  • Cyclodehydration: Intramolecular Schiff base formation and loss of water to aromatize.[1]

Protocol 1: Green Synthesis in Water (Choline Hydroxide Catalyzed) Reference Grounding: This protocol is adapted from recent green chemistry advancements (e.g., benchchem.com, NIH).

  • Reagents: 2-Aminonicotinaldehyde (1.0 equiv),

    
    -substituted acetoacetamide (1.1 equiv), Choline Hydroxide (ChOH, 20 wt% in water, 5 mol%), Water (solvent).
    
  • Procedure:

    • Charge: In a round-bottom flask, suspend 2-aminonicotinaldehyde (e.g., 5 mmol) and the appropriate acetoacetamide in water (10 mL).

    • Catalysis: Add Choline Hydroxide catalyst.

    • Reaction: Stir vigorously at 50°C for 4–6 hours. The reaction mixture will typically transition from a suspension to a thick slurry as the product precipitates.[1]

    • Monitoring: Check TLC (EtOAc/Hexane) for disappearance of the aldehyde.

    • Workup: Cool to room temperature. Filter the solid precipitate.[1][2] Wash with cold water (2 x 5 mL) and EtOH (1 x 2 mL).

    • Purification: Recrystallize from EtOH/Water if necessary.

  • Self-Validation: The formation of the 1,8-naphthyridine ring is indicated by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic singlet at C4 (~8.5 ppm) in

    
    H NMR.
    
Route B: The Gould-Jacobs Reaction

The Industrial Workhorse [1]

This route is ubiquitous for synthesizing 4-oxo-1,4-dihydro-1,x-naphthyridine-3-carboxamides .[1] It builds the ring via a high-temperature concerted cyclization.[1]

Protocol 2: Classical Thermal Cyclization

  • Reagents: 3-Aminopyridine (or analog), Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (solvent).

  • Procedure:

    • Condensation: Mix 3-aminopyridine (1.0 equiv) and DEEM (1.1 equiv) and heat to 110°C for 2 hours. Ethanol is evolved (distill off).[1]

    • Cyclization: Add the resulting acrylate intermediate dropwise to refluxing diphenyl ether (~250°C ). Safety Note: Ensure vigorous stirring and temperature control.

    • Isolation: Cool the mixture. Dilute with hexane to precipitate the ethyl ester intermediate.[1] Filter.

    • Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.

    • Amidation: Convert acid to acid chloride (

      
      , reflux) or use coupling agents (HATU/DIPEA) with the desired amine to form the final carboxamide.
      
Route C: Pd-Catalyzed Aminocarbonylation

Late-Stage Precision [1]

Ideal for medicinal chemistry programs where the core (e.g., 2-chloro-1,8-naphthyridine) is constant, but the amide "tail" needs to be varied.[1]

Protocol 3: CO-Free Aminocarbonylation (Using Surrogates)

  • Reagents: Chloro- or Iodo-naphthyridine (1.0 equiv), Amine (1.5 equiv),

    
     (Solid CO source) or Phenyl formate, 
    
    
    
    (5 mol%), Xantphos (10 mol%),
    
    
    (2 equiv), Toluene/Dioxane.
  • Procedure:

    • Setup: In a sealed tube or pressure vial, combine the halide, amine, base, and CO source.

    • Catalyst: Add pre-mixed Pd/Ligand solution in degassed solvent.

    • Reaction: Heat to 100–120°C for 12 hours.

    • Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via flash chromatography.

  • Why Xantphos? The large bite angle of Xantphos facilitates the reductive elimination of the acyl-palladium species, crucial for amide formation.

Visualizing the Logic

The following diagrams illustrate the mechanistic flow and decision logic for these routes.

Diagram 1: Comparative Reaction Workflows

NaphthyridineSynthesis cluster_0 Route A: Friedländer (Convergent) cluster_1 Route B: Gould-Jacobs (Linear) StartA 2-Aminonicotin- aldehyde InterA Aldol Intermediate StartA->InterA Base/Cat Condensation ReagentA Beta-Keto Amide (R-CO-CH2-CONHR') ReagentA->InterA ProdA 1,8-Naphthyridine- 3-Carboxamide InterA->ProdA -H2O Cyclization StartB Aminopyridine InterB1 Enamino Ester StartB->InterB1 110°C -EtOH ReagentB DEEM ReagentB->InterB1 InterB2 Naphthyridine Ester InterB1->InterB2 250°C Ph2O InterB3 Carboxylic Acid InterB2->InterB3 Hydrolysis ProdB Naphthyridine Carboxamide InterB3->ProdB Amidation (R-NH2)

Caption: Route A offers a direct 1-step path to the target, while Route B requires a robust but multi-step linear sequence.

Diagram 2: Pd-Catalyzed Aminocarbonylation Cycle[1]

Aminocarbonylation Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X COIns CO Insertion (Ar-CO-Pd-X) OxAdd->COIns CO NuAtt Nucleophilic Attack (R-NH2) COIns->NuAtt Base RedElim Reductive Elimination NuAtt->RedElim RedElim->Pd0 Product Ar-CONHR (Carboxamide) RedElim->Product

Caption: The catalytic cycle for Route C allows late-stage introduction of the amide group using CO gas or surrogates.[1]

References

  • BenchChem. Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. (2025).[1][2][3][4] 5[2][3][4][6][7][8][9][10][11][12]

  • Mogilaiah, K., et al. CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[13] Indian Journal of Heterocyclic Chemistry (2015). 13[2][3][4][7][8][9][10][11]

  • Rao, S., et al. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega (2021).[1] 14[2][4][8][9]

  • Suryawanshi, M. R., & Dupade, D. D. Synthesis and Antibacterial Activity of Some Compounds of 1,8-Naphthyridine-3-Carboxamide. International Journal of Pharmaceutical Sciences and Research (2020). 15

  • Sawant, D. N., et al. Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides.[1][16] J. Org.[1][16][17] Chem. (2011).[1] 16[2][3][4][7][8][9][10]

  • BenchChem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. (2025).[1][2][3][4] 18[2][3][4][7][8][9][10][11]

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Safety & Regulatory Compliance

Safety

3-Methyl-1,6-naphthyridine-2-carboximidamide proper disposal procedures

Topic: 3-Methyl-1,6-naphthyridine-2-carboximidamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Core Directive & Executive Summary Status: Hazardous Organic Substance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methyl-1,6-naphthyridine-2-carboximidamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

Status: Hazardous Organic Substance (Research Grade) Primary Disposal Method: Thermal Destruction (Incineration) via approved chemical waste stream. Critical Hazard: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral).

This guide defines the standard operating procedure (SOP) for the containment, deactivation, and disposal of 3-Methyl-1,6-naphthyridine-2-carboximidamide (CAS: 1179359-69-3 for HCl salt). As a functionalized naphthyridine derivative containing a basic amidine group, this compound requires specific handling to prevent environmental release and nitrogen oxide (NOx) formation during thermal decomposition.

Chemical Identification & Hazard Profiling

Before disposal, verify the compound's state and salt form. The amidine functionality renders the free base strongly basic, while the hydrochloride salt is acidic in aqueous solution.

PropertyData
Chemical Name 3-Methyl-1,6-naphthyridine-2-carboximidamide
CAS Number 1179359-69-3 (HCl Salt) / 1179360-44-1 (Generic/Related)
Molecular Formula C₁₀H₁₀N₄ (Free Base)
Functional Groups Naphthyridine (N-heterocycle), Carboximidamide (Amidine)
Acidity/Basicity Amidine group is basic (

); forms salts with acids.[1][2]
GHS Classification Warning ; H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT-SE).
RCRA Status Not specifically P- or U-listed. Regulated as Characteristic Waste if exhibiting toxicity.

Pre-Disposal Handling & Safety

Causality of Protocol: The amidine group is reactive toward electrophiles and moisture. Naphthyridines are stable aromatic systems but can be persistent in the environment.

  • PPE Requirements: Nitrile gloves (double-gloved recommended for solutions), lab coat, safety goggles. Use a powder respirator (N95/P100) if handling solid powder outside a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) and strong acids during consolidation to prevent exothermic reactions.

Disposal Decision Logic (Visualized)

The following decision tree dictates the disposal workflow based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 3-Methyl-1,6-naphthyridine-2-carboximidamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquors, reaction mixtures) StateCheck->LiquidWaste SolidPack Double-bag in polyethylene Place in Solid Waste Drum SolidWaste->SolidPack SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck Final Transfer to EHS/Waste Management Label: 'Toxic, Irritant' SolidPack->Final Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, DMF) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Acidic/Basic) SolventCheck->Aqueous HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) Halogenated->HaloStream NonHaloStream Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalogenated->NonHaloStream AqNeutralize Adjust pH to 6-9 Collect in Aqueous Waste Aqueous->AqNeutralize HaloStream->Final NonHaloStream->Final AqNeutralize->Final

Figure 1: Decision logic for segregating naphthyridine waste streams to ensure compatibility with incineration facilities.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired shelf stocks, contaminated weighing boats, PPE.

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty amber glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-Methyl-1,6-naphthyridine-2-carboximidamide, solid."

    • Hazard Checkbox: Toxic, Irritant.

  • Debris: Place contaminated gloves and paper towels in a clear polyethylene bag. Seal with tape and place inside the laboratory's solid hazardous waste drum.

  • Prohibition: Do NOT dispose of in regular trash or biohazard bags.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC waste, mother liquors from synthesis.

  • Segregation: Determine the primary solvent.

    • Halogenated (e.g., DCM): Segregate into "Halogenated Waste."[3]

    • Non-Halogenated (e.g., MeOH, DMSO): Segregate into "Organic Waste."

  • Solubility Check: Naphthyridine amidines are often soluble in polar organic solvents. Ensure the compound is fully dissolved to prevent precipitation in the waste container.

  • pH Caution: If the waste is an acidic aqueous solution (e.g., HPLC mobile phase with TFA), the compound exists as a salt. If mixing with basic organic waste, ensure no excessive heat is generated.

  • Transfer: Pour into the appropriate carboy (HDPE or Safety Can) using a funnel. Leave 10% headspace.

Protocol C: Spill Cleanup (Emergency Procedure)

Applicability: Benchtop spills < 500 mg.

  • Isolate: Alert nearby personnel.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.

  • Containment:

    • If Solid: Cover with wet paper towels to prevent dust generation. Wipe up carefully.

    • If Liquid: Cover with an inert absorbent (vermiculite or chemical spill pad).

  • Cleaning: Clean the surface with a soap/water solution followed by ethanol.

  • Disposal: Place all cleanup materials into a sealable plastic bag and treat as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Framework

Adherence to these regulations ensures legal compliance and environmental stewardship.

RegulationClassificationAction Required
US EPA (RCRA) Not Listed (P/U). Default: Unlisted Hazardous Waste .Characterize by toxicity.[3][4][5][6] Assign code D001 (Ignitable) if in flammable solvent.
EU Waste Framework 16 05 06 *Classify as "laboratory chemicals consisting of or containing hazardous substances."
DOT (Transport) Not specifically regulated as DOT Hazard Class unless in solution.If transporting pure solid, classify as "Toxic solid, organic, n.o.s." (UN 2811) if LD50 data supports it.

Expert Insight: While not explicitly listed on RCRA P or U lists, the "Cradle-to-Grave" liability applies. The generator must prove the waste is non-hazardous or treat it as hazardous. Always treat this compound as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75203885, 3-Methyl-1,6-naphthyridine-2-carboximidamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Methyl-1,6-naphthyridine-2-carboximidamide

Advanced Laboratory Safety and PPE Protocol for Handling 3-Methyl-1,6-naphthyridine-2-carboximidamide As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and PPE Protocol for Handling 3-Methyl-1,6-naphthyridine-2-carboximidamide

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic system. 3-Methyl-1,6-naphthyridine-2-carboximidamide (often handled as a hydrochloride salt, CAS: 1179359-69-3) is a highly specialized pharmaceutical intermediate[1]. Structurally, it combines a naphthyridine core—a nitrogen-containing heterocycle known for potential DNA intercalation and tissue irritation—with a carboximidamide (amidine) functional group, which is highly basic and reactive.

When handling novel or uncharacterized pharmaceutical intermediates in drug development, we must operate under the assumption of[1]. This guide provides the definitive operational, personal protective equipment (PPE), and disposal framework required to handle this compound safely, ensuring both scientific integrity and operator security.

Mechanistic Justification for PPE Selection

It is not enough to simply wear "gloves and a lab coat." You must understand why specific barriers are chosen to create a self-validating safety system.

  • Dermal Protection (The Amidine Hazard): Amidines can cause severe contact dermatitis, skin corrosion, and systemic absorption upon contact[2]. Standard latex offers insufficient chemical resistance. We require EN 374-compliant nitrile gloves. Double-gloving is mandatory: the outer glove acts as a sacrificial barrier against the highly basic carboximidamide moiety, while the inner glove protects against micro-tears during mechanical handling.

  • Respiratory Protection (The Hydrochloride Salt Hazard): 3-Methyl-1,6-naphthyridine-2-carboximidamide is typically synthesized and shipped as a lyophilized powder or crystalline hydrochloride salt. This creates a severe aerosolized dust hazard. Inhalation of naphthyridine derivatives can cause acute respiratory tract irritation (H335) and potential systemic toxicity[3]. If handling outside a Class II Type B2 Biological Safety Cabinet or dedicated powder weighing hood, a is non-negotiable[4].

Quantitative PPE Specifications

PPE CategorySpecification / StandardMaterial JustificationReplacement Frequency
Primary Gloves EN 374-1 (Type A)Nitrile (Min 0.12 mm thickness) for base resistance.Every 2 hours or immediately upon contamination.
Secondary Gloves EN 374-1 (Type B/C)Nitrile (Extended cuff) as a sacrificial outer layer.Discard immediately after weighing/transfer step.
Respirator NIOSH N95 / P100Filters ≥95% of airborne hydrochloride salt particulates.Single-use per operational session.
Eye Protection ANSI Z87.1 / EN 166Indirect-vented chemical splash goggles.Sanitize post-use; replace if scratched.
Body Protection ISO 13982-1 (Type 5)Disposable Tyvek lab coat (prevents dust clinging).Daily, or immediately if powder spills on garment.

Step-by-Step Operational Protocol

Procedural integrity is the foundation of laboratory safety. Every step below is designed to minimize aerosolization and contact transfer.

Phase 1: Environmental Preparation

  • Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

  • Clear the hood of all non-essential equipment to prevent turbulent airflow, which can scatter light hydrochloride powders.

  • Place a static-dissipative mat inside the hood. Naphthyridine powders often carry a static charge, causing them to "jump" and contaminate the balance area.

Phase 2: Weighing and Transfer

  • Don PPE: Inner nitrile gloves, Tyvek coat, goggles, N95 respirator, and outer nitrile gloves.

  • Use an anti-static weighing boat. If available, use a grounded static eliminator (ionizer) near the microbalance to neutralize the environment.

  • Carefully dispense the 3-Methyl-1,6-naphthyridine-2-carboximidamide using a dedicated, non-metallic anti-static spatula.

Phase 3: Solubilization (In-Hood)

  • Add the diluent (e.g., DMSO or aqueous buffer) directly to the weighing vessel inside the fume hood.

  • Crucial Step: Never transport the dry powder across the lab. Seal the solubilized vial completely before removing it from the hood to prevent accidental exposure.

Phase 4: Doffing and Decontamination

  • Remove the outer gloves inside the hood and dispose of them in a solid hazardous waste bin.

  • Wipe down the balance, spatulas, and hood surface with a 70% ethanol solution, followed by a distilled water wipe (hydrochloride salts are highly water-soluble).

Spill Response and Disposal Plan

  • Minor Powder Spill (<50 mg): Do NOT dry sweep.[5]. Mist the spill lightly with water to dissolve the hydrochloride salt and suppress dust. Wipe the area with absorbent pads.

  • Waste Disposal: 3-Methyl-1,6-naphthyridine-2-carboximidamide waste must be treated as hazardous pharmaceutical waste. Collect all contaminated consumables (weigh boats, pipette tips, outer gloves) in a sealed, labeled RCRA-compliant hazardous waste container for high-temperature incineration[5]. Do not flush aqueous washings down the sink.

Visualizing the Safety Protocol

Hazard_PPE_Matrix Hazard1 Aerosolized Dust (Inhalation Hazard) PPE1 NIOSH N95/P100 Respirator Hazard1->PPE1 Hazard2 Chemical Splash (Dermal/Ocular) PPE2 Chemical Goggles & Face Shield Hazard2->PPE2 PPE3 Double Nitrile Gloves (EN 374) Hazard2->PPE3 Out1 Prevent Respiratory Toxicity PPE1->Out1 Out2 Prevent Ocular Damage PPE2->Out2 Out3 Prevent Systemic Absorption PPE3->Out3

Logical relationship between 3-Methyl-1,6-naphthyridine-2-carboximidamide hazards and PPE.

References

  • Fisher Scientific. "Safety Data Sheet: 1,8-Naphthyridine-2-carbaldehyde." Fisher Scientific UK,[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Alpha-Chloroacetophenone & Pharmaceutical Intermediates." NJ Health,[Link]

  • Environmental Protection Agency (EPA) Ireland. "Pfizer Ireland Pharmaceuticals - Licensee Returns & Handling Guidelines." EPA.ie, [Link]

Sources

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